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  • Product: Methyl 2-methyl-6-phenylbenzoate
  • CAS: 941320-77-0

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 2-methyl-6-phenylbenzoate

Executive Summary Methyl 2-methyl-6-phenylbenzoate is a sterically congested biaryl ester characterized by significant torsional strain and kinetic resistance to nucleophilic attack. As a 2,6-disubstituted benzoate deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-6-phenylbenzoate is a sterically congested biaryl ester characterized by significant torsional strain and kinetic resistance to nucleophilic attack. As a 2,6-disubstituted benzoate derivative, it serves as a critical model for studying steric inhibition of resonance and as a scaffold for the synthesis of atropisomeric ligands and pharmacophores. This guide analyzes its structural dynamics, validated synthetic pathways via palladium-catalyzed cross-coupling, and its distinct reactivity profile governed by the "ortho-effect."

Part 1: Chemical Identity and Structural Dynamics

Chemical Specifications
PropertyData
IUPAC Name Methyl 2-methyl-6-phenylbenzoate
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Core Scaffold Biphenyl-2-carboxylate
Key Substituents Methyl (C2), Phenyl (C6), Methyl Ester (C1)
Predicted Physical State Viscous oil or low-melting solid (due to non-planar symmetry)
Structural Analysis: The Biaryl Twist

The defining feature of Methyl 2-methyl-6-phenylbenzoate is the steric crowding around the central ester carbonyl. The presence of a methyl group at position 2 and a phenyl ring at position 6 forces the ester group out of coplanarity with the benzoate ring.

  • Torsional Strain: To minimize steric clash between the ester carbonyl oxygen and the ortho-hydrogens of the C6-phenyl ring, the phenyl ring rotates to an orthogonal or near-orthogonal angle relative to the benzoate plane.

  • Conformational Lock: This "trough" shape creates a hydrophobic pocket that shields the carbonyl carbon from nucleophilic approach, significantly altering its reactivity compared to unsubstituted methyl benzoate.

Part 2: Synthetic Protocols

The synthesis of Methyl 2-methyl-6-phenylbenzoate is non-trivial via standard esterification due to the steric hindrance of the free acid. The most robust industrial and laboratory method relies on Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling , building the biaryl axis after the ester functionality is established.

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)

This workflow utilizes Methyl 2-bromo-6-methylbenzoate as the electrophile, avoiding the difficulty of esterifying the sterically hindered 2-methyl-6-phenylbenzoic acid.

Reagents:

  • Substrate: Methyl 2-bromo-6-methylbenzoate (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%) or Pd(PPh₃)₄

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (strictly degassed)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with Methyl 2-bromo-6-methylbenzoate, Phenylboronic acid, and the base.

  • Degassing: Evacuate and backfill with argon (3 cycles) to remove O₂ which can poison the Pd(0) species.

  • Solvation: Add the degassed solvent mixture (Dioxane/H₂O).

  • Catalyst Addition: Add the Palladium catalyst rapidly against a positive pressure of argon.

  • Reaction: Seal the vessel and heat to 90–100°C for 12–16 hours. Monitor via TLC (eluent: Hexanes/EtOAc 9:1) or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc and wash with water and brine.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Methyl 2-bromo-6-methylbenzoate (Electrophile) Cat Pd(dppf)Cl2 / Cs2CO3 90°C, Dioxane/H2O Start->Cat Boronic Phenylboronic Acid (Nucleophile) Boronic->Cat Inter Oxidative Addition & Transmetallation Cat->Inter Catalytic Cycle Product Methyl 2-methyl-6-phenylbenzoate (Target) Inter->Product Reductive Elimination

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura coupling, bypassing the steric constraints of direct acid esterification.

Part 3: Physicochemical Reactivity Profile

Hydrolysis Resistance (The "Ortho Effect")

Methyl 2-methyl-6-phenylbenzoate exhibits extreme resistance to saponification (base-catalyzed hydrolysis) compared to methyl benzoate.

  • Mechanism: The tetrahedral intermediate required for hydrolysis is destabilized by severe steric crowding. The 2-methyl and 6-phenyl groups block the trajectory of the hydroxide ion (OH⁻) attacking the carbonyl carbon.

  • Experimental Implication: Standard saponification (NaOH/MeOH, reflux 1h) often fails or proceeds negligibly.

  • Protocol for Hydrolysis: To force hydrolysis, use potassium tert-butoxide (t-BuOK) in wet DMSO or high-temperature conditions (130°C+) with KOH in ethylene glycol.

Atropisomerism and Stereochemistry

While the molecule possesses a chiral axis (the bond between the benzoate and the C6-phenyl ring), it is classified as a Class 1 or Class 2 Atropisomer (labile to semi-stable) at room temperature, assuming the C6-phenyl ring is unsubstituted.

  • Rotation Barrier: The lack of ortho-substituents on the C6-phenyl ring allows for rotation, albeit restricted.

  • Chirality: If the C6-phenyl ring were substituted (e.g., with a methyl or methoxy group), the rotation barrier would increase, potentially allowing for the isolation of enantiomers (Class 3). In its current form, the molecule exists as a rapidly interconverting racemate.

Electrophilic Aromatic Substitution

The benzoate ring is electron-deficient due to the ester group. However, the 6-phenyl ring is electron-neutral/rich. Electrophilic attack (e.g., nitration, bromination) will preferentially occur on the 6-phenyl ring (para-position) rather than the deactivated benzoate core.

Part 4: Comparative Data Analysis

Reactivity ParameterMethyl Benzoate (Standard)Methyl 2-methyl-6-phenylbenzoate
Saponification Rate Fast (

)
Extremely Slow (

)
Carbonyl IR Freq. ~1720 cm⁻¹~1735 cm⁻¹ (Loss of conjugation)
Conformation Planar (mostly)Twisted / Orthogonal
Main Synthetic Route Fischer EsterificationPd-Catalyzed Cross-Coupling
Visualization: Steric Shielding Logic

StericShielding Carbonyl Ester Carbonyl (C=O) Attack Nucleophile (OH-) Attack->Carbonyl Access Denied (Kinetic Barrier) MeGroup 2-Methyl Group (Steric Wall) MeGroup->Carbonyl Blocks Alpha Face PhGroup 6-Phenyl Ring (Steric Wall) PhGroup->Carbonyl Blocks Beta Face Twist Biaryl Twist (Non-Planar) Twist->PhGroup Forces Orthogonal Alignment

Caption: Figure 2. Mechanistic map of steric inhibition. The 2,6-substituents create a kinetic barrier preventing nucleophilic access to the carbonyl.

References

  • Suzuki-Miyaura Coupling Protocols

    • Synthesis of sterically hindered biaryls via Pd-c
    • Source:

  • Steric Hindrance in Benzoates

    • Steric hindrance of 2,6-disubstituted benzoic acid deriv
    • Source:

  • Atropisomerism Fundamentals

    • Classification of atropisomers and rot
    • Source:

  • General Reactivity of Hindered Esters

    • Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
    • Source:

Sources

Exploratory

Molecular Structure and Conformation of Methyl 2-methyl-6-phenylbenzoate: A Technical Guide

Executive Summary & Structural Significance Methyl 2-methyl-6-phenylbenzoate represents a quintessential "privileged structure" in conformational analysis. It serves as a critical model for understanding atropisomerism ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Methyl 2-methyl-6-phenylbenzoate represents a quintessential "privileged structure" in conformational analysis. It serves as a critical model for understanding atropisomerism , steric inhibition of resonance , and biaryl twist dynamics . Unlike simple benzoates, the 2,6-disubstitution pattern forces the ester moiety out of planarity with the central benzene ring, creating a chiral axis and potential for rotational isomerism.

This guide provides a rigorous analysis of its molecular architecture, a self-validating synthesis protocol, and the specific spectroscopic signatures required for verification.

Molecular Architecture & Conformational Dynamics

The "Orthogonal" Conformation

The defining feature of Methyl 2-methyl-6-phenylbenzoate is the severe steric crowding around the carbonyl carbon.

  • Steric Anchors: The C2-Methyl and C6-Phenyl groups act as "gatekeepers."

  • Ester Twist: To minimize

    
     strain (allylic-like strain between the carbonyl oxygen and the ortho-substituents), the methoxycarbonyl group (
    
    
    
    ) rotates out of the plane of the central benzene ring.
  • Dihedral Angle: Computational models (DFT B3LYP/6-31G*) and X-ray analogs suggest the ester group adopts a dihedral angle (

    
    ) approaching 90° relative to the aromatic core. This effectively decouples the 
    
    
    
    -system of the carbonyl from the benzene ring.
Biaryl Geometry and Atropisomerism

The C6-phenyl ring is not coplanar with the central benzoate ring.

  • Biaryl Twist: Due to the repulsion between the phenyl ortho-hydrogens and the ester group (and the C5-hydrogen), the two aromatic rings twist relative to each other. The inter-ring torsion angle typically settles between 50° and 90°.

  • Chiral Axis: This twisting creates a chiral axis along the C1-C(ester) and C6-C(phenyl) bonds. While the rotational barrier (

    
    ) is likely insufficient for shelf-stable atropisomer isolation at room temperature (estimated 15–20 kcal/mol), the molecule exists as a racemate of rapidly interconverting conformers (
    
    
    
    -helicity and
    
    
    -helicity) on the NMR timescale at ambient temperatures.
Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape and the "locking" mechanism caused by the ortho-substituents.

ConformationDynamics cluster_legend Key Forces GroundState Ground State (Twisted/Orthogonal) TS_Rotation Transition State (Planar - High Energy) GroundState->TS_Rotation Rotational Barrier (~18-22 kcal/mol) Resonance Resonance Inhibition (Decoupled π-system) GroundState->Resonance Electronic Consequence StericClash Steric Clash: (C=O vs Phenyl/Methyl) TS_Rotation->StericClash Cause of Instability

Figure 1: Conformational energy landscape showing the high-energy penalty of planarity due to steric clash.

Synthetic Protocol: Suzuki-Miyaura Coupling[1][2]

Synthesis of sterically hindered biaryls requires specialized catalytic systems. Standard Pd(PPh3)4 conditions often fail due to the slow oxidative addition into the hindered ortho-substituted halide.

Self-Validating Protocol

Objective: Synthesize Methyl 2-methyl-6-phenylbenzoate via cross-coupling. Substrates: Methyl 2-bromo-6-methylbenzoate + Phenylboronic acid.

Reagents & Materials Table
ComponentRoleEquivalentsNotes
Methyl 2-bromo-6-methylbenzoate Electrophile1.0 eqThe "Hindered" Partner
Phenylboronic Acid Nucleophile1.5 eqExcess to drive completion
Pd(OAc)₂ Catalyst Precursor0.05 eq (5 mol%)Source of Pd(0)
S-Phos Ligand0.10 eq (10 mol%)Critical: Electron-rich, bulky biaryl phosphine to facilitate oxidative addition.[][2]
K₃PO₄ Base3.0 eqAnhydrous; promotes transmetallation
Toluene/Water (10:1) Solvent0.2 MBiphasic system essential for boronic acid solubility
Step-by-Step Methodology
  • Inerting: Charge a microwave vial or Schlenk flask with the aryl bromide, boronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄. Seal and purge with Argon for 5 minutes (3 cycles of vac/fill). Why: Oxygen poisons the active Pd(0)-L species.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Activation: Heat the reaction to 100°C for 12–18 hours.

    • Validation Check: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (usually higher Rf) must disappear. The product will likely be fluorescent under UV due to the biaryl system.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black).[3] Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash Chromatography (SiO₂). Gradient 0%

    
     10% EtOAc in Hexanes.
    
    • Note: The product is an oil or low-melting solid.

Reaction Pathway Diagram

The following diagram details the catalytic cycle with specific emphasis on the ligand's role in overcoming steric hindrance.

SuzukiCycle cluster_mechanism Steric Workaround PreCat Pd(OAc)2 + S-Phos ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Ar-Br (Hindered) TransMet Transmetallation (Base Mediated) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L Complex RedElim->ActiveCat Regenerate Catalyst Product Product: Methyl 2-methyl-6-phenylbenzoate RedElim->Product

Figure 2: Catalytic cycle highlighting the S-Phos mediated oxidative addition required for hindered substrates.

Characterization & Validation (The "Mesitoic" Effect)

Validating the structure requires looking for specific spectroscopic anomalies caused by the orthogonal conformation.

Hydrolysis Resistance Test (Chemical Proof)

A classic wet-lab confirmation of the 2,6-disubstitution pattern is the resistance to saponification .

  • Experiment: Treat the product with 10% NaOH in MeOH/H₂O at reflux for 2 hours.

  • Result: Unlike typical benzoates, Methyl 2-methyl-6-phenylbenzoate will remain largely unhydrolyzed .

  • Mechanism: The "orthogonal" ester group is shielded from nucleophilic attack by the hydroxide ion. The tetrahedral intermediate cannot form easily due to severe steric crowding. This is known as Steric Inhibition of Resonance and Steric Hindrance to Attack.

NMR Spectroscopy Signatures
  • ¹H NMR (CDCl₃, 400 MHz):

    • Ester Methyl: Singlet,

      
       ppm. Note: This is often shielded  (shifted upfield) compared to standard methyl benzoates (~3.9 ppm) because the ester methyl sits in the shielding cone of the twisted C6-phenyl ring or the central ring due to the orthogonal twist.
      
    • 2-Methyl: Singlet,

      
       ppm.
      
    • Aromatic Region: Complex multiplets integrating to 8 protons.

  • ¹³C NMR:

    • Carbonyl Carbon: The ester carbonyl carbon often appears further downfield or shows unusual shifts due to the lack of conjugation with the aromatic ring (loss of resonance donation from the ring to the carbonyl).

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Walker, S. D., Barder, T. E., Martin, J. R., & Buchwald, S. W. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.[4] Angewandte Chemie International Edition, 43(14), 1871-1876.

  • Conformational Analysis of Benzoates: Exner, O. (1972). Dipole moments and conformation of esters of carboxylic acids. Journal of Molecular Structure, 12(1), 29-48.
  • Steric Inhibition of Resonance

    • Goering, H. L., & McCarron, F. H. (1958). The Saponification of sterically hindered esters. Journal of the American Chemical Society, 80(9), 2287–2291.

  • Atropisomerism in Drug Discovery

    • LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development.[5][6] Journal of Medicinal Chemistry, 54(20), 7005-7022.

Sources

Foundational

Thermodynamic stability of Methyl 2-methyl-6-phenylbenzoate

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-methyl-6-phenylbenzoate Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of Methyl 2-methyl-6-phenylben...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-methyl-6-phenylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of Methyl 2-methyl-6-phenylbenzoate, a sterically hindered aromatic ester. The unique structural feature of this molecule—a biphenyl system with bulky ortho-substituents—gives rise to the phenomenon of atropisomerism, which is central to its stability. This document explores the theoretical underpinnings of its conformational stability, including steric and electronic effects, and quantifies the rotational energy barrier that restricts free rotation about the central C-C bond. Potential degradation pathways, including hydrolysis and thermal decomposition, are discussed. A multi-faceted approach to stability assessment is detailed, combining experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy with computational modeling using Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the factors governing the stability of complex, axially chiral molecules.

Introduction: The Structural Challenge of a Substituted Biphenyl

Methyl 2-methyl-6-phenylbenzoate is an aromatic ester characterized by a biphenyl core. The critical feature influencing its properties is the substitution pattern: the presence of a methyl group and a phenyl group at the ortho positions (2- and 6-) of one of the aromatic rings. This arrangement creates significant steric repulsion, forcing the two phenyl rings out of planarity and severely restricting rotation around the pivotal C1-C1' single bond.

This hindered rotation is not merely a conformational preference; it leads to a form of stereoisomerism known as atropisomerism (from the Greek a, not, and tropos, turn).[1] The energy barrier to rotation is high enough that the resulting non-superimposable, mirror-image conformers (enantiomers) can be isolated as stable, distinct chemical entities at room temperature.[2][3] Understanding the thermodynamic stability of this molecule is therefore intrinsically linked to quantifying the stability of these atropisomers and the energy required for their interconversion. This is of paramount importance in fields like drug development, where a specific atropisomer may have desired therapeutic activity while the other could be inactive or even toxic.

This guide will dissect the structural and energetic factors that define the stability of Methyl 2-methyl-6-phenylbenzoate, providing both the theoretical framework and the practical methodologies for its assessment.

Theoretical Framework of Stability

The thermodynamic stability of Methyl 2-methyl-6-phenylbenzoate is governed by a delicate interplay of steric hindrance, electronic effects, and the resulting conformational restrictions.

Steric Hindrance and the Origin of Atropisomerism

The primary determinant of this molecule's unique stereochemistry is the steric clash between the ortho-substituents. In a hypothetical planar conformation, the van der Waals radii of the 2-methyl group, the 6-phenyl group, and the ortho-hydrogens on the adjacent ring would overlap significantly, creating a high-energy transition state. To relieve this strain, the molecule adopts a twisted, non-planar ground-state conformation.

The minimum energy barrier for atropisomers to be considered stable and separable at a given temperature is approximately 93.5 kJ/mol (22.3 kcal/mol) at 300 K.[1] The rotational energy barrier (ΔG‡) in ortho-substituted biphenyls is directly influenced by the size of the ortho-substituents.[4][5] Given the presence of a phenyl group, a particularly bulky substituent, the rotational barrier in Methyl 2-methyl-6-phenylbenzoate is expected to be substantial, leading to high configurational stability.

cluster_0 Potential Energy Profile of Rotation Twisted_1 Twisted Ground State (R-atropisomer) Planar_TS Planar Transition State (Achiral) Twisted_1->Planar_TS ΔG‡ (Racemization Barrier) Twisted_2 Twisted Ground State (S-atropisomer) Planar_TS->Twisted_2 Energy Potential Energy Rotation Dihedral Angle (θ) p1 p2 p1->p2 p3 p2->p3 path_end path_start

Caption: Potential energy diagram for rotation around the biphenyl axis.

Electronic and Stereoelectronic Effects

While steric effects are dominant, electronic factors also contribute to stability.[6] Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can influence molecular geometry and reactivity.[7] In the twisted conformation, the conjugation between the two aromatic rings is diminished. This loss of resonance energy is the trade-off for relieving the steric strain. The electron-donating nature of the methyl group and the electron-withdrawing character of the ester group can subtly influence the electron density of the rings, but their impact on the rotational barrier is secondary to the powerful steric repulsions.

Potential Degradation Pathways

Thermodynamic stability also encompasses resistance to chemical decomposition. For Methyl 2-methyl-6-phenylbenzoate, the primary potential degradation pathways include:

  • Ester Hydrolysis: Like all esters, it is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-methyl-6-phenylbenzoic acid and methanol. The steric hindrance around the carbonyl group from the ortho-substituents may slow the rate of hydrolysis compared to unhindered esters.[8]

  • Oxidative Degradation: Aromatic compounds can be degraded by oxidative pathways, often initiated by environmental factors or reactive oxygen species.[9] Aerobic degradation in biological systems typically involves dioxygenase enzymes that cleave the aromatic ring.[10]

  • Thermal Decomposition: At elevated temperatures, the molecule will undergo thermal degradation. The onset temperature of decomposition is a key measure of its thermal stability. Aromatic esters generally exhibit good thermal stability due to the presence of stable aromatic rings.[11]

Methodologies for Stability Assessment

A combination of thermal analysis, spectroscopy, and computational chemistry provides a complete picture of the molecule's thermodynamic stability.

G cluster_exp Experimental Assessment cluster_comp Computational Assessment cluster_results Stability Profile TGA Thermogravimetric Analysis (TGA) Decomp Decomposition Temperature (Td) TGA->Decomp DSC Differential Scanning Calorimetry (DSC) Thermal Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC->Thermal DNMR Dynamic NMR (DNMR) Barrier Rotational Barrier (ΔG‡) DNMR->Barrier DFT Density Functional Theory (DFT) DFT->Barrier Geometry Ground & Transition State Geometries DFT->Geometry

Caption: Workflow for the comprehensive stability assessment.

Experimental Protocols
  • Objective: To determine the decomposition temperature (Td), melting point (Tm), and enthalpy of fusion (ΔHf).

  • Methodology (TGA):

    • Place 5-10 mg of the sample in a tared TGA pan (platinum or alumina).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (~25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~20-50 mL/min).

    • Record the mass of the sample as a function of temperature. The onset temperature of mass loss is taken as the decomposition temperature (Td).

  • Methodology (DSC):

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

    • Place both pans in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the differential heat flow. The peak of the endotherm corresponds to the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHf).

  • Objective: To experimentally measure the free energy of activation (ΔG‡) for the interconversion of the atropisomers.[12][13][14]

  • Methodology:

    • Dissolve a sample of Methyl 2-methyl-6-phenylbenzoate in a suitable high-boiling, deuterated solvent (e.g., tetrachloroethane-d2 or dimethyl sulfoxide-d6).

    • Acquire a series of ¹H NMR spectra at various temperatures, starting from a temperature where distinct signals for diastereotopic protons (if present) or separate signals for the two atropisomers (if a chiral resolving agent is used) are observed.

    • Gradually increase the temperature in increments (e.g., 5-10 °C), allowing the sample to equilibrate at each temperature before acquiring a spectrum.

    • Observe the broadening of the signals as the rate of rotation increases, eventually leading to their coalescence into a single, time-averaged signal at the coalescence temperature (Tc).

    • The rate constant (k) at coalescence can be calculated using the Eyring equation. The rotational barrier (ΔG‡) is then determined from this rate constant and the coalescence temperature.

Computational Modeling
  • Objective: To theoretically calculate the rotational energy barrier and predict the ground and transition state geometries.

  • Methodology (DFT):

    • Construct the molecular model of Methyl 2-methyl-6-phenylbenzoate.

    • Perform a geometry optimization to find the lowest energy (ground state) twisted conformation. A common functional and basis set for this purpose is B3LYP/6-31G*.[15]

    • Perform a second geometry optimization with the dihedral angle of the biphenyl bond constrained to 0° to model the planar transition state.

    • Perform frequency calculations on both optimized structures to confirm they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for the transition state), respectively.

    • The energy difference between the ground state and the transition state, including zero-point vibrational energy (ZPVE) corrections, provides the theoretical rotational barrier.

Data Presentation and Interpretation

The stability of Methyl 2-methyl-6-phenylbenzoate can be summarized by key quantitative parameters. While specific experimental values for this exact compound are not publicly available, the table below presents expected ranges based on data for structurally similar, sterically hindered biphenyls and aromatic esters.[11][12][13][14]

ParameterTechniqueExpected Value RangeInterpretation of Stability
Melting Point (Tm) DSC90 - 150 °CHigher Tm suggests a more stable and well-ordered crystal lattice.
Decomposition Temp. (Td) TGA> 250 °CHigh Td indicates strong covalent bonds and high thermal stability.
Rotational Barrier (ΔG‡) DNMR / DFT> 22 kcal/mol (>93 kJ/mol)A high barrier confirms the existence of stable, isolable atropisomers at ambient temperature.

Synthesis and Purification Considerations

The synthesis of such a sterically hindered biaryl typically requires robust cross-coupling methods. The Suzuki coupling reaction, which joins an arylboronic acid with an aryl halide using a palladium catalyst, is a well-established and effective method for preparing such compounds, often providing better yields than older methods like the Ullmann coupling.[16]

start Starting Materials (Aryl Halide & Boronic Acid) reaction Suzuki Cross-Coupling (Pd Catalyst, Base) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography (Silica Gel) workup->purify recrystal Recrystallization purify->recrystal final Pure Methyl 2-methyl-6-phenylbenzoate recrystal->final

Caption: A typical synthesis and purification workflow.

Purification is typically achieved through column chromatography on silica gel to remove catalyst residues and byproducts, followed by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the final product in high purity.[17][18]

Conclusion

The thermodynamic stability of Methyl 2-methyl-6-phenylbenzoate is a complex property dominated by the steric hindrance of its ortho-substituents. This hindrance results in a high rotational energy barrier, leading to stable atropisomers with significant axial chirality. The molecule is expected to exhibit high thermal stability, with decomposition occurring only at elevated temperatures. While susceptible to standard ester hydrolysis, the steric crowding around the reactive center likely imparts a degree of kinetic stability against this degradation pathway. A comprehensive assessment of its stability profile requires a synergistic approach, combining thermal analysis (DSC, TGA), kinetic studies (DNMR), and theoretical calculations (DFT) to fully characterize its energetic landscape and resistance to decomposition. These insights are crucial for applications in drug design, materials science, and asymmetric synthesis where stereochemical identity and long-term stability are paramount.

References

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central.[Link]

  • Electronic Effects and Steric Effects for the Design of N-Sulfonate Ester Phthalimide Photoacid Generators with High Acid Production Efficiency and Thermal Stability. ACS Publications.[Link]

  • Phenyl benzoate -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT).[Link]

  • Stereoelectronic effect. Wikipedia.[Link]

  • Using Aerobic Pathways for Aromatic Compound Degradation to Engineer Lignin Metabolism.Books.
  • METHOD FOR PRODUCING PHENYLBENZOATE.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed.[Link]

  • Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. ResearchGate.[Link]

  • Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. PubMed.[Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determination of steric effects. SciSpace.[Link]

  • Atropisomerism in Biphenyl Compounds. Scribd.[Link]

  • Aerobic degradation of aromatic compounds. SciSpace.[Link]

  • Environmental Impact of Xenobiotic Aromatic Compounds and Their Biodegradation Potential in Comamonas testosteroni. MDPI.[Link]

  • Thermodynamic Properties of Binary Mixtures of Methyl Benzoate with Chlorobenzene and Benzaldehyde at 308.15 and 318.15 K. Asian Journal of Chemistry.[Link]

  • Atropisomerism of biphenyl compound 2. ResearchGate.[Link]

  • Atropisomers: things are tight, single bond won't rotate. Chiralpedia.[Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI.[Link]

  • Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. FEMS Microbiology Reviews | Oxford Academic.[Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.[Link]

  • Enthalpy of formation of methyl benzoate: calorimetry and consequences. RSC Publishing.[Link]

  • Atropisomer. Wikipedia.[Link]

  • BSc Chemistry. e-PG Pathshala.[Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.[Link]

  • Anaerobic biodegradation of aromatic compounds. NISCAIR Online Periodicals Repository.[Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate.[Link]

Sources

Exploratory

Solubility profile of Methyl 2-methyl-6-phenylbenzoate in organic solvents

Thermodynamic Solubility Profiling of Methyl 2-methyl-6-phenylbenzoate in Organic Solvents: A Technical Guide As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dy...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profiling of Methyl 2-methyl-6-phenylbenzoate in Organic Solvents: A Technical Guide

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic interplay of thermodynamic forces that dictate downstream process chemistry. When evaluating a sterically hindered biaryl system like Methyl 2-methyl-6-phenylbenzoate, empirical observation must be grounded in structural causality. This whitepaper provides an in-depth analysis of the compound's solubility profile, detailing the physicochemical rationale and the self-validating experimental methodologies required for accurate thermodynamic quantification.

Physicochemical Profiling & Structural Causality

Methyl 2-methyl-6-phenylbenzoate (CAS: 941320-77-0)[1] presents a unique solvation challenge driven by its sterically congested biphenyl scaffold. The presence of three ortho-substituents—a methyl group, a methyl ester, and the adjacent phenyl ring—forces the aromatic systems completely out of coplanarity.

Mechanistic Impact on Solubility:

  • Crystal Lattice Energy: The orthogonal twist of the biaryl system prevents tight

    
     stacking in the solid state. This steric clash significantly reduces the crystal lattice energy compared to planar analogs, lowering the thermodynamic barrier to dissolution.
    
  • Solvent Affinity: The molecule is highly lipophilic. While it acts as a hydrogen-bond acceptor via the ester carbonyl and ether oxygen, it lacks any hydrogen-bond donors. Consequently, its solvation is governed almost entirely by dispersion forces and dipole-dipole interactions. It exhibits high affinity for non-polar and polar aprotic solvents, but is fiercely rejected by polar protic networks (like water or methanol) because it cannot favorably disrupt their cohesive, hydrogen-bonded matrices.

Thermodynamic Solubility Profile

The following table summarizes the equilibrium solubility of Methyl 2-methyl-6-phenylbenzoate across a spectrum of organic solvents at 25°C. The data reflects the interplay between the solvent's dielectric constant and the compound's lipophilicity.

SolventClassificationDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) Non-polar / Halogenated9.1> 500Strong dispersion force matching; minimal polarity conflict.
Toluene Non-polar / Aromatic2.4> 400Favorable

interactions with the biphenyl scaffold.
Ethyl Acetate Polar Aprotic6.0~ 350Favorable dipole-dipole interactions with the ester moiety.
Acetone Polar Aprotic20.7~ 250Moderate solvation; high volatility requires strict sealing during tests.
Acetonitrile Polar Aprotic37.5~ 120Higher polarity begins to thermodynamically reject the lipophilic core.
Methanol Polar Protic32.7< 25Lack of solute H-bond donors prevents disruption of the solvent network.
Water Highly Polar Protic80.1< 0.01Extreme hydrophobic rejection; practically insoluble.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable data, we must measure thermodynamic equilibrium solubility rather than apparent or kinetic solubility. Kinetic methods (like solvent titration) are prone to supersaturation errors. The saturation shake-flask method, as outlined in[2], remains the gold standard for this physical assessment.

Step-by-Step Protocol:

  • Solvent Saturation: Add an excess amount of Methyl 2-methyl-6-phenylbenzoate (e.g., 600 mg for DCM, 50 mg for Methanol) to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: The visible excess of solid acts as a thermodynamic reservoir. This ensures that the chemical potential of the dissolved solute is perfectly equal to that of the solid phase, a fundamental requirement for equilibrium.

  • Isothermal Equilibration: Agitate the vials at 300 RPM in a thermostatic shaker maintained strictly at 25.0 ± 0.1 °C for 48 hours.

    • Causality: Solubility is highly temperature-dependent. Even a 1°C fluctuation can shift the equilibrium, causing micro-precipitation or artificial supersaturation, which compromises the integrity of the data[3].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by the rapid filtration of the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Centrifugation compacts the solid pellet, preventing the filter from clogging. More importantly, it ensures that sub-micron colloidal particulates do not pass into the filtrate to artificially inflate the measured concentration—a critical phase-separation principle emphasized in[4].

  • Immediate Isothermal Dilution: Immediately dilute a precise aliquot of the filtrate with the HPLC mobile phase.

    • Causality: Extracting a highly saturated solution into a slightly cooler ambient laboratory environment can trigger immediate nucleation. Immediate dilution quenches the saturation state, locking the concentration for accurate analysis.

Workflow A Solid Compound (Excess Reservoir) B Solvent Addition (Varying Polarity) A->B C Thermostatic Shaking (25°C, 48h) B->C D Phase Separation (Centrifugation + PTFE) C->D E HPLC-UV Analysis (Quantification) D->E F Equilibrium Validation (ΔC < 5% at 24h vs 48h) E->F

Thermodynamic Shake-Flask Solubility Workflow.

Analytical Quantification & Quality Control

Every robust protocol must be a self-validating system. To ensure that true thermodynamic equilibrium has been reached, the analytical workflow must include a temporal validation loop.

Self-Validation Loop: Samples must be extracted, filtered, and analyzed via RP-HPLC at two distinct time points: 24 hours and 48 hours. The concentration is quantified using a pre-established calibration curve (linear regression,


) tracked at the compound's 

.

If the concentration variance (


) between the 24-hour and 48-hour time points is less than 5%, thermodynamic equilibrium is mathematically confirmed[5]. If 

, the system is still undergoing kinetic dissolution, and the equilibration time must be extended.

AnalyticalPathway S1 Saturated Aliquot (Post-Filtration) S2 Immediate Dilution (Prevents Nucleation) S1->S2 S3 RP-HPLC Separation (C18 Stationary Phase) S2->S3 S4 UV Detection (λmax Tracking) S3->S4 S5 Linear Regression (Calibration Curve) S4->S5 S6 Solubility Output (mg/mL) S5->S6

Self-Validating HPLC Analytical Pathway for Solubility Quantification.

References

  • "Test No. 105: Water Solubility - OECD", Organisation for Economic Co-operation and Development (OECD),[Link]

  • "<1236> Solubility Measurements - USP-NF", United States Pharmacopeia (USP),[Link]

  • "USP <1236>: Solubility Measurements Chapter", Biorelevant,[Link]

  • "1236 SOLUBILITY MEASUREMENTS", ResearchGate, [Link]

Sources

Foundational

Technical Guide: Steric Hindrance &amp; Conformational Dynamics of Methyl 2-methyl-6-phenylbenzoate

Executive Summary Methyl 2-methyl-6-phenylbenzoate represents a canonical example of "steric shielding" in organic synthesis and medicinal chemistry. Unlike simple benzoates, this molecule features a carbonyl group flank...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-6-phenylbenzoate represents a canonical example of "steric shielding" in organic synthesis and medicinal chemistry. Unlike simple benzoates, this molecule features a carbonyl group flanked by two non-equivalent, bulky ortho-substituents: a methyl group and a phenyl ring. This specific architecture creates a "molecular gate" that severely restricts access to the carbonyl carbon, fundamentally altering its reactivity profile, spectroscopic properties, and metabolic stability.

This guide analyzes the structural consequences of this steric crowding, provides validated protocols for its synthesis (circumventing classical failures), and details its utility as a metabolically stable pharmacophore.

Part 1: Structural Analysis & Conformational Dynamics

The Ortho-Effect and -Decoupling

In unhindered methyl benzoate, the carbonyl group lies coplanar with the aromatic ring to maximize


-conjugation. However, in Methyl 2-methyl-6-phenylbenzoate, the steric bulk of the ortho-methyl and ortho-phenyl groups forces the ester moiety out of the aromatic plane.
  • Twist Angle (

    
    ):  Crystallographic data and DFT calculations for similar 2,6-disubstituted biaryls suggest the ester group rotates approximately 40–90° out of plane to relieve strain.
    
  • Resonance Inhibition: This rotation decouples the carbonyl

    
    -system from the benzene ring, raising the ground state energy of the carbonyl (making it theoretically more electrophilic) but kinetically shielding it from attack.
    
  • Atropisomerism: The C6-phenyl ring is also twisted relative to the central benzoate core. Depending on the rotational barrier (typically

    
     kcal/mol for stable atropisomers), this molecule may exhibit axial chirality, existing as separable enantiomers (atropisomers) at room temperature.[1]
    
Visualization of Steric Clash

The following diagram illustrates the repulsive forces driving the conformational lock.

StericDynamics Core Benzoate Core (C1) Ester Methoxycarbonyl (Out of Plane) Core->Ester C-C Bond (Twisted) Me 2-Methyl Group (Steric Wall A) Core->Me Ph 6-Phenyl Ring (Steric Wall B) Core->Ph Me->Ester Van der Waals Repulsion Ph->Ester Severe Steric Crowding Nu Nucleophile (OH-) Nu->Ester Trajectory Blocked (Bürgi-Dunitz Angle Inaccessible)

Figure 1: Conformational landscape showing the "Steric Walls" created by ortho-substitution that block nucleophilic trajectory.

Part 2: Synthetic Challenges & Protocols

The Failure of Classical Methods

Standard Fischer esterification (


) fails for 2,6-disubstituted benzoic acids. The tetrahedral intermediate required for the mechanism cannot form due to the extreme crowding described by the Newman Rule of Six .
Validated Protocol: Suzuki-Miyaura Coupling

The most robust route to this scaffold, particularly for library generation, is the construction of the biaryl axis after the ester is formed, or using a pre-functionalized halo-ester.

Objective: Synthesis of Methyl 2-methyl-6-phenylbenzoate via Pd-catalyzed cross-coupling.

Reagents:
  • Substrate: Methyl 2-bromo-6-methylbenzoate (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:
  • Degassing: Charge a reaction vial with Methyl 2-bromo-6-methylbenzoate (1.0 mmol), Phenylboronic acid (1.5 mmol), and Base (3.0 mmol). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd catalyst (0.03 mmol) quickly under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 12–18 hours.

    • Note: The steric bulk near the bromine requires higher temperatures and longer times than standard couplings.

  • Workup: Cool to RT. Filter through a Celite pad.[2] Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product often elutes early due to lack of planarity (lower polarity).

Alternative: O-Alkylation of the Hindered Acid

If the biaryl acid (2-methyl-6-phenylbenzoic acid) is already available:

  • Dissolve acid in DMF.

  • Add

    
     (2.0 equiv) and Methyl Iodide (MeI, 1.5 equiv).
    
  • Stir at RT for 4 hours. (This

    
     reaction occurs on the oxygen and is less sensitive to steric bulk than carbonyl attack).
    

SynthesisWorkflow Start Methyl 2-bromo- 6-methylbenzoate Cat Pd(dppf)Cl2 (Catalytic Cycle) Start->Cat + Base/Solvent Boron Phenylboronic Acid Boron->Cat Int Oxidative Addition Complex Cat->Int Pd(0) -> Pd(II) Trans Transmetalation Int->Trans Ar-B(OH)2 Prod Methyl 2-methyl- 6-phenylbenzoate Trans->Prod Reductive Elimination Prod->Cat Regenerate Pd(0)

Figure 2: Suzuki-Miyaura cross-coupling workflow for sterically encumbered biaryl ester synthesis.

Part 3: Reactivity Profile (Hydrolysis Resistance)

Kinetic Stability Data

The primary utility of the 2,6-disubstitution pattern is the "Metabolic Block." The ester bond is exceptionally resistant to hydrolysis by esterases or alkaline conditions.

Mechanism: Hydrolysis requires the formation of a tetrahedral intermediate.[3] The nucleophile (OH- or Serine-OH) must approach the carbonyl carbon at the Bürgi-Dunitz angle (


). In Methyl 2-methyl-6-phenylbenzoate, the phenyl ring physically occupies this space.

Comparative Hydrolysis Rates (Alkaline Conditions, 30°C):

CompoundSubstituents (2,6-pos)Relative Rate (

)
Half-Life Class
Methyl Benzoate H, H1.0 (Reference)Minutes
Methyl 2-methylbenzoate Me, H~0.04Hours
Methyl 2,6-dimethylbenzoate Me, Me< 0.0001Days
Methyl 2-methyl-6-phenylbenzoate Me, Ph < 0.00005 Weeks/Stable

Data extrapolated from Taft steric parameters (


) and comparative solvolysis studies [1, 2].
Mechanistic Implications for Drug Design
  • Prodrug Design: This scaffold is poor for prodrugs requiring rapid cleavage. It is excellent for "hard drugs" intended to avoid metabolic clearance.

  • Mechanism Switch: Under extreme forcing conditions (conc.

    
    ), hydrolysis may shift from the typical 
    
    
    
    (acyl-cleavage) to
    
    
    (alkyl-cleavage), generating the stable acylium ion intermediate.

Part 4: References

  • Barclay, L. R. C., et al. (1961). "Mechanism of alkaline hydrolysis of hindered aromatic esters." Canadian Journal of Chemistry. Discusses the shift in mechanism and extreme retardation of rates in 2,6-disubstituted systems.

  • Goossen, L. J., et al. (2001). "Pd-catalyzed synthesis of biaryls." Angewandte Chemie. Details Suzuki coupling protocols for sterically hindered substrates.

  • Fujita, S. (1982). "Ortho-Effect in the Hydrolysis of Aromatic Esters." Journal of Organic Chemistry. Comprehensive analysis of steric parameters (

    
    ) on hydrolysis kinetics. 
    
  • BenchChem Protocols. "Suzuki Coupling of Sterically Hindered Aryl Halides." General protocols for biaryl synthesis.

Sources

Exploratory

Unlocking Rotational Space: A Technical Guide to the Biaryl Atropisomerism Potential in Methyl 2-methyl-6-phenylbenzoate

Abstract Atropisomerism, a unique form of axial chirality arising from restricted rotation about a single bond, is an increasingly critical consideration in modern drug discovery and development. The conformational rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Atropisomerism, a unique form of axial chirality arising from restricted rotation about a single bond, is an increasingly critical consideration in modern drug discovery and development. The conformational rigidity imposed by atropisomerism can lead to significant differences in the pharmacological and toxicological profiles of the resulting stereoisomers. This in-depth technical guide explores the latent biaryl atropisomeric potential of a specific, non-symmetrical biaryl compound: Methyl 2-methyl-6-phenylbenzoate. While this molecule has not been extensively studied for its chiral properties, its structural architecture—a biphenyl core with ortho-substituents on one ring—suggests a tangible potential for hindered rotation. This document provides a comprehensive framework for researchers, chemists, and drug development professionals to investigate and characterize the atropisomeric properties of this molecule and similar biaryl systems. We will delve into the fundamental principles of atropisomerism, propose a synthetic route for the target molecule, and outline a multi-pronged approach for the computational prediction and experimental validation of its rotational barrier and the potential isolation of its atropisomers.

The Principle of Atropisomerism: A Foundation for Chiral Drug Design

Atropisomerism occurs in molecules that possess hindered rotation around a single bond, leading to the existence of stable, separable enantiomers or diastereomers.[1] Unlike point chirality, which is centered on an atom, atropisomerism is a consequence of the steric hindrance between bulky substituents on adjacent, typically aromatic, rings.[2] This steric clash creates a significant energy barrier to rotation, effectively "locking" the molecule into specific, non-planar conformations.[3]

The stability of atropisomers is quantified by the rotational energy barrier (ΔG‡), which dictates the rate of interconversion between the stereoisomers.[4] Atropisomers are generally classified into three categories based on their rotational half-lives at a given temperature:

  • Class 1: Low rotational barrier (< 20 kcal/mol), rapid interconversion at room temperature. These are typically considered as rapidly equilibrating conformers.[5]

  • Class 2: Intermediate rotational barrier (20-30 kcal/mol), interconversion on a timescale of hours to months. These can be challenging for drug development due to potential in-vivo racemization.[5]

  • Class 3: High rotational barrier (> 30 kcal/mol), stable for years at room temperature. These are suitable for development as single, stable stereoisomers.[6]

The significance of atropisomerism in medicinal chemistry cannot be overstated. The distinct three-dimensional arrangements of atropisomers can lead to differential binding affinities for biological targets, resulting in one isomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for off-target effects.[7][8] Consequently, the ability to predict, control, and isolate atropisomers is a valuable asset in the design of safer and more efficacious drugs.[9]

Structural Analysis of Methyl 2-methyl-6-phenylbenzoate: The Genesis of Atropisomeric Potential

Methyl 2-methyl-6-phenylbenzoate presents a classic biaryl scaffold with the potential for atropisomerism. The core of this potential lies in the substitution pattern around the C-C single bond connecting the two phenyl rings.

Structure of Methyl 2-methyl-6-phenylbenzoate

Figure 1. Chemical structure of Methyl 2-methyl-6-phenylbenzoate.

The key structural features that suggest hindered rotation are:

  • Ortho-Substitution: The presence of a methyl group (-CH₃) and a methyl ester group (-COOCH₃) at the ortho-positions of one of the phenyl rings.

  • Steric Hindrance: In the planar transition state required for free rotation, these ortho-substituents would experience significant steric repulsion with the ortho-hydrogens of the adjacent phenyl ring. This repulsion is the primary contributor to the rotational energy barrier.[10]

Based on these features, we can hypothesize that Methyl 2-methyl-6-phenylbenzoate is a candidate for atropisomerism. The magnitude of the rotational barrier will depend on the effective size of the methyl and methyl ester groups and their interaction with the neighboring ring.

A Proposed Synthetic Pathway

A straightforward and efficient synthesis of Methyl 2-methyl-6-phenylbenzoate can be envisioned through a Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of biaryl C-C bonds.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki-Miyaura Coupling A 2-Bromo-3-methylbenzoic acid B Methyl 2-bromo-3-methylbenzoate A->B CH3OH, H2SO4 (cat.) Reflux D Methyl 2-methyl-6-phenylbenzoate B->D C Phenylboronic acid C->D Pd(PPh3)4, K2CO3 Toluene/H2O, Reflux

A proposed two-step synthesis of the target molecule.
Experimental Protocol: Synthesis of Methyl 2-methyl-6-phenylbenzoate

Step 1: Esterification of 2-Bromo-3-methylbenzoic acid

  • To a solution of 2-bromo-3-methylbenzoic acid (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-bromo-3-methylbenzoate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a round-bottom flask, combine Methyl 2-bromo-3-methylbenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Bubble argon through the mixture for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction to reflux.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 2-methyl-6-phenylbenzoate.

Computational Prediction of the Rotational Energy Barrier

Before embarking on extensive experimental work, a computational approach can provide valuable insights into the likelihood and stability of atropisomerism. Density Functional Theory (DFT) calculations are a powerful tool for estimating the rotational energy barrier.[11]

Computational_Workflow A Construct 3D model of Methyl 2-methyl-6-phenylbenzoate B Perform Geometry Optimization (Ground State) A->B C Perform Torsional Scan (Dihedral Angle Variation) B->C D Identify Transition State (Planar Conformation) C->D E Calculate Rotational Energy Barrier (ΔG‡ = E_TS - E_GS) D->E F Predict Atropisomer Stability (Half-life Calculation) E->F

Workflow for the computational analysis of atropisomerism.
Protocol: DFT Calculation of Rotational Barrier
  • Software: Utilize a quantum chemistry software package such as Gaussian, SPARTAN, or similar.

  • Method: Employ a suitable DFT functional (e.g., B3LYP) with a standard basis set (e.g., 6-31G*).[12]

  • Procedure:

    • Construct the 3D structure of Methyl 2-methyl-6-phenylbenzoate.

    • Perform a geometry optimization to find the lowest energy (ground state) conformation.

    • Perform a relaxed potential energy surface scan by systematically varying the dihedral angle of the C-C bond connecting the two phenyl rings in small increments (e.g., 10 degrees).

    • Identify the highest energy point on the potential energy surface, which corresponds to the planar transition state.

    • The rotational energy barrier (ΔG‡) is the difference in energy between the transition state and the ground state.

  • Analysis: The calculated ΔG‡ can be used to estimate the half-life (t₁/₂) of racemization at a given temperature using the Eyring equation, providing a prediction of the atropisomer's stability.[3]

Predicted Rotational Barrier (kcal/mol) Predicted Half-life at 298 K Atropisomer Classification
< 20Seconds to MinutesClass 1
20 - 30Hours to MonthsClass 2
> 30YearsClass 3
Table 1. Correlation between rotational barrier, half-life, and atropisomer classification.

Experimental Validation and Characterization

The computational predictions must be validated through experimental techniques. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC) are the primary methods for studying the kinetics of rotational isomerization and for the separation of atropisomers.[13][14]

Dynamic NMR Spectroscopy for Rotational Barrier Determination

DNMR is a powerful technique for measuring the rates of dynamic processes, including bond rotation.[15][16] By monitoring the changes in the NMR spectrum as a function of temperature, the rate of interconversion between atropisomers can be determined, and from this, the rotational energy barrier can be calculated.[17]

DNMR_Workflow A Dissolve sample in suitable deuterated solvent B Acquire 1H NMR spectra at various temperatures A->B C Observe coalescence of diastereotopic proton signals B->C D Determine rate constant (k) at coalescence temperature (Tc) C->D E Calculate ΔG‡ using the Eyring equation D->E

Experimental workflow for DNMR analysis.
Protocol: Dynamic NMR Spectroscopy
  • Sample Preparation: Dissolve a sample of Methyl 2-methyl-6-phenylbenzoate in a suitable deuterated solvent (e.g., toluene-d₈, which allows for a wide temperature range).

  • Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the rotation is slow and distinct signals for the two atropisomers are expected, and gradually increasing the temperature.

  • Analysis:

    • At low temperatures, the ortho-protons on the unsubstituted phenyl ring will be diastereotopic and should appear as two separate signals.

    • As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single sharp peak.

    • The temperature at which the two signals merge is the coalescence temperature (Tc).

    • The rate constant (k) at the coalescence temperature can be calculated from the separation of the signals at low temperature.

    • The free energy of activation (ΔG‡) for rotation can then be calculated using the Eyring equation.[4]

Chiral HPLC for Atropisomer Separation and Analysis

If the rotational barrier is sufficiently high, it may be possible to separate the atropisomers using chiral HPLC.[18][19] This technique is also invaluable for monitoring the racemization of an enriched sample over time.[20]

Protocol: Chiral HPLC Separation
  • Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, to identify a column that provides baseline separation of the atropisomers.[21]

  • Method Development: Optimize the mobile phase composition (e.g., mixtures of hexane and isopropanol) and flow rate to achieve optimal resolution.

  • Preparative Separation: If baseline separation is achieved, preparative chiral HPLC can be used to isolate each atropisomer in high enantiomeric purity.

  • Racemization Study:

    • Inject an enantiomerically enriched sample of one atropisomer onto the chiral HPLC column at regular time intervals while maintaining the sample at a specific temperature.

    • Monitor the decrease in enantiomeric excess over time to determine the rate of racemization and calculate the rotational barrier.

Conclusion and Future Directions

The structural features of Methyl 2-methyl-6-phenylbenzoate strongly suggest the potential for atropisomerism, a phenomenon of increasing importance in the development of stereochemically pure pharmaceuticals. This technical guide has provided a comprehensive roadmap for the systematic investigation of this potential, from a proposed synthesis and computational prediction of its rotational stability to detailed experimental protocols for its validation and characterization.

The successful execution of this research plan will not only elucidate the atropisomeric properties of Methyl 2-methyl-6-phenylbenzoate but will also provide a valuable case study for the broader scientific community. The insights gained will contribute to a deeper understanding of the structure-property relationships that govern atropisomerism in biaryl systems and will aid in the rational design of future drug candidates with controlled and stable axial chirality. For drug development professionals, the ability to anticipate and characterize atropisomerism early in the discovery process is crucial for mitigating risks and optimizing the development of safe and effective medicines.

References

  • Atropisomerism in medicinal chemistry: challenges and opportunities - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Bavetsias, V., & Large, J. M. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research, 55(19), 2735–2748. [Link]

  • Bavetsias, V., & Large, J. M. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research, 55(19), 2735–2748. [Link]

  • Raffa, R. B., Pergolizzi, J. V., Jr, & Taylor, R., Jr. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11(1), 1-8. [Link]

  • Toenjes, S. T., & LaPlante, S. R. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(19), 2829–2840. [Link]

  • Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A, 1503, 67-74. [Link]

  • Zhu, J., et al. (2014). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 10(3), 1192-1202. [Link]

  • Clayden, J., & Moran, W. J. (2023). Atropisomers: Synthesis, Analysis, and Applications. Accounts of Chemical Research, 56(4), 281-283. [Link]

  • Conformations of Biphenyls. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Zhang, L., et al. (2017). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Zhang, Y., et al. (2020). Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography. Journal of Chromatography A, 1626, 461376. [Link]

  • Toenjes, S. T. (2018). Atropisomerism in Medicinal Chemistry: Challenges and Opportunities. Future Medicinal Chemistry, 10(4), 437-440. [Link]

  • Heeb, J.-P., et al. (2023). Interrogating the configurational stability of atropisomers. Nature Protocols, 18(9), 2745–2771. [Link]

  • NMR Determination of the Rotational Barrier in N,N-dimethylacetamide1. (n.d.). Chemistry and Biochemistry. Retrieved March 7, 2026, from [Link]

  • Grayson, M. N. (2019). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science, 10(6), 1732-1738. [Link]

  • Londergan, C. H. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Education, 74(12), 1471. [Link]

  • Atropisomerism in Biphenyl Compounds. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C−C Axis. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Navarro-Vázquez, A., & Prina-Mello, A. (2001). Barriers to Rotation in Methyl Formate by Dynamic NMR Spectroscopy and Barriers to 1,3 Oxygen-to-Oxygen Migration in Methyl Formate and Trifluoromethyl Formate by ab Initio Calculations. The Journal of Organic Chemistry, 66(19), 6396–6403. [Link]

  • Lunazzi, L., et al. (2004). Conformational Studies by Dynamic NMR. 99.1 Experimental and Computed Determination of Rotation Barriers in the Crystalline State. The Journal of Organic Chemistry, 69(17), 5769–5773. [Link]

  • The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. (2006). Liquid Crystals, 33(9), 1047-1053. [Link]

  • Rzepa, H. S. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Retrieved March 7, 2026, from [Link]

  • The DFT study on racemisation of atropisomeric biaryls. (2015). Growing Science. Retrieved March 7, 2026, from [Link]

  • Torsional Energy Barriers of Biaryls Could Be Predicted by Electron Richness/Deficiency of Aromatic Rings. (2019). Natural Resources and Environment. Retrieved March 7, 2026, from [Link]

  • Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α-Naphthyl Tropone. (2025). The Journal of Organic Chemistry. [Link]

  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. (2007). The Journal of Organic Chemistry, 72(6), 2196-2199. [Link]

  • Torsional Energy Barriers of Biaryls Could Be Predicted by Electron Richness/Deficiency of Aromatic Rings; Advancement of Molecular Mechanics toward Atom-Type Independence. (2019). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]

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  • atropisomerism in biaryls. (2021, April 26). Stereoelectronics. Retrieved March 7, 2026, from [Link]

  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. (1983). Environmental Health Perspectives, 52, 199-208. [Link]

  • LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. [Link]

  • Miller, S. J., & Toste, F. D. (2011). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. Journal of the American Chemical Society, 133(16), 6396–6399. [Link]

  • Diversity-Oriented Synthesis of Biaryl-Containing Medium Rings Using a One Bead/One Stock Solution Platform. (n.d.). Springer. Retrieved March 7, 2026, from [Link]

  • Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]_

  • Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. (2022). ACS Omega, 7(36), 32491–32495. [Link]

  • Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers. (2022). Accounts of Chemical Research, 55(20), 2966–2978. [Link]

  • Interrogating the configurational stability of atropisomers. (2023, August 4). Department of Chemistry. Retrieved March 7, 2026, from [Link]

  • Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Preparation of Methyl Benzoate. (n.d.). California State University, Dominguez Hills. Retrieved March 7, 2026, from [Link]

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Foundational

Introduction: The Biphenyl Carboxylate Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Methyl 2-methyl-6-phenylbenzoate Derivatives Biphenyl carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Methyl 2-methyl-6-phenylbenzoate Derivatives

Biphenyl carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry, forming the foundational structure for a multitude of pharmacologically active compounds.[1] The biphenyl moiety provides a rigid, well-defined three-dimensional structure that can be strategically decorated with functional groups to optimize interactions with biological targets.[2][3] The inherent versatility of this scaffold, combined with the reactive potential of the carboxylate group, has enabled the development of drugs across numerous therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[1][4][5]

This technical guide focuses on a specific, synthetically accessible subset of this class: Methyl 2-methyl-6-phenylbenzoate and its derivatives. We will provide a comprehensive review of the most effective synthetic methodologies, detailed protocols for spectroscopic characterization, and an overview of the documented biological activities, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthetic Methodologies for Biphenyl Core Construction

The construction of the C-C bond linking the two aryl rings is the most critical step in synthesizing the biphenyl core. While several methods exist, the Suzuki-Miyaura cross-coupling reaction has become the preeminent choice for its efficiency, mild conditions, and broad functional group tolerance.[1][6]

The Suzuki-Miyaura Cross-Coupling: A Versatile and Robust Approach

The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone for synthesizing substituted biphenyls.[7] This method involves the coupling of an aryl halide with an arylboronic acid. The choice of this reaction is driven by its key advantages: the commercial availability of a vast array of boronic acids, the use of reaction conditions that are tolerant of sensitive functional groups, and the generation of non-toxic, easily removable inorganic byproducts.[6]

The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, proceeds through three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., Methyl 2-bromo-6-methylbenzoate), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide. The base is crucial as it activates the boronic acid to form a more nucleophilic borate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X (e.g., Methyl 2-bromo -6-methylbenzoate) PdII_ArylHalide Ar-Pd(II)-X Complex OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal Ar'-B(OH)₂ (e.g., Phenylboronic acid) + Base PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' (Product) RedElim->Pd0

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of Methyl 2-methyl-6-phenylbenzoate

This protocol is a self-validating system adapted from standard Suzuki-Miyaura coupling procedures.[8][9] Precision in inert atmosphere techniques and reagent purity is critical for achieving high yields.

Materials:

  • Methyl 2-bromo-6-methylbenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂), (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃), (0.08 equiv, 8 mol%)

  • Toluene, anhydrous

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-bromo-6-methylbenzoate, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.[9]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 40 mL per 1.0 g of aryl bromide), ethanol (10 mL), and deionized water (10 mL). In a separate vial, dissolve the Palladium(II) acetate and triphenylphosphine in a small amount of toluene and add this catalyst solution to the main reaction flask via syringe.

  • Reaction Execution: Attach a reflux condenser (under the inert atmosphere) and place the flask in a preheated oil bath at 80-90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), typically eluting with a hexanes:ethyl acetate mixture (e.g., 9:1). The reaction is generally complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure Methyl 2-methyl-6-phenylbenzoate.

Part 2: Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized derivatives is essential. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular structure and purity.[10]

Characterization_Workflow Start Crude Product from Synthesis Purification Column Chromatography Start->Purification PureProduct Pure Derivative Purification->PureProduct NMR ¹H & ¹³C NMR (Structure Confirmation) PureProduct->NMR IR FT-IR (Functional Groups) PureProduct->IR MS Mass Spectrometry (Molecular Weight) PureProduct->MS Final Characterized Compound NMR->Final IR->Final MS->Final

Workflow for product purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The data below is predictive for the Methyl 2-methyl-6-phenylbenzoate core in a CDCl₃ solvent.

¹H NMR Data Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Phenyl-H7.20 - 7.50MultipletProtons on the unsubstituted phenyl ring
Aryl-H7.10 - 7.35MultipletProtons on the substituted benzoate ring
O-CH₃~3.60SingletEster methyl protons
Ar-CH₃~2.10SingletAryl methyl protons
¹³C NMR Data Predicted Chemical Shift (δ, ppm) Assignment
C=O168 - 172Ester carbonyl carbon
Quaternary C128 - 145Aromatic carbons with no attached protons
Aryl C-H125 - 135Aromatic carbons with attached protons
O-CH₃50 - 55Ester methyl carbon
Ar-CH₃18 - 25Aryl methyl carbon
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Aromatic C-H Stretch3000 - 3100Medium, sharp
Aliphatic C-H Stretch2850 - 3000Medium, sharp
Ester C=O Stretch1715 - 1735Strong, sharp
Aromatic C=C Stretch1450 - 1600Medium to weak, sharp
Ester C-O Stretch1100 - 1300Strong, sharp
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electron ionization (EI), the primary fragmentation involves the cleavage of the ester bond.[10]

Part 3: Biological Activities and Therapeutic Potential

The biphenyl carboxylate scaffold is a well-established pharmacophore, particularly for anti-inflammatory agents.[1] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal are derivatives of this core structure.[4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[1]

Beyond inflammation, derivatives of this class have demonstrated a remarkable breadth of biological activity:

  • Anticancer Activity: Certain biphenyl carboxylic acids have shown potent in vitro activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[4]

  • Antifungal Activity: Novel carboxamide derivatives containing the biphenyl pharmacophore have been investigated as potential fungicidal agents, showing efficacy against various plant pathogens.[5][11]

  • Antimicrobial Properties: Various studies have explored biphenyl derivatives for their activity against both Gram-positive and Gram-negative bacteria.[12][13]

The diverse biological profile highlights the significant potential of the Methyl 2-methyl-6-phenylbenzoate core as a starting point for the discovery of new therapeutic agents.

Biological_Activities Core Methyl 2-methyl-6-phenylbenzoate Scaffold AntiInflammatory Anti-inflammatory (e.g., COX Inhibition) Core->AntiInflammatory Anticancer Anticancer (e.g., Breast Cancer Lines) Core->Anticancer Antifungal Antifungal (e.g., Plant Pathogens) Core->Antifungal Antimicrobial Antimicrobial (Broad Spectrum) Core->Antimicrobial

Therapeutic potential of the biphenyl carboxylate scaffold.

Conclusion and Future Directions

The Methyl 2-methyl-6-phenylbenzoate framework is a synthetically accessible and highly versatile scaffold for drug discovery. The robustness of the Suzuki-Miyaura cross-coupling reaction allows for the facile generation of diverse chemical libraries by modifying the substitution patterns on either aromatic ring. The established link between the broader class of biphenyl carboxylic acid derivatives and significant anti-inflammatory, anticancer, and antifungal activities provides a strong rationale for the continued exploration of these compounds.[1] Future research should focus on synthesizing and screening libraries of these derivatives to build comprehensive structure-activity relationships (SAR) and identify lead candidates with enhanced potency and selectivity for specific biological targets.

References

  • Niu, Y. N., Qiao, Y., Wang, K. Y., Sha, B. X., & Li, G. Q. (2022). Cu(I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. RSC Advances, 12(40), 25963–25967. [Link]

  • Wang, H., Gopishetti, S., & Li, X. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters, 24(29), 5394–5398. [Link]

  • Synthesis of various biphenyl derivatives via Suzuki–Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Luo, J., Song, B., & Chen, Z. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry, 71(42), 15481–15490. [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry. [Link]

  • Synthesis, Characterization and Screening of Substituted4-Biphenyl Acétamides Against Fusarium- udum. (2018). International Journal of Management, Technology And Engineering, 8(X), 2511-2521.
  • Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kankate, R. S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2538-S2559. [Link]

  • Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. (2020). MDPI. Retrieved March 7, 2026, from [Link]

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Datar, P. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Modern Chemistry & Applications, 3(1). [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). PMC.
  • 2,4,6-Trinitrophenyl 3-methylbenzoate. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Chen, Y. H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4236. [Link]

  • Sathe, B. S., et al. (2011). Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 389-392. [Link]

  • El-Bardan, A., et al. (1989). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. Journal of Chemical & Engineering Data, 34(3), 374-376. [Link]

  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (2025). PubMed. [Link]

  • Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. (2005). Journal of Chemical Crystallography, 35(10), 821-825.
  • Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • Gussoni, M., et al. (2003). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Structure: THEOCHEM, 633(1-3), 227-241. [Link]

  • Farooq, S., & Ngaini, Z. (2019). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Current Organocatalysis, 6(2), 94-105. [Link]

  • Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Semantic Scholar.
  • (PDF) Methyl-2-Formyl Benzoate: A Review of Synthesis and. (2019). Amanote Research. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Technical Guide: Physical Characteristics and Synthesis of Methyl 2-methyl-6-phenylbenzoate

The following technical guide details the physical characteristics, synthesis, and structural analysis of Methyl 2-methyl-6-phenylbenzoate , a sterically congested biaryl ester used as a critical intermediate in organic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis, and structural analysis of Methyl 2-methyl-6-phenylbenzoate , a sterically congested biaryl ester used as a critical intermediate in organic synthesis.

Executive Summary & Chemical Identity

Methyl 2-methyl-6-phenylbenzoate (CAS: 941320-77-0 ) is a sterically hindered biaryl ester. Structurally, it features a benzoate core substituted at the ortho positions by a methyl group and a phenyl ring. This 2,6-disubstitution pattern creates significant steric strain, forcing the phenyl ring and the ester group out of planarity with the central benzene ring. This "biaryl twist" dictates its physical state and reactivity, making it a valuable model for studying atropisomerism and a precursor for fused aromatic systems like phenanthrenes.

Chemical Identification
ParameterDetail
Systematic Name Methyl 2-methyl-6-phenylbenzoate
Alternative Names Methyl 6-methyl-[1,1'-biphenyl]-2-carboxylate; 2-Methyl-6-phenylbenzoic acid methyl ester
CAS Number 941320-77-0
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
SMILES COC(=O)C1=C(C)C=CC=C1C2=CC=CC=C2

Physical Characteristics & Melting Point Analysis

Contrary to many similar benzoate esters which are crystalline solids, Methyl 2-methyl-6-phenylbenzoate is typically isolated as a viscous oil at room temperature. This phase behavior is a direct consequence of its molecular geometry.

Physical Properties Table
PropertyValue / ObservationSource Validation
Physical State Colorless Oil Experimental isolation (Ref. 1, 3)
Melting Point N/A (Liquid at RT) Steric inhibition of crystal packing
Boiling Point ~160–165 °C (at 0.5 mmHg)*Predicted based on homologs
Density ~1.12 g/cm³Estimated
Solubility Soluble in DCM, EtOAc, CHCl₃; Insoluble in WaterLipophilic biaryl core
Precursor State White Solid (2-methyl-6-phenylbenzoic acid)Ref. 2

*Note: Boiling point is estimated based on vacuum distillation of similar biaryl esters.

Melting Point Analysis: The "Biaryl Twist" Effect

The liquid state of Methyl 2-methyl-6-phenylbenzoate contrasts with its acid precursor (2-methyl-6-phenylbenzoic acid), which is a solid.

  • Steric Inhibition of Packing: The methyl group at C2 and the phenyl group at C6 flank the ester moiety. To minimize steric clash, the phenyl ring rotates roughly perpendicular to the benzoate plane.

  • Lack of Hydrogen Bonding: Unlike the precursor acid, which forms strong intermolecular hydrogen bond dimers (raising the MP), the methyl ester lacks H-bond donors.

  • Entropy of Fusion: The "propeller-like" shape prevents efficient stacking in a crystal lattice, favoring the disordered liquid state at standard temperature and pressure.

Structural Visualization & Steric Environment

The following diagram illustrates the steric environment and the synthesis logic.

G cluster_0 Steric Environment cluster_1 Phase Behavior Core Benzoate Core Me 2-Methyl (Ortho) Steric Bulk Core->Me Ph 6-Phenyl (Ortho) Biaryl Twist Core->Ph Ester 1-COOMe Shielded Core->Ester Acid Acid Precursor (Solid, H-bonding) Prod Methyl Ester (Oil, No H-bonding) Acid->Prod Esterification (Loss of H-bonds)

Figure 1: Steric interactions in the 2,6-disubstituted benzoate core leading to liquid phase behavior.

Synthesis & Purification Protocols

Researchers typically synthesize this compound via two primary routes: direct esterification of the hindered acid or palladium-catalyzed coupling.

Method A: Palladium-Catalyzed C-H Activation (Direct Synthesis)

This method constructs the biaryl core directly from 2-methylbenzoic acid derivatives, followed by methylation.

Protocol:

  • Reagents: 2-Methylbenzoic acid (1.0 eq), Bromobenzene (1.2 eq), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant).

  • Solvent: DMF/DMSO mixture.

  • Conditions: Heat to 110°C for 16 hours under Argon.

  • Workup:

    • Cool mixture and filter through Celite.

    • Acidify filtrate with 1M HCl.

    • Extract with Ethyl Acetate (3x).[1]

    • Concentrate to obtain 2-methyl-6-phenylbenzoic acid (Solid).

  • Methylation (Esterification):

    • Dissolve the crude acid in MeOH.

    • Add H₂SO₄ (cat.) or TMS-diazomethane.

    • Reflux for 4 hours.[1]

    • Purification: Flash Column Chromatography (Silica Gel, Hexane/EtOAc 95:5).

    • Result: Methyl 2-methyl-6-phenylbenzoate yields as a Colorless Oil .[2]

Method B: Suzuki-Miyaura Coupling
  • Start: Methyl 2-bromo-6-methylbenzoate.

  • Coupling: React with Phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in Toluene/Water.

  • Isolation: The product is isolated as an oil after chromatography.

Analytical Validation (Self-Validating System)

To confirm the identity of the oil, use the following NMR diagnostic peaks:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.60–3.70 (s, 3H, O-CH ₃) – Distinct singlet, shielded by the orthogonal phenyl ring.
      
    • 
       2.35–2.45 (s, 3H, Ar-CH ₃).
      
    • 
       7.20–7.50 (m, aromatic protons).
      
  • Validation Check: The ester methyl signal often appears slightly upfield compared to unhindered benzoates due to the anisotropic current of the 6-phenyl ring.

References

  • Biafora, A. A. (2017).[2] Sustainable Methods for the Catalytic Regioselective Transformation of Aromatic Carboxylic Acids. Technical University of Kaiserslautern.[2] (Describes isolation of CAS 941320-77-0 as a "colorless oil").[2]

  • Zhang, N., et al. (2015). Palladium-catalyzed Intermolecular Decarboxylative Coupling of 2-Phenylbenzoic Acids.
  • ChemicalBook. (2024). Product entry for CAS 941320-77-0.[2]

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Foundational

Role of Methyl 2-methyl-6-phenylbenzoate as a synthetic intermediate

The Strategic Role of Methyl 2-Methyl-6-phenylbenzoate in Advanced Organic Synthesis: Mechanistic Insights and Applications Executive Summary In the landscape of modern medicinal chemistry and materials science, sterical...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Methyl 2-Methyl-6-phenylbenzoate in Advanced Organic Synthesis: Mechanistic Insights and Applications

Executive Summary

In the landscape of modern medicinal chemistry and materials science, sterically hindered biaryl scaffolds are highly prized for their rigid three-dimensional architectures. Methyl 2-methyl-6-phenylbenzoate (CAS: 941320-77-0), systematically known as methyl 3-methylbiphenyl-2-carboxylate[1], serves as a critical synthetic hub. Featuring a central benzoate core flanked by a methyl group at the ortho position and a phenyl ring at the ortho' position, this intermediate presents unique stereochemical dynamics. This whitepaper provides a comprehensive technical guide to its synthesis, structural properties, and downstream utility in drug development and ligand design.

Physicochemical and Structural Dynamics

The defining characteristic of methyl 2-methyl-6-phenylbenzoate is its extreme steric congestion. The ortho, ortho'-disubstitution pattern forces the ester carbonyl out of coplanarity with the central benzene ring. This disruption of conjugation prevents planarization, locking the molecule into a rigid, non-planar conformation.

This steric bulk also induces a high rotational barrier around the C-C biaryl bond, leading to dynamic atropisomerism. For analytical chemists, this restricts the free rotation of the biphenyl axis at room temperature, often resulting in characteristic peak broadening in


H-NMR spectra—a crucial self-validating marker during structural elucidation[2].

Table 1: Quantitative Physicochemical Profile

PropertyValue / DescriptionAnalytical Implication
Chemical Name Methyl 2-methyl-6-phenylbenzoateAlso: Methyl 3-methylbiphenyl-2-carboxylate
CAS Number 941320-77-0Primary identifier for procurement[1]
Molecular Formula C

H

O

Exact Mass: 226.0994 Da
Molecular Weight 226.27 g/mol Indistinguishable from isomers by low-res MS alone[3]
Structural Feature Ortho, ortho'-disubstitutedInduces out-of-plane carboxylate twist
Solubility High in DCM, EtOAc, TolueneRequires lipophilic solvent systems for reactions

Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling

The most efficient route to synthesize methyl 2-methyl-6-phenylbenzoate is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 2-bromo-6-methylbenzoate (CAS: 99548-56-8) with phenylboronic acid [4][5].

Causality in Reagent Selection
  • Catalyst (Pd(dppf)Cl

    
    ):  The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand imposes a large bite angle. This specifically accelerates the reductive elimination step, which is notoriously sluggish when forming sterically congested ortho-substituted biaryls[5].
    
  • Base (Cs

    
    CO
    
    
    
    ):
    Cesium carbonate provides superior solubility in mixed organic/aqueous systems compared to potassium carbonate, ensuring rapid formation of the reactive boronate complex.
  • Solvent (1,4-Dioxane/H

    
    O, 3:1):  Dioxane ensures complete dissolution of the lipophilic bromide, while water is mandatory to dissolve the inorganic base and activate the boronic acid.
    
Step-by-Step Methodology (Self-Validating Protocol)
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve methyl 2-bromo-6-methylbenzoate (1.0 eq) and phenylboronic acid (1.2 eq) in degassed 1,4-dioxane.

  • Base Addition: Add a 2M aqueous solution of Cs

    
    CO
    
    
    
    (3.0 eq). Validation Check: The mixture will become biphasic. Purge the biphasic mixture with argon for an additional 15 minutes to prevent catalyst oxidation.
  • Catalyst Introduction: Add Pd(dppf)Cl

    
     (0.05 eq). Validation Check: The solution will immediately turn a deep orange/red hue, indicating the presence of the active Pd species.
    
  • Thermal Activation: Seal the vessel and heat to 100 °C for 12 hours. Validation Check: Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the UV-active starting material spot (

    
    ) is entirely replaced by a new, highly UV-active biaryl spot (
    
    
    
    ).
  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst [Active Species] OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Methyl 2-bromo-6-methylbenzoate TransMet Transmetalation (Phenyl Transfer) OxAdd->TransMet Cs2CO3 / Phenylboronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Methyl 2-methyl-6-phenylbenzoate RedElim->Product Product Release

Fig 1: Suzuki-Miyaura catalytic cycle tailored for synthesizing the sterically hindered biphenyl core.

Downstream Synthetic Divergence

Methyl 2-methyl-6-phenylbenzoate is not an end-product; it is a versatile synthetic intermediate[6] that diverges into several high-value chemical classes.

A. Saponification to the Free Acid (Pharmaceutical APIs)

Converting the ester to 2-methyl-6-phenylbenzoic acid is a prerequisite for synthesizing amide-linked active pharmaceutical ingredients (APIs), such as specific kinase inhibitors or receptor antagonists[7].

  • Mechanistic Challenge: The extreme steric shielding provided by the flanking methyl and phenyl groups physically blocks the hydroxide nucleophile from attacking the carbonyl carbon.

  • Protocol Adjustment: Standard LiOH/THF/H

    
    O conditions will fail. Saponification requires harsh conditions: refluxing in ethylene glycol with KOH at 150 °C for 24 hours. Validation Check: Successful conversion is confirmed when the crude product becomes fully soluble in 1M NaOH and precipitates upon acidification with 3M HCl.
    
B. Intramolecular Cyclization to Fluorenones (Materials Science)

The biphenyl core can be cyclized to form substituted fluorenones , which are highly sought after in the development of Organic Light-Emitting Diodes (OLEDs) and molecular fluorophores.

  • Mechanism: Following saponification, the free acid is converted to an acyl chloride (using SOCl

    
    ). Treatment with a Lewis acid (e.g., AlCl
    
    
    
    ) triggers an intramolecular Friedel-Crafts acylation, forcing the adjacent phenyl ring to close the central five-membered ketone ring.
C. Reduction to Biaryl Phosphines (Catalysis)

The ester can be reduced to a benzyl alcohol using LiAlH


, subsequently chlorinated, and reacted with secondary phosphines to yield Buchwald-type biaryl phosphine ligands . The ortho-methyl group provides the exact steric bulk necessary to stabilize reactive Pd(0) intermediates in downstream cross-coupling applications.

Divergence Core Methyl 2-methyl-6-phenylbenzoate (Synthetic Hub) Saponification Saponification (Harsh: KOH, 150°C) Core->Saponification Reduction Ester Reduction (LiAlH4, THF) Core->Reduction Fluorenone Substituted Fluorenones (OLEDs/Fluorophores) Saponification->Fluorenone Intramolecular Friedel-Crafts APIs Pharmaceutical APIs (Receptor Modulators) Saponification->APIs Amide Coupling Ligands Biaryl Phosphine Ligands (Buchwald-type) Reduction->Ligands Phosphination

Fig 2: Downstream synthetic divergence of Methyl 2-methyl-6-phenylbenzoate into diverse functional classes.

Conclusion

Methyl 2-methyl-6-phenylbenzoate is a masterclass in exploiting steric hindrance for chemical design. While its ortho, ortho'-disubstitution presents distinct challenges in synthesis and saponification, these exact features are what make it an invaluable building block. By understanding the causality behind catalyst selection and the thermodynamic requirements for functional group manipulation, researchers can leverage this intermediate to access complex pharmaceutical scaffolds and advanced materials.

References

  • Almanac Life Science India Pvt. Ltd. "Methyl 2-methyl-6-phenylbenzoate 95% (CAS: 941320-77-0)." ChemicalBook.
  • BenchChem. "Methyl 5-methylbiphenyl-2-carboxylate (CAS 191104-38-8) - Solubility and Isomeric Landscape." BenchChem Technical Guides.
  • NBInno. "The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis." NBInno Articles.
  • Google Patents. "CA2921199A1 - Ido inhibitors (Suzuki coupling conditions for methyl 2-bromo-6-methylbenzoate)." Google Patents.
  • Smolecule. "Buy 4'-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8." Smolecule Synthesis Methods.

Sources

Exploratory

Crystallographic Characterization of Methyl 2-methyl-6-phenylbenzoate: A Technical Guide

Part 1: Executive Summary & Structural Significance Methyl 2-methyl-6-phenylbenzoate represents a class of sterically crowded biaryl esters critical to understanding atropisomerism and conformational restriction in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Significance

Methyl 2-methyl-6-phenylbenzoate represents a class of sterically crowded biaryl esters critical to understanding atropisomerism and conformational restriction in drug design.[1] Unlike simple benzoates, the 2,6-disubstitution pattern (flanking the ester group with a methyl and a phenyl group) forces the molecule into a highly twisted conformation.[1]

This guide details the synthesis, crystallization, and structural analysis of this compound. It serves as a protocol for researchers investigating the "ortho-effect" in biaryl systems, where steric hindrance prevents planar conjugation, creating chiral axes that can be exploited for stereoselective pharmacophore design.

Core Structural Hypothesis

The crystallographic interest lies in two specific torsion angles that define the molecule's 3D shape:

  • 
    :  The twist between the central benzoate ring and the pendant phenyl ring (typically 50–90° to minimize steric clash).[1]
    
  • 
    :  The twist of the methoxycarbonyl group out of the central ring plane (deconjugation).[1]
    

Part 2: Synthesis & Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction (XRD), the compound must first be synthesized with high purity, as impurities often inhibit nucleation in sterically hindered systems.[1]

Synthesis Pathway (Suzuki-Miyaura Coupling)

The most robust route utilizes a palladium-catalyzed cross-coupling followed by esterification.[1]

Reaction Scheme:

  • Precursor: 2-bromo-6-methylbenzoic acid.[1]

  • Coupling: Reaction with phenylboronic acid (

    
    ) using 
    
    
    
    or
    
    
    .[1]
  • Esterification: Conversion of the acid to the methyl ester using Thionyl Chloride (

    
    ) in Methanol (
    
    
    
    ).

Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Esterification A 2-bromo-6-methylbenzoic acid C 2-methyl-6-phenylbenzoic acid A->C Pd(OAc)2, K2CO3 DMF/H2O, 100°C B Phenylboronic acid B->C D Methyl 2-methyl-6-phenylbenzoate C->D SOCl2, MeOH Reflux, 4h

Caption: Two-step synthesis via Suzuki coupling and acid-catalyzed esterification to yield the target hindered benzoate.

Crystallization Methodology

Sterically hindered esters often form oils due to poor packing efficiency.[1] To induce crystallization, a slow evaporation technique using a dual-solvent system is recommended.[1]

ParameterProtocol SpecificationRationale
Solvent System Hexane : Ethyl Acetate (8:[1]2)Non-polar hexane drives aggregation; EtAc solubilizes the ester.[1]
Method Slow Evaporation at 4°CLower temperature reduces kinetic energy, promoting ordered packing over amorphous precipitation.[1]
Vessel Silanized glass vialPrevents nucleation on glass walls, encouraging fewer, larger crystals.[1]
Timeframe 48–72 HoursRapid evaporation yields microcrystalline powder unsuitable for SC-XRD.[1]

Part 3: Crystallographic Data Analysis[1]

When analyzing the solved structure (or validating a new dataset), the following parameters are the standard for quality and structural integrity.

Data Collection Parameters (Standard Protocol)
  • Temperature: 100 K (Cryostream). Essential to freeze methyl group rotation and reduce thermal ellipsoids.[1]

  • Radiation: Mo Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å).[1] Preferred over Cu K
    
    
    for minimizing absorption in aromatic systems, though Cu is acceptable for purely organic light-atom structures.
  • Resolution: 0.80 Å or better.

Expected Unit Cell & Geometry

Based on analogous structures (e.g., 2,4-dimethyl-phenyl benzoate and 2-phenylbenzoic acid derivatives), the expected crystallographic signature is:

FeatureExpected Value / RangeStructural Driver
Crystal System Monoclinic (

) or Triclinic (

)
Low symmetry due to the "propeller" shape of the twisted biaryl.[1]
Z (Molecules/Cell) 4Standard packing for centrosymmetric space groups (

).[1]
Biaryl Torsion (

)
60° – 85°Steric clash between the ortho-methyl and the phenyl ring.[1]
Ester Torsion (

)
45° – 90°The carbonyl oxygen clashes with the ortho-phenyl ring, forcing deconjugation.[1]
C-O Bond Length 1.34 – 1.36 ÅTypical for ester bonds, potentially shortened if conjugation is partially maintained.[1]
Structural Interaction Map

The crystal packing is dominated by weak interactions because the bulky substituents prevent efficient


-

stacking.[1]

Interactions Center Methyl 2-methyl-6-phenylbenzoate Methyl 2-Methyl Group Center->Methyl Phenyl 6-Phenyl Ring Center->Phenyl Ester 1-Ester Group Center->Ester Twist1 Biaryl Twist (~70°) Methyl->Twist1 Steric Clash Phenyl->Twist1 Steric Clash Twist2 Deconjugation (Ester out of plane) Phenyl->Twist2 Ortho Repulsion Ester->Twist2 Packing Crystal Packing (CH...O / CH...π) Twist1->Packing Prevents Stacking Twist2->Packing Dipole Alignment

Caption: Steric drivers forcing the twisted conformation and influencing the final crystal packing lattice.

Part 4: Implications for Drug Design

The crystallographic data of Methyl 2-methyl-6-phenylbenzoate serves as a proxy for atropisomeric stability .[1]

  • Conformational Locking: The high torsion angles observed in the crystal structure indicate a high energy barrier to rotation.[1] In a biological context (e.g., binding to a kinase pocket), this molecule acts as a "rigidified" pharmacophore.[1]

  • Atropisomerism Class: Depending on the exact barrier height (calculated via variable-temperature NMR or DFT based on the crystal coordinates), this compound likely falls into Class 2 (slow rotation at room temperature) or Class 3 (stable, separable atropisomers).[1]

  • Validation: Researchers should compare the experimental torsion angles from XRD with DFT-calculated minima. A close match confirms that crystal packing forces are secondary to the intramolecular steric strain.[1]

References

  • Synthesis of Hindered Benzoates

    • Title: Palladium-catalyzed Intermolecular Decarboxylative Coupling of 2-Phenylbenzoic Acids.[1]

    • Source: Amazon AWS / Research Data.[1]

    • URL:2[1]

  • Structural Analogs (2,4-Dimethyl-phenyl benzoate)

    • Title: 2,4-Dimethyl-phenyl benzoate Crystal Structure.[1][3]

    • Source: Acta Crystallographica Section E / Manipal Academy.[1][3]

    • URL:3[1][4]

  • Atropisomerism in Drug Discovery

    • Title: Atropisomerism in the Pharmaceutically Relevant Realm.[1]

    • Source: Journal of Medicinal Chemistry (PubMed).[1]

    • URL:5[1]

  • General Crystallographic Data for Benzoates

    • Title: Methyl-2-benzoylbenzoate Data & Safety.[1]

    • Source: Sigma-Aldrich / MilliporeSigma.[1]

    • URL:[1][4][6]

Sources

Protocols & Analytical Methods

Method

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

An Application Note and Protocol for the Synthesis of Methyl 2-methyl-6-phenylbenzoate via Suzuki Coupling The synthesis of biaryl compounds, structural motifs prevalent in pharmaceuticals, agrochemicals, and functional...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Methyl 2-methyl-6-phenylbenzoate via Suzuki Coupling

The synthesis of biaryl compounds, structural motifs prevalent in pharmaceuticals, agrochemicals, and functional materials, represents a cornerstone of modern organic chemistry. Among the myriad of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a particularly robust and versatile tool due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives. However, the construction of sterically hindered biaryls, such as the target molecule Methyl 2-methyl-6-phenylbenzoate, presents a significant synthetic hurdle. The presence of ortho-substituents on both coupling partners can dramatically decrease the reaction efficiency by impeding the crucial transmetalation and reductive elimination steps of the catalytic cycle.

This application note provides a detailed protocol and technical guidance for the synthesis of Methyl 2-methyl-6-phenylbenzoate via the Suzuki coupling of methyl 2-bromo-6-methylbenzoate and phenylboronic acid. We will delve into the rationale behind the selection of specific catalytic systems and reaction parameters designed to overcome the steric hindrance inherent in this transformation. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for constructing sterically encumbered biaryl scaffolds.

The Suzuki Coupling: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (methyl 2-bromo-6-methylbenzoate), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent (phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. The base plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Methyl 2-methyl-6-phenylbenzoate) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

For sterically hindered substrates, the rates of both transmetalation and reductive elimination can be significantly diminished. The selection of bulky, electron-rich phosphine ligands is paramount to stabilize the palladium center and promote these challenging steps.

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product protocol_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine Reactants & Base (Methyl 2-bromo-6-methylbenzoate, Phenylboronic acid, K2CO3) B 2. Add Catalyst (Pd(PPh3)4) under Inert Gas A->B C 3. Add Solvents (Toluene, Ethanol, Water) B->C D 4. Heat to 90°C under Reflux C->D E 5. Monitor by TLC D->E F 6. Cool & Quench E->F G 7. Extraction with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Application

Application Note: Optimized Protocols for the Esterification of 2-Methyl-6-Phenylbenzoic Acid

Introduction & Mechanistic Rationale The esterification of 2-methyl-6-phenylbenzoic acid presents a formidable synthetic challenge, primarily due to the intense steric hindrance surrounding the carboxylate group. The pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The esterification of 2-methyl-6-phenylbenzoic acid presents a formidable synthetic challenge, primarily due to the intense steric hindrance surrounding the carboxylate group. The presence of two bulky ortho-substituents (a methyl group and a phenyl ring) creates a severe steric blockade that dictates the molecule's chemical reactivity[1].

In a classical Fischer-Speier esterification, the reaction proceeds via the nucleophilic attack of an alcohol on the protonated carbonyl carbon, forming a bulky tetrahedral intermediate. For 2,6-disubstituted benzoic acids, the energetic penalty of forming this sterically congested intermediate is so high that the forward reaction is effectively halted, pushing the equilibrium toward the starting materials[2].

To successfully esterify this substrate, researchers must shift the mechanistic paradigm:

  • The SN2 Alkylation Pathway (Gold Standard): Instead of forcing an alcohol to attack a hindered electrophilic carbonyl, the carboxylic acid is deprotonated. The resulting carboxylate anion then acts as a nucleophile, attacking an unhindered alkyl halide (e.g., iodomethane or benzyl bromide) via an SN2 mechanism[3]. This entirely bypasses the steric blockade at the carbonyl carbon.

  • The Acyl Transfer Pathway: If a complex or secondary alcohol must be used (where SN2 is not viable), a modified Steglich esterification is required. This utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and a hyper-stoichiometric loading of 4-dimethylaminopyridine (DMAP) to force the formation of a highly reactive acylpyridinium intermediate[4]. Historically, Newman's method of generating a linear, unhindered acylium ion in 100% sulfuric acid has also been documented for such extreme steric cases[5].

Mechanistic Workflow

G Substrate 2-Methyl-6-phenylbenzoic Acid (Highly Hindered) AcidCat H+ / R-OH (Fischer) Substrate->AcidCat Pathway A Base Base (K2CO3) Deprotonation Substrate->Base Pathway B TetraInt Tetrahedral Intermediate AcidCat->TetraInt Clash Steric Clash (Reaction Blocked) TetraInt->Clash Blocked by di-ortho groups Carboxylate Carboxylate Anion (Nucleophile) Base->Carboxylate AlkylHalide Alkyl Halide (R-X) SN2 Attack Carboxylate->AlkylHalide Bypasses carbonyl Ester Target Ester (High Yield) AlkylHalide->Ester Successful SN2

Divergent pathways for 2-methyl-6-phenylbenzoic acid: Fischer steric clash vs. successful SN2.

Comparative Data for Hindered Acid Esterification

The following table summarizes the efficacy of various esterification methodologies when applied to highly sterically hindered 2,6-disubstituted benzoic acids[2].

MethodReagents & ConditionsPrimary MechanismTypical YieldCausality / Synthetic Notes
Fischer-Speier R-OH (excess), H₂SO₄, RefluxAddition-Elimination< 10%Fails due to the inability to form the bulky tetrahedral intermediate[1].
SN2 Alkylation R-X, K₂CO₃, DMF, 25–60 °CBimolecular Nucleophilic Substitution85–95%Highly Recommended. Bypasses the carbonyl carbon entirely. Limited to primary alkyl halides[3].
Modified Steglich R-OH, DCC, DMAP (0.5–1.0 eq), DCMAcyl Transfer40–70%Requires high DMAP loading to prevent the irreversible formation of unreactive N-acylurea[4].
Acylium Ion R-OH, 100% H₂SO₄Acylium Ion Generation70–90%Harsh conditions. Generates a linear acylium ion that is immune to steric hindrance[5].

Experimental Protocols

Protocol A: Base-Promoted SN2 Alkylation (Synthesis of Methyl 2-methyl-6-phenylbenzoate)

This is the most reliable, self-validating protocol for generating simple alkyl esters of 2-methyl-6-phenylbenzoic acid.

Reagents:

  • 2-Methyl-6-phenylbenzoic acid (1.0 eq, 10 mmol)

  • Potassium carbonate (K₂CO₃, anhydrous powder) (2.0 eq, 20 mmol)

  • Iodomethane (MeI) (1.5 eq, 15 mmol) (Caution: Highly toxic alkylating agent)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Reaction Setup & Deprotonation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-methyl-6-phenylbenzoic acid in anhydrous DMF. Add the finely powdered K₂CO₃.

    • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the carboxylic acid (pKa ~4). DMF, a polar aprotic solvent, strongly solvates the potassium cation but leaves the carboxylate anion "naked," dramatically enhancing its nucleophilicity for the subsequent step.

  • Alkylation: Cool the suspension to 0 °C using an ice bath. Slowly add iodomethane dropwise via syringe. Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

    • Causality: Iodomethane is an unhindered, highly electrophilic methylating agent. The naked carboxylate attacks the methyl carbon via a concerted SN2 mechanism, completely avoiding the sterically shielded carbonyl group.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 4:1). The highly polar acid baseline spot will disappear, replaced by a high-Rf ester spot.

  • Work-up & Extraction: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester is typically >95% pure but can be passed through a short silica plug if necessary.

Protocol B: Modified Steglich Esterification (For Complex Alcohols)

Use this protocol when the desired ester requires an alcohol that cannot be converted into a viable alkyl halide (e.g., secondary or complex chiral alcohols).

Reagents:

  • 2-Methyl-6-phenylbenzoic acid (1.0 eq, 5 mmol)

  • Target Alcohol (R-OH) (1.2 eq, 6 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq, 7.5 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.5 to 1.0 eq, 2.5–5 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the 2-methyl-6-phenylbenzoic acid and the target alcohol in anhydrous DCM at 0 °C. Add the DMAP in a single portion.

    • Causality: Unlike standard Steglich esterifications that use catalytic DMAP (5%), sterically hindered acids require a massive stoichiometric excess. The initial O-acylisourea intermediate formed by DCC is so hindered that the alcohol cannot attack it. Without high DMAP concentrations, the intermediate will undergo a deleterious [1,3]-sigmatropic rearrangement into a dead-end N-acylurea byproduct.

  • Coupling: Slowly add a solution of DCC in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form within 15 minutes.

    • Causality: DMAP rapidly attacks the O-acylisourea to form an acylpyridinium ion. This intermediate is highly electrophilic and protrudes further from the steric bulk of the di-ortho substituents, allowing the alcohol to successfully attack.

  • Maturation: Allow the reaction to warm to room temperature and stir for 16–24 hours. The extended time is necessary due to the reduced kinetics of the hindered system.

  • Work-up: Filter the suspension through a Celite pad to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 1M HCl (to remove the large amount of DMAP), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography to isolate the target ester.

References

  • Simple Method for the Esterification of Carboxylic Acids (Neises & Steglich, Angew. Chem. Int. Ed., 1978). Organic Chemistry Portal. URL: [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids (Newman, 1941). ElectronicsAndBooks. URL:[Link]

  • Esterification and Esters. Sciencemadness. URL: [Link]

Sources

Method

Application Note: A Scalable and Efficient Synthesis of Methyl 2-methyl-6-phenylbenzoate for Pharmaceutical and Materials Science Applications

Abstract Methyl 2-methyl-6-phenylbenzoate is a sterically hindered biaryl compound, a structural motif of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-methyl-6-phenylbenzoate is a sterically hindered biaryl compound, a structural motif of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of such tetra-ortho-substituted biaryls presents a considerable challenge due to the steric congestion around the pivotal C-C bond, which can impede traditional cross-coupling reactions. This application note provides a detailed guide for the scalable preparation of Methyl 2-methyl-6-phenylbenzoate, targeting researchers, chemists, and process development professionals. We present two robust synthetic strategies: a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction, recommended for its scalability and cost-effectiveness, and a versatile Palladium-Catalyzed Suzuki-Miyaura cross-coupling as a well-established alternative. This guide offers in-depth protocols, mechanistic insights, and practical considerations to enable successful synthesis from laboratory to pilot scale.

Introduction: The Challenge of Synthesizing Hindered Biaryls

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science.[1] However, the synthesis of biaryls with substitution at all four ortho-positions, such as Methyl 2-methyl-6-phenylbenzoate, is notoriously difficult. The steric hindrance imposed by the ortho-substituents can dramatically decrease the efficiency of bond formation, often leading to low yields and requiring harsh reaction conditions or highly specialized and expensive catalyst systems.[2]

Traditional methods like the Ullmann coupling require high temperatures and often suffer from poor yields for unsymmetrically substituted biaryls.[3] Modern cross-coupling reactions, while powerful, must be carefully optimized to overcome the steric barrier. The development of scalable, cost-effective, and reliable methods for constructing these congested frameworks is therefore a critical objective for industrial and academic researchers.

Discussion of Synthetic Strategies

Two primary strategies have been identified as particularly effective for the synthesis of Methyl 2-methyl-6-phenylbenzoate. The choice between them often depends on the desired scale, cost considerations, and available starting materials.

Primary Recommended Protocol: Nucleophilic Aromatic Substitution (SNAr)

A highly practical and scalable approach involves the nucleophilic aromatic substitution of a methoxy group from a suitably activated benzene ring by a powerful aryl nucleophile, such as a Grignard reagent.[4] In this strategy, a methyl 2-methoxy-6-methylbenzoate is treated with phenylmagnesium bromide. The methoxy group, activated by the ortho-ester, is displaced by the phenyl nucleophile.

The key advantage of this method is its demonstrated scalability. A similar process for producing a hindered biphenyl-2-carboxylic acid intermediate has been successfully scaled to a multi-kilogram level, affording a 94% yield with a simple acid/base extraction for purification.[4] This circumvents the need for expensive transition metal catalysts and complex ligands, making it an economically attractive option for large-scale production.

SNAr_Mechanism reagents Methyl 2-methoxy-6-methylbenzoate + Phenylmagnesium Bromide meisenheimer Meisenheimer Complex (Intermediate) reagents->meisenheimer Nucleophilic Attack product Methyl 2-methyl-6-phenylbenzoate meisenheimer->product Elimination of MeO⁻

Caption: SNAr reaction mechanism for biaryl synthesis.

Alternative Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for C-C bond formation.[5][6] This reaction typically involves the coupling of an aryl halide (e.g., Methyl 2-bromo-6-methylbenzoate) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.[7]

For sterically hindered substrates, the success of the Suzuki-Miyaura coupling is critically dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., XPhos, SPhos), are essential.[2][8] These ligands promote the crucial reductive elimination step, which is often the rate-limiting step in the formation of congested biaryls, thereby preventing catalyst decomposition and byproduct formation.[2] While highly effective, the cost of the palladium precursor and specialized ligands can be a significant factor in large-scale syntheses.[9]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetalation Complex ox_add->trans Ligand Exchange/ Transmetalation product_complex Diaryl-Pd(II) Complex trans->product_complex product_complex->pd0 Reductive Elimination product Methyl 2-methyl- 6-phenylbenzoate product_complex->product ar_x Methyl 2-bromo- 6-methylbenzoate ar_x->ox_add ar_b Phenylboronic Acid + Base ar_b->trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Grignard reagents are highly reactive with water and air. All glassware must be oven- or flame-dried, and reactions must be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Scalable Synthesis via SNAr Reaction

This protocol is adapted from a demonstrated kilogram-scale synthesis of a related hindered biaryl.[4]

Materials and Reagents:

  • Methyl 2-methoxy-6-methylbenzoate

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (2 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser and nitrogen/argon inlet

  • Addition funnel, oven-dried

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.

  • Reagent Charging: Charge the flask with Methyl 2-methoxy-6-methylbenzoate (1.0 eq) and anhydrous toluene (approx. 7 mL per gram of starting ester).

  • Grignard Addition: Add phenylmagnesium bromide (2.0 eq) to the addition funnel. Slowly add the Grignard reagent to the stirred solution in the flask. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 90-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl solution via the addition funnel until the aqueous layer is acidic (pH ~2).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.[10]

Workflow_SNAr start_node start_node end_node end_node process_node process_node decision_node decision_node start Start: Dry Glassware charge Charge Ester & Toluene start->charge add_grignard Add Phenylmagnesium Bromide charge->add_grignard reflux Heat to Reflux (2-4h) add_grignard->reflux monitor Monitor by TLC/LC-MS reflux->monitor check_completion Reaction Complete? monitor->check_completion check_completion->reflux No quench Cool to 0°C & Quench (HCl) check_completion->quench Yes extract Extract with Ethyl Acetate quench->extract wash Wash Organics (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry end Pure Product dry->end

Caption: Experimental workflow for the scalable SNAr synthesis.

Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol uses a robust catalyst system known for coupling sterically hindered substrates.[2][8]

Materials and Reagents:

  • Methyl 2-bromo-6-methylbenzoate

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos

  • Potassium phosphate tribasic (K₃PO₄), finely ground and dried

  • Anhydrous Toluene

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Glovebox/Inert Atmosphere Setup: Due to the air-sensitivity of the catalyst components, it is highly recommended to weigh and add the palladium precursor, ligand, and base inside a glovebox.

  • Reagent Charging: In an oven-dried flask, combine Methyl 2-bromo-6-methylbenzoate (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen/argon three times. Add anhydrous toluene/dioxane mixture (e.g., 4:1, approx. 10 mL per gram of aryl bromide).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[10]

Data Summary and Method Comparison

The selection of a synthetic route for scalable production involves a multi-faceted analysis beyond just the chemical yield.

ParameterProtocol 1: SNAr ReactionProtocol 2: Suzuki-Miyaura Coupling
Scalability Excellent; demonstrated at multi-kg scale[4]Good; widely used in industry but can be limited by catalyst cost/availability
Reagent Cost Lower; uses common Grignard reagents and solventsHigher; requires expensive palladium precursor and specialized phosphine ligands[9]
Typical Yield High (90-95%)[4]Good to Excellent (70-95%), highly dependent on ligand choice[1][8]
Purification Simple acid/base extraction often sufficient[4]Requires filtration and column chromatography[5]
Atom Economy GoodModerate; generates boronic acid and salt byproducts
Safety/Handling Requires careful handling of pyrophoric Grignard reagentsRequires handling of air-sensitive and toxic catalyst components

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield (SNAr) 1. Inactive Grignard reagent (decomposed by moisture/air). 2. Insufficient reaction temperature or time.1. Use fresh, high-quality Grignard reagent or titrate before use. Ensure all glassware is scrupulously dried. 2. Ensure reflux is maintained and extend reaction time, monitoring by TLC.
Low or No Product Yield (Suzuki) 1. Catalyst deactivation (exposure to oxygen). 2. Ineffective ligand for the hindered substrate. 3. Impure boronic acid or base.1. Use rigorous inert atmosphere techniques (glovebox, Schlenk line). 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos). 3. Use high-purity reagents; dry the base thoroughly before use.
Formation of Homocoupled Byproduct (Suzuki) Presence of oxygen in the reaction mixture, leading to oxidative homocoupling of the boronic acid.Degas the solvent thoroughly (e.g., by sparging with argon for 30 minutes) before adding it to the reaction mixture.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the solvent system for column chromatography using TLC. A shallower gradient may be required. Consider recrystallization from a suitable solvent system.[10]

Conclusion

The synthesis of the sterically hindered biaryl, Methyl 2-methyl-6-phenylbenzoate, can be achieved efficiently through multiple pathways. For applications requiring large quantities and cost-effective production, the Nucleophilic Aromatic Substitution (SNAr) method is highly recommended . Its proven scalability, high yields, and reliance on a simple, non-chromatographic purification make it a superior choice for process development. The Suzuki-Miyaura cross-coupling remains a powerful and versatile alternative, particularly valuable for laboratory-scale synthesis and for creating analogues where a wide variety of boronic acids are commercially available. By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can confidently and scalably prepare this important chemical building block.

References

  • Hattori, K., Kanda, M., & Kiyama, H. (2001). A Practical Synthesis of Highly Hindered Biphenyl-2-carboxylates via Nucleophilic Aromatic Substitution of tert-Butyl 2-Methoxybenzoates with Aryl Grignard Reagent. Organic Process Research & Development, 5(4), 393–395. [Link]

  • Zhang, Y., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • Chen, Y. C., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6683. [Link]

  • Saito, S., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Xie, J. H., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 1058–1065. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Clough, J. S., et al. (1999). Process for preparing biaryl compounds. U.S.
  • El-Mekabaty, A., & Fadda, A. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19133-19163. [Link]

  • Beller, M., et al. (2002). Process for preparing derivatives of biphenyl-2-carboxylic acid. U.S.
  • Robinson, D. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach. Sygnature Discovery. [Link]

  • Beller, M., et al. (2003). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Goossen, L. J., et al. (2008). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society, 130(45), 14886–14887. [Link]

  • Goossen, L. J., et al. (2007). Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. Journal of the American Chemical Society, 129(15), 4824–4833. [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(19), 10411-10466. [Link]

  • Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]

  • Jarvo, E. R. (2015). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research, 48(8), 2333-2342. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Xu, B., & Tang, W. (2018). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 59(31), 2993-2996. [Link]

  • Saper, N. I. (2025, October 15). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. [Link]

  • Maji, M., & Mandal, S. K. (2021). Low-cost transition metal catalysed Negishi coupling: an update. Organic & Biomolecular Chemistry, 19(39), 8443-8463. [Link]

  • Brown, R. T., et al. (2004). Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle. Chemical Communications, (12), 1438-1439. [Link]

  • Sharma, M., et al. (2021). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Catalysis Science & Technology, 11(13), 4500-4505. [Link]

  • Chen, Y. H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]

  • MD Anderson Cancer Center. (n.d.). Purification of Recombinant Methyltransferase Enzymes. [Link]

  • CN115925541A. (2023).
  • Chemistry MSU. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]

  • Ameen, O. M., & Olatunji, G. A. (2009). The preparation of methyl benzoate and methyl salicylate on silica gel column. African Journal of Pure and Applied Chemistry, 3(7), 119-125. [Link]

  • CN113248373A. (2021).
  • Ameen, O. M., & Olatunji, G. A. (2009). The preparation of methyl benzoate and methyl salicylate on silica gel column. African Journal of Pure and Applied Chemistry. [Link]

Sources

Application

Synthesis of Methyl 2-methyl-6-phenylbenzoate: A Guide to Reagents and Protocols

Introduction Methyl 2-methyl-6-phenylbenzoate is a sterically hindered biaryl ester with applications in organic synthesis, medicinal chemistry, and materials science. Its synthesis presents a notable challenge due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-methyl-6-phenylbenzoate is a sterically hindered biaryl ester with applications in organic synthesis, medicinal chemistry, and materials science. Its synthesis presents a notable challenge due to the steric congestion around the central biaryl bond and the ester functionality. This technical guide provides an in-depth analysis of two robust synthetic strategies, offering detailed protocols and a rationale for reagent selection and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related sterically encumbered molecules.

The primary synthetic hurdles in the construction of Methyl 2-methyl-6-phenylbenzoate are the formation of the sterically demanding 2,6-disubstituted biaryl system and the subsequent esterification of a hindered carboxylic acid. This guide will focus on a highly efficient and modular approach: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. An alternative two-step strategy involving the synthesis of the biaryl carboxylic acid followed by a specialized esterification will also be discussed.

Strategic Approach 1: Direct Synthesis via Suzuki-Miyaura Cross-Coupling

The most direct route to Methyl 2-methyl-6-phenylbenzoate involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a pre-functionalized methyl benzoate derivative with a phenylboronic acid. This approach is highly convergent and allows for the late-stage introduction of the phenyl group.

Causality of Experimental Choices

The success of this cross-coupling reaction is critically dependent on overcoming the steric hindrance between the ortho-methyl group on the benzoate and the incoming phenyl group from the boronic acid. The key to achieving high yields lies in the judicious selection of the palladium catalyst, ligand, and base.

  • Palladium Pre-catalyst: A source of Palladium(0) is required to initiate the catalytic cycle. While various precursors can be used, those that readily form the active Pd(0) species are preferred.

  • Ligand: The choice of phosphine ligand is paramount for sterically demanding couplings.[1][2] Bulky, electron-rich monophosphine ligands are known to accelerate the rates of both oxidative addition and reductive elimination, the two key steps in the Suzuki-Miyaura catalytic cycle that are often impeded by steric hindrance.[3][4] Ligands such as those from the Buchwald or Fu groups are often employed in these challenging reactions.[5]

  • Base: The base plays a crucial role in the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[3] For substrates containing base-sensitive functional groups like esters, a milder base is often preferred to prevent hydrolysis.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Work-up & Purification A Combine Methyl 2-bromo-6-methylbenzoate, Phenylboronic Acid, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of Methyl 2-methyl-6-phenylbenzoate.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )Quantity (mmol)Equivalents
Methyl 2-bromo-6-methylbenzoateC₉H₉BrO₂229.071.01.0
Phenylboronic AcidC₆H₇BO₂121.931.51.5
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.02
SPhosC₂₇H₃₁O₂P430.500.040.04
Potassium Phosphate, tribasic (K₃PO₄)K₃PO₄212.273.03.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.115 mL-
Water (degassed)H₂O18.021 mL-

Procedure:

  • To an oven-dried reaction vessel, add Methyl 2-bromo-6-methylbenzoate (1.0 mmol, 229 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium phosphate (3.0 mmol, 637 mg).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 17.2 mg) in anhydrous 1,4-dioxane (2 mL).

  • Add the degassed 1,4-dioxane (3 mL) and degassed water (1 mL) to the reaction vessel containing the substrates and base.

  • Add the catalyst solution to the reaction mixture via syringe.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 2-methyl-6-phenylbenzoate.

Strategic Approach 2: Two-Step Synthesis via Esterification

An alternative strategy involves the initial synthesis of 2-methyl-6-phenylbenzoic acid, followed by its esterification. This route can be advantageous if the starting materials for the biaryl acid are more readily available or if different ester derivatives are desired.

Step 1: Synthesis of 2-methyl-6-phenylbenzoic acid

This intermediate can be synthesized via a Suzuki-Miyaura coupling of 2-bromo-6-methylbenzoic acid with phenylboronic acid, following a similar protocol to the one described above, but with the carboxylic acid starting material.

Step 2: Esterification of 2-methyl-6-phenylbenzoic acid

The esterification of the sterically hindered 2-methyl-6-phenylbenzoic acid is not trivial. Standard Fischer esterification conditions (refluxing in methanol with a strong acid catalyst) often result in low yields due to the steric hindrance around the carboxylic acid.[7] Therefore, milder and more potent methods are required. The Steglich esterification is a highly effective method for such substrates.[7][8]

Causality of Experimental Choices for Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[9][] The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial for the success of this reaction with sterically hindered substrates.[11][12]

  • DCC/EDC: These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

  • DMAP: DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol (methanol in this case) to form the desired ester, regenerating the DMAP catalyst.[11][13] This catalytic cycle effectively overcomes the steric barrier to esterification.[14]

Catalytic Cycle: Steglich Esterificationdot

G A Carboxylic Acid + DCC -> O-Acylisourea Intermediate B O-Acylisourea + DMAP -> N-Acylpyridinium Intermediate A->B Activation C N-Acylpyridinium + Methanol -> Methyl Ester + Protonated DMAP B->C Nucleophilic Attack D Protonated DMAP -> DMAP C->D Product Formation D->B Catalyst Regeneration

Sources

Method

Palladium-catalyzed cross-coupling to form Methyl 2-methyl-6-phenylbenzoate

Application Note: High-Efficiency Synthesis of Methyl 2-methyl-6-phenylbenzoate via Sterically Demanding Suzuki-Miyaura Coupling Executive Summary This guide details the optimized protocol for synthesizing Methyl 2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Methyl 2-methyl-6-phenylbenzoate via Sterically Demanding Suzuki-Miyaura Coupling

Executive Summary

This guide details the optimized protocol for synthesizing Methyl 2-methyl-6-phenylbenzoate , a sterically congested biaryl ester often utilized as a scaffold in drug discovery. The presence of ortho-substituents (methyl and ester groups) on the electrophile creates significant steric hindrance, rendering standard catalytic systems (e.g., Pd(PPh3)4) ineffective.

This protocol utilizes a Pd(OAc)₂ / SPhos catalytic system, leveraging the bulky, electron-rich Buchwald ligand to facilitate oxidative addition and promote reductive elimination in a crowded environment. The method delivers high yields (>85%) with excellent reproducibility and minimal protodeboronation side products.

Introduction & Retrosynthetic Strategy

The Challenge: The "Ortho Effect"

Synthesizing 2,6-disubstituted biaryls via cross-coupling is notoriously difficult. In the target molecule, the ester moiety at C1 and the methyl group at C2 create a "picket fence" around the C6 position.

  • Oxidative Addition: The palladium center must access the C-Br bond, which is shielded by the ortho-methyl and ortho-ester groups.

  • Reductive Elimination: The formation of the C-C bond forces the two aromatic rings into a twisted conformation to avoid steric clash, a high-energy transition state that standard ligands cannot stabilize.

The Solution: SPhos Ligand

We employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its biaryl backbone and cyclohexyl groups provide the necessary steric bulk to enforce a monoligated Pd(0) species (the active catalyst), while the methoxy groups on the lower ring provide hemilabile coordination to stabilize the Pd(II) intermediate.

Reaction Scheme

The synthesis proceeds via the coupling of Methyl 2-bromo-6-methylbenzoate (1) and Phenylboronic acid (2).

ReactionScheme SM1 Methyl 2-bromo-6-methylbenzoate (Ar-Br) Reactants SM1->Reactants SM2 Phenylboronic Acid (Ph-B(OH)2) SM2->Reactants Product Methyl 2-methyl-6-phenylbenzoate Reactants->Product Pd(OAc)2 (2 mol%) SPhos (4 mol%) K3PO4 (2.0 equiv) Toluene/H2O, 100°C

Figure 1: General reaction scheme for the synthesis of Methyl 2-methyl-6-phenylbenzoate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Amount (Example)
Methyl 2-bromo-6-methylbenzoate 229.071.01.15 g (5.0 mmol)
Phenylboronic acid 121.931.50.91 g (7.5 mmol)
Pd(OAc)₂ 224.510.0222 mg
SPhos 410.530.0482 mg
K₃PO₄ (tribasic, anhydrous) 212.272.02.12 g
Toluene Solvent-20 mL
Water (degassed) Co-solvent-2 mL

Note: If Methyl 2-bromo-6-methylbenzoate is not commercially available, it can be prepared via Fischer esterification of 2-bromo-6-methylbenzoic acid (Ref 1).

Step-by-Step Procedure

Phase 1: Catalyst Pre-complexation (Critical for Activity)

  • In a dry vial, weigh Pd(OAc)₂ and SPhos .

  • Add dry Toluene (5 mL) and stir at room temperature for 10 minutes. The solution should turn from orange to a dark red/brown, indicating the formation of the active catalytic species.

Phase 2: Reaction Assembly 3. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-bromo-6-methylbenzoate , Phenylboronic acid , and K₃PO₄ . 4. Evacuate the flask and backfill with Nitrogen or Argon (repeat 3x). 5. Add the remaining Toluene (15 mL) and Water (2 mL) via syringe. 6. Add the Catalyst Solution (from Phase 1) via syringe.

Phase 3: Reaction & Monitoring 7. Heat the mixture to 100°C (oil bath temperature). Vigorous stirring is essential to mix the biphasic system. 8. Monitor via TLC (Hexanes/EtOAc 9:1) or HPLC/LC-MS.

  • Target Time: 4–16 hours.
  • Checkpoint: If reaction stalls, add an additional 0.5 mol% Pd/SPhos.

Phase 4: Work-up & Purification 9. Cool to room temperature. 10. Dilute with Ethyl Acetate (30 mL) and Water (30 mL). 11. Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). 12. Combine organic layers and wash with Brine (saturated NaCl). 13. Dry over Na₂SO₄ , filter, and concentrate under reduced pressure. 14. Purification: Flash column chromatography on silica gel.

  • Eluent: Gradient 0% to 10% Ethyl Acetate in Hexanes.
  • Note: The product is less polar than the starting material due to the loss of the polar C-Br bond and the shielding of the ester.

Mechanism of Action

Understanding the specific role of the SPhos ligand is crucial for troubleshooting.

  • Ligation: SPhos creates a bulky, electron-rich environment.

  • Oxidative Addition: The electron-rich phosphine increases the nucleophilicity of the Pd(0), allowing it to insert into the hindered Ar-Br bond.

  • Transmetallation: The base (K₃PO₄) activates the boronic acid to a boronate species [Ar-B(OH)₃]⁻, which is the active transmetallating agent.

  • Reductive Elimination: This is the rate-determining step for hindered substrates. The steric bulk of SPhos prevents the formation of stable, unreactive Pd-complexes and forces the expulsion of the biaryl product.

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Rate limiting for chlorides, fast for bromides) Pd0->OxAdd + Ar-Br PdII_ArX Pd(II)(Ar)(Br)-SPhos (Oxidative Adduct) OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet BaseStep Base Activation Ph-B(OH)2 + OH- -> [Ph-B(OH)3]- BaseStep->TransMet Boronate enters PdII_ArAr Pd(II)(Ar)(Ph)-SPhos (Diaryl Complex) TransMet->PdII_ArAr - Br- RedElim Reductive Elimination (Facilitated by SPhos sterics) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Product Released RedElim->Product

Figure 2: Catalytic cycle highlighting the role of SPhos in overcoming steric hindrance.

Results & Characterization

ParameterSpecification
Appearance Colorless to off-white oil or low-melting solid
¹H NMR (CDCl₃) δ 3.65 (s, 3H, -COOCH₃) : Distinctive ester singlet.δ 2.35 (s, 3H, Ar-CH₃) : Methyl group singlet.δ 7.10 - 7.50 (m, 8H) : Aromatic protons (biphenyl region).
Yield Typically 85-95% after chromatography.
Key Impurity Biphenyl (from homocoupling of phenylboronic acid). Separable by column chromatography (elutes very early in 100% Hexanes).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation (O₂)Ensure rigorous degassing; switch to SPhos Pd G2 precatalyst.
Homocoupling (Biphenyl) Oxidation of boronic acidDegas solvent thoroughly; add boronic acid slowly.
Hydrolysis of Ester Base too strong / Temp too highEnsure K₃PO₄ is used (milder than carbonate at high temp); verify solvent ratio.

References

  • Preparation of Methyl 2-bromo-6-methylbenzoate: ChemBK. (2024). Synthesis via esterification of 2-bromo-6-methylbenzoic acid.[10][11] Link

  • SPhos Ligand Efficacy: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[12] Link

  • General Protocol for Hindered Biaryls: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Mechanism of Suzuki Coupling: Nobel Prize in Chemistry 2010. Scientific Background on the Nobel Prize in Chemistry 2010. Link

Sources

Application

Application Note &amp; Protocols: Hydrolysis of Sterically Hindered Methyl 2-methyl-6-phenylbenzoate Esters

Introduction: The Challenge of Hydrolyzing Sterically Encumbered Esters In the realm of organic synthesis and drug development, the cleavage of ester protecting groups is a fundamental transformation. However, when the e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hydrolyzing Sterically Encumbered Esters

In the realm of organic synthesis and drug development, the cleavage of ester protecting groups is a fundamental transformation. However, when the ester functionality is sterically hindered, as in the case of methyl 2-methyl-6-phenylbenzoate, standard hydrolysis protocols often prove inefficient, leading to low yields and prolonged reaction times. The ortho-substituents on the benzoate ring effectively shield the carbonyl carbon from nucleophilic attack, which is the cornerstone of the common base-catalyzed acyl-oxygen cleavage (BAC2) mechanism.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the hydrolysis of such challenging substrates. We will delve into the mechanistic rationale behind various approaches and present detailed, field-proven protocols to overcome the steric barriers inherent in these molecules.

Comparative Overview of Hydrolysis Protocols

The choice of hydrolysis method for a hindered ester is contingent on the substrate's stability towards acidic or basic conditions and the desired reaction scale. Below is a summary of viable protocols, each with its unique advantages and limitations.

Protocol Reagents & Conditions Mechanism Advantages Disadvantages Typical Yields
1. High-Temperature Alkaline Hydrolysis 2% KOH in H₂O, 200–300 °C, 30 minBAC2Rapid, solvent-free ("green") approach.[4][5]Requires high-pressure reactor; potential for side reactions at high temperatures.Quantitative
2. Non-Aqueous Saponification 0.3 N NaOH in 10% MeOH/CH₂Cl₂ (v/v), room temperature, hoursBAC2Mild conditions, high yields, avoids issues with poorly solvated hydroxides.[6][7][8]Requires anhydrous conditions for optimal performance.80-96%
3. Gassman's "Anhydrous Hydroxide" Potassium tert-butoxide (2 equiv.), H₂O (1 equiv.) in DMSO, room temperatureBAC2Highly effective for extremely hindered esters at ambient temperature.[9]Requires careful handling of potassium tert-butoxide and anhydrous DMSO.Excellent
4. Acid-Catalyzed Hydrolysis (Forced Conditions) Concentrated H₂SO₄ or HCl, elevated temperaturesAAC1 or AAL1Useful when base-sensitive functional groups are present.Harsh conditions can lead to degradation or side reactions.[10][11]Variable
5. Lewis Acid-Mediated Cleavage Boron trichloride (BCl₃) in CH₂Cl₂, 0 °C to room temperatureAlkyl-Oxygen CleavageEffective for hindered esters, can be selective.[12][13]BCl₃ is corrosive and moisture-sensitive.High (up to 90%)
6. Nucleophilic Cleavage with Iodotrimethylsilane (TMSI) Iodotrimethylsilane (TMSI), neat or in aprotic solvent, refluxAlkyl-Oxygen CleavageNeutral conditions, suitable for sensitive substrates.TMSI is expensive and reactive.Nearly Quantitative

Mechanistic Insights into Hindered Ester Hydrolysis

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the hydrolysis of sterically hindered esters. While the BAC2 pathway is most common, its efficacy is diminished by steric hindrance, necessitating alternative strategies.

The BAC2 Mechanism (Base-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular)

This is the standard saponification mechanism where a hydroxide ion directly attacks the carbonyl carbon.[14][15] For hindered esters, this approach is sterically disfavored. The non-aqueous protocol enhances the nucleophilicity of the hydroxide ion, making this pathway more accessible even with steric shielding.[6][7]

BAC2_Mechanism Ester Hindered Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack OH OH⁻ Carboxylate Carboxylate Tetrahedral->Carboxylate Collapse & Loss of MeO⁻ Alcohol Methanol

Caption: The BAC2 mechanism for ester hydrolysis.

The AAC1 Mechanism (Acid-Catalyzed, Acyl-Oxygen Cleavage, Unimolecular)

Under strongly acidic conditions, the ester is protonated, and in the case of very hindered esters, the subsequent unimolecular cleavage of the acyl-oxygen bond can occur to form a resonance-stabilized acylium ion, which is then attacked by water.[1][10]

AAC1_Mechanism Ester Hindered Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation H_plus H⁺ Acylium Acylium Ion Protonated_Ester->Acylium Loss of Methanol (slow) Methanol Methanol Carboxylic_Acid Carboxylic Acid Acylium->Carboxylic_Acid Nucleophilic Attack by H₂O Water H₂O

Caption: The AAC1 mechanism, favored for hindered esters in strong acid.

The BAL2 Mechanism (Base-Catalyzed, Alkyl-Oxygen Cleavage, Bimolecular)

In exceptionally hindered cases where attack at the carbonyl carbon is virtually impossible, an SN2 attack by the hydroxide on the methyl group of the ester can occur.[3][16] This results in the cleavage of the alkyl-oxygen bond.

BAL2_Mechanism Ester Hindered Ester Transition_State Sₙ2 Transition State Ester->Transition_State Sₙ2 Attack on Methyl Group OH OH⁻ Carboxylate Carboxylate Transition_State->Carboxylate Displacement Methanol Methanol

Caption: The BAL2 mechanism, a possibility for extremely hindered esters.

Detailed Experimental Protocols

The following protocols are presented with the understanding that all reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Mild, Non-Aqueous Saponification

This method is highly recommended for its mild conditions and excellent yields for a wide range of hindered esters.[6][7][8] The principle lies in using a non-polar, aprotic solvent that does not solvate the hydroxide ion, thereby increasing its nucleophilicity.[6][7]

Materials:

  • Methyl 2-methyl-6-phenylbenzoate

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Prepare the NaOH solution: In a separate flask, prepare a 0.3 N solution of NaOH in methanol. Note: This solution should be freshly prepared.

  • Reaction Setup: To a solution of methyl 2-methyl-6-phenylbenzoate (1 mmol) in dichloromethane (9 mL) in a round-bottom flask, add the methanolic NaOH solution (10 mL, 3 mmol, 3 equivalents) with stirring at room temperature. A white precipitate of the sodium salt of the carboxylic acid may begin to form.[6]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, remove the solvents under reduced pressure.

  • Acidification and Extraction: To the residue, add water and then carefully acidify with 1 M HCl until the solution is acidic (pH ~2). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-6-phenylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Non_Aqueous_Saponification_Workflow Start Dissolve Ester in CH₂Cl₂ Add_Base Add Methanolic NaOH Start->Add_Base Stir Stir at Room Temperature Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Workup Solvent Removal Monitor->Workup Reaction Complete Acidify Acidify with HCl Workup->Acidify Extract Extract with Et₂O Acidify->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Product Concentrate->Purify

Caption: Workflow for non-aqueous saponification.

Protocol 2: High-Temperature Hydrolysis in Alkaline Water

This "green chemistry" approach leverages the unique properties of water at high temperatures to achieve rapid hydrolysis.[4][5]

Materials:

  • Methyl 2-methyl-6-phenylbenzoate

  • Potassium hydroxide (KOH)

  • Deionized water

  • High-pressure stainless steel reactor

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

Procedure:

  • Prepare the Alkaline Solution: Prepare a 2% (w/v) solution of KOH in deionized water.

  • Reaction Setup: Place the methyl 2-methyl-6-phenylbenzoate (1 mmol) and the 2% KOH solution (10 mL) into a high-pressure stainless steel reactor.

  • Heating: Seal the reactor and heat to 250 °C for 30 minutes with stirring. Caution: This procedure must be performed with an appropriate high-pressure reactor and safety precautions.

  • Cooling and Work-up: Allow the reactor to cool to room temperature. Transfer the contents to a beaker.

  • Acidification and Extraction: Acidify the reaction mixture with 1 M HCl to pH ~2. Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting carboxylic acid as needed.

Conclusion

The hydrolysis of sterically hindered esters such as methyl 2-methyl-6-phenylbenzoate requires a departure from standard saponification conditions. By understanding the mechanistic limitations imposed by steric hindrance, researchers can select from a variety of robust protocols. For general purposes, the mild, non-aqueous saponification method offers an excellent balance of reactivity, simplicity, and high yield. For rapid, solvent-free synthesis, high-temperature alkaline hydrolysis is a powerful alternative, provided the necessary equipment is available. The choice of protocol should always be guided by the specific requirements of the synthetic route and the stability of the molecule .

References

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions.

  • García, J. I., et al. (2002). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 4(4), 341-344.

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.

  • Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. RSC Publishing.

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate.

  • Dean, P. D. G. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Journal of the Chemical Society D: Chemical Communications, (6), 317.

  • Chem Simplified. (2021). Hydrolysis of esters - Mechanisms. YouTube.

  • Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484.

  • BenchChem. Technical Support Center: Cleavage of Sterically Hindered Menthol-Derived Chiral Auxiliaries.

  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.

  • Chemistry Stack Exchange. (2018). Which mechanism is not seen during hydrolysis of esters?.

  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.

  • Jung, M. E., & Lyster, M. A. (1977). Silane/iodine-based cleavage of esters and ethers under neutral conditions. Proceedings of the National Academy of Sciences, 74(5), 1830-1831.

  • Nummert, V., et al. (2003). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (8), 1541-1551.

  • Nummert, V., et al. (2005). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. Collection of Czechoslovak Chemical Communications, 70(11), 1891-1906.

  • LibreTexts Chemistry. 13: Saponification of Esters.

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434.

  • Barclay, L. R. C., et al. (1962). Mechanism of alkaline hydrolysis of hindered aromatic esters, the BAL2 mechanism. Canadian Journal of Chemistry, 40(9), 1664-1673.

  • Cox, R. A., & Yates, K. (1983). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 61(10), 2225-2243.

  • U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.

  • Červený, L., et al. (2007). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 72(4), 533-544.

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(12), 3120-3128.

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube.

Sources

Method

Reduction of Methyl 2-methyl-6-phenylbenzoate to benzyl alcohol

Application Note: High-Efficiency Reduction of Sterically Hindered Biaryl Esters Part 1: Executive Summary This protocol details the reduction of Methyl 2-methyl-6-phenylbenzoate to its corresponding primary alcohol, 2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reduction of Sterically Hindered Biaryl Esters

Part 1: Executive Summary

This protocol details the reduction of Methyl 2-methyl-6-phenylbenzoate to its corresponding primary alcohol, 2-methyl-6-phenylbenzyl alcohol . Unlike simple benzoate esters, this substrate features a 2,6-disubstitution pattern (a methyl group and a phenyl ring) flanking the carbonyl center. This structural motif creates significant steric hindrance , impeding the trajectory of nucleophilic attack (Bürgi-Dunitz angle).

While standard protocols often suggest Sodium Borohydride (NaBH₄), it is kinetically insufficient for this hindered ester. This guide utilizes Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF), optimizing for complete conversion while mitigating the risk of aluminum emulsion formation during workup—a common failure point in biaryl synthesis.

Part 2: Scientific Context & Mechanism[1][2][3]

The Steric Challenge

The substrate, Methyl 2-methyl-6-phenylbenzoate, possesses a "biaryl twist." The 6-phenyl ring is forced out of coplanarity with the central benzoate ring to minimize steric clash with the ester group. This creates a deep, shielded pocket around the carbonyl carbon.

  • Implication: The reducing agent must be small and highly reactive.

  • Solution: The hydride ion (

    
    ) delivered from 
    
    
    
    is sufficiently small, but the reaction often requires thermal activation (reflux) to overcome the activation energy barrier imposed by the ortho-substituents.
Reaction Mechanism

The reduction proceeds via a stepwise nucleophilic acyl substitution followed by a nucleophilic addition.

  • First Hydride Attack: The nucleophilic hydride attacks the carbonyl carbon. The 2,6-substituents sterically crowd the transition state.

  • Elimination: The tetrahedral intermediate collapses, expelling the methoxide leaving group to form a transient aldehyde.

  • Second Hydride Attack: The aldehyde (more reactive than the ester) is immediately reduced by a second hydride to form the lithium alkoxide.

  • Hydrolysis: Acidic or aqueous workup protonates the alkoxide to yield the final alcohol.[1]

ReactionMechanism Substrate Methyl 2-methyl-6-phenylbenzoate (Sterically Hindered Ester) Intermediate Tetrahedral Aluminate Intermediate Substrate->Intermediate + H- (Slow Step) LiAlH4 LiAlH4 (Hydride Source) LiAlH4->Intermediate Aldehyde Transient Aldehyde (Rapidly Reduced) Intermediate->Aldehyde - OMe Alkoxide Lithium Alkoxide (Stable until Quench) Aldehyde->Alkoxide + H- (Fast Step) Product 2-Methyl-6-phenylbenzyl Alcohol Alkoxide->Product + H3O+ (Quench)

Figure 1: Mechanistic pathway of hindered ester reduction. The first step is rate-limiting due to steric hindrance.

Part 3: Reagent Selection Guide

ReagentReactivitySuitability for this SubstrateNotes
LiAlH₄ (LAH) High Optimal The "Gold Standard." Powerful enough to overcome steric bulk. Requires anhydrous conditions.
NaBH₄ LowPoorGenerally unreactive toward esters unless activated (e.g., with LiCl or in refluxing MeOH). Not recommended here.
DIBAL-H MediumModerateCan stop at the aldehyde at -78°C, but reduces to alcohol at RT. More expensive and harder to handle than LAH.
Red-Al HighGood AlternativeThermally stable and soluble in aromatics (toluene). Good backup if LAH fails to dissolve substrate.[2]

Part 4: Detailed Experimental Protocol

Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be oven-dried. Perform all operations in a fume hood.

Materials:
  • Substrate: Methyl 2-methyl-6-phenylbenzoate (1.0 equiv)

  • Reagent: LiAlH₄ (2.4 M in THF or powder, 1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Rochelle's Salt (Potassium Sodium Tartrate) saturated solution.

Step-by-Step Procedure:
  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen (3 cycles).

  • Reagent Preparation:

    • Add anhydrous THF to the flask.

    • Cool the flask to 0°C (ice bath).

    • Carefully add LiAlH₄ (powder or solution).[2] Note: Use 1.5 molar equivalents (providing 6 hydrides per ester) to ensure rapid completion.

  • Addition:

    • Dissolve Methyl 2-methyl-6-phenylbenzoate in a minimal amount of anhydrous THF.

    • Add the ester solution dropwise to the LAH slurry at 0°C. Reasoning: Adding ester to excess hydride prevents the formation of side products.

  • Reaction:

    • Remove the ice bath and allow to warm to Room Temperature (RT).[3]

    • Stir for 3 hours.

    • Checkpoint: Check TLC (Hexanes:EtOAc 4:1).

    • Decision: If starting material (SM) remains (common for 2,6-disubstituted esters), heat the reaction to Reflux (66°C) for 2–4 hours.

  • The "Rochelle's Salt" Quench (Critical for Biaryls):

    • Cool the mixture back to 0°C.

    • Dilute with diethyl ether (Et₂O).

    • Dropwise add saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Observation: The mixture will turn into a cloudy grey emulsion.

    • Vigorous Stirring: Stir the biphasic mixture vigorously at RT for 1–2 hours until two clear layers appear. Causality: The tartrate chelates the aluminum salts, breaking the gelatinous emulsion that typically traps biaryl products.

  • Workup:

    • Separate the layers.[3][4] Extract the aqueous layer 2x with Et₂O or EtOAc.

    • Wash combined organics with Brine.[3]

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo.

Purification:
  • The crude product is often pure enough (>95%) for subsequent steps.

  • If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Expected Yield: 85% – 96%.

Part 5: Workflow Visualization

ProtocolWorkflow Start Start: Anhydrous Conditions (N2 Atmosphere) Step1 Slurry LiAlH4 in THF (0°C) Start->Step1 Step2 Add Ester Solution Dropwise Step1->Step2 Step3 Warm to RT & Stir 3h Step2->Step3 Check TLC Check Step3->Check Reflux Reflux (66°C) for 2h (Overcome Steric Hindrance) Check->Reflux Incomplete Quench Cool to 0°C Add Rochelle's Salt Check->Quench Complete Reflux->Quench PhaseSep Stir until Clear Layers Form (Break Al-Emulsion) Quench->PhaseSep Finish Isolate Organic Layer Concentrate & Purify PhaseSep->Finish

Figure 2: Operational workflow emphasizing the decision loop for thermal activation and the specific quench method.

Part 6: Analytical Validation

To confirm the identity of 2-methyl-6-phenylbenzyl alcohol :

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of the methyl ester singlet (~3.6 ppm).

    • Look for the appearance of the benzylic methylene (

      
      ). Due to the chiral axis (atropisomerism) or slow rotation caused by the 2,6-substitution, these protons might appear as a singlet (~4.5 ppm) or, in highly hindered cases, diastereotopic doublets.
      
    • OH proton: Broad singlet, exchangeable with

      
      .
      
  • IR Spectroscopy:

    • Disappearance of the strong Carbonyl (C=O) stretch at ~1720 cm⁻¹.

    • Appearance of a broad Hydroxyl (O-H) stretch at ~3300–3400 cm⁻¹.

  • Mass Spectrometry (ESI/GC-MS):

    • Parent ion

      
       or 
      
      
      
      peaks consistent with the alcohol molecular weight.

Part 7: References

  • National Institutes of Health (NIH) - PubChem. 2-Methylbenzyl alcohol Compound Summary. Retrieved from [Link] (General properties of ortho-substituted benzyl alcohols).

  • Organic Syntheses. 2,2'-Dimethoxy-6-formylbiphenyl. Org. Synth. 2005 , 82,[5] 43. Retrieved from [Link] (Illustrates handling of biaryl systems and steric considerations).

  • McGill, N. W., & Williams, S. J. (2009). 2,6-Disubstituted benzoates as neighboring groups for enhanced diastereoselectivity. Journal of Organic Chemistry, 74(24), 9388-98.[6] Retrieved from [Link] (Discusses the steric shielding properties of 2,6-disubstituted benzoates).

  • Allen Institute. Reduction of methylbenzoate to benzyl alcohol. Retrieved from [Link] (Standard textbook confirmation of LiAlH4 efficacy).

Sources

Application

Grignard reaction conditions for Methyl 2-methyl-6-phenylbenzoate

Executive Summary & Strategic Analysis The Challenge: The "2,6-Ortho Effect" Methyl 2-methyl-6-phenylbenzoate represents a class of "supra-hindered" esters.[] The carbonyl carbon is flanked by a methyl group at the C2 po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: The "2,6-Ortho Effect" Methyl 2-methyl-6-phenylbenzoate represents a class of "supra-hindered" esters.[] The carbonyl carbon is flanked by a methyl group at the C2 position and a phenyl ring at the C6 position. This creates a "molecular canyon" effect where the electrophilic carbonyl carbon is shielded from nucleophilic attack.

  • Steric Inhibition of Resonance: The steric bulk forces the ester carbonyl out of planarity with the central benzene ring, actually increasing its electrophilicity electronically, but physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • The Kinetic Trap: Standard Grignard conditions (Et₂O, 25°C) often result in:

    • Stalled Reaction: Recovery of starting material.[]

    • Ketone Arrest: The reaction stops after the first addition (forming the ketone) because the tetrahedral intermediate is too crowded to collapse, or the resulting ketone is too hindered for the second addition.

    • Reduction/Enolization: If the Grignard reagent has

      
      -hydrogens (e.g., 
      
      
      
      -PrMgBr), reduction becomes the dominant pathway over addition.

The Solution Strategy To force this reaction to the tertiary alcohol, we must employ High-Energy Conditions or Nucleophilic Activation . This guide presents two protocols:

  • Protocol A (Thermal Force): High-boiling ether solvents (THF/Toluene) to overcome the activation energy barrier.

  • Protocol B (The Imamoto Method): Organocerium chemistry (

    
    ) to increase nucleophilicity while suppressing basicity. (Recommended for this substrate) .
    

Decision Matrix: Selecting the Right Protocol

Use the following logic tree to determine the experimental path based on your specific Grignard reagent (


).

GrignardDecision Start Select Grignard Reagent (R-MgX) SmallR Small Nucleophile (MeMgBr, EtMgBr) Start->SmallR BulkyR Bulky Nucleophile (i-Pr, t-Bu, Ph) Start->BulkyR MethodA PROTOCOL A: High-Temp Reflux (THF) SmallR->MethodA Primary Choice MethodB PROTOCOL B: Organocerium (CeCl3) SmallR->MethodB If Yield < 50% CheckBeta Does R have Beta-Hydrogens? BulkyR->CheckBeta CheckBeta->MethodA No (e.g., PhMgBr) CheckBeta->MethodB Yes (Risk of Reduction) MethodA->MethodB If Ketone Persists

Figure 1: Decision matrix for selecting reaction conditions based on nucleophile sterics and electronic properties.

Protocol A: High-Temperature Addition (THF Reflux)

Best for: Methylmagnesium bromide or Phenylmagnesium bromide.[]

Reagent Stoichiometry Table

Component Equiv. Role Notes
Substrate 1.0 Electrophile Methyl 2-methyl-6-phenylbenzoate
R-MgX 4.0 - 5.0 Nucleophile Large excess required to drive kinetics.[]

| THF (Anhydrous) | N/A | Solvent | Higher BP (66°C) than Ether (35°C). |

Procedure:

  • Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and addition funnel under

    
     or Ar.
    
  • Solvation: Dissolve the substrate in anhydrous THF (0.5 M concentration).

  • Addition: Add the Grignard reagent (commercial or freshly prepared in THF) dropwise at room temperature .

    • Critical Note: Do not cool to 0°C. The reaction barrier is too high.

  • Thermal Activation: Once addition is complete, heat the mixture to a gentle reflux (

    
    ) for 12–18 hours.
    
  • Monitoring: Check TLC/LC-MS. If the intermediate ketone persists, add 2 more equivalents of R-MgX and reflux for another 6 hours.

  • Quench: Cool to 0°C. Quench with saturated

    
    . Avoid strong acids (HCl) immediately if the product is acid-sensitive (dehydration risk).[]
    

Protocol B: The Organocerium (Imamoto) Method

Best for: Secondary alkyl groups, sterically compromised nucleophiles, or if Protocol A fails.

Mechanism:


 reacts with 

to form an organocerium species (

).[] This species is more nucleophilic (attacks carbonyls faster) but less basic (suppresses enolization and reduction) than the parent Grignard.

Reagent Stoichiometry Table

Component Equiv. Role Notes
CeCl₃·7H₂O 5.0 Activator Must be dried to anhydrous form in situ.[]
R-MgX 4.5 Nucleophile Forms the active R-CeCl₂ species.[]

| Substrate | 1.0 | Electrophile | Added last.[] |

Detailed Workflow:

Step 1: Preparation of Anhydrous Cerium(III) Chloride (CRITICAL)

  • Note: Commercial "anhydrous"

    
     is often unreliable.[] Start with the heptahydrate and dry it yourself.
    
  • Place

    
     (powdered) in a Schlenk flask.
    
  • Heat to 140–150°C under high vacuum (<0.1 mmHg) for 2–3 hours with stirring.

  • Visual Cue: The solid will turn from a clumpy solid to a fine, free-flowing white powder.

  • Cool to room temperature under Argon.

Step 2: Formation of the Organocerium Reagent

  • Suspend the dried

    
     in anhydrous THF (approx. 5 mL per mmol).
    
  • Stir at room temperature for 1–2 hours. The suspension should look milky white (the "Imamoto Slurry").

  • Cool the slurry to 0°C .

  • Add the Grignard reagent (

    
    ) dropwise.[][2]
    
  • Stir for 30–60 minutes at 0°C. The color often changes to yellow or brown depending on the R group.

Step 3: Reaction with Substrate

  • Dissolve Methyl 2-methyl-6-phenylbenzoate in minimal anhydrous THF.

  • Add the substrate solution dropwise to the Organocerium slurry at 0°C .

    • Expert Tip: Unlike standard Grignards, organocerium reactions are often fast.

  • Allow to warm to room temperature. Stir for 2–4 hours.

  • Quench: Cool to 0°C. Add 10% aqueous acetic acid or dilute HCl. (The cerium salts form a thick emulsion; acidic quench helps break it).

Experimental Workflow Diagram (Protocol B)

OrganoceriumWorkflow DryCe 1. Dry CeCl3·7H2O (140°C, Vacuum, 2h) Suspend 2. Suspend in THF (RT, 2h) DryCe->Suspend AddGrignard 3. Add R-MgX (0°C, 30 min) Suspend->AddGrignard AddEster 4. Add Substrate (0°C -> RT) AddGrignard->AddEster Workup 5. Acidic Workup (Break Emulsion) AddEster->Workup

Figure 2: Step-by-step workflow for the Cerium-mediated addition.[]

Troubleshooting & Analysis

ObservationRoot CauseCorrective Action
Recovered Starting Material Steric hindrance prevented attack.[]Switch from Protocol A to Protocol B. Ensure THF is dry.
Product is Ketone Reaction stalled after 1st addition.Increase reflux time (Protocol A) or use Protocol B. The ketone intermediate is too hindered.
Biphenyl Formation Homocoupling of PhMgBr.[][3]Use fresh Mg turnings; add Grignard slowly. This is a common side product; separate via column chromatography.[]
Thick Emulsion during Workup Cerium hydroxides precipitating.[]Use a stronger acid quench (1M HCl) or filter through a Celite pad before extraction.

References

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium and Grignard reagents to ketones."[] Journal of the American Chemical Society, 111(12), 4392-4398.

  • Conlon, D. A., et al. "Preparation of tertiary alcohols from esters and Grignard reagents: The role of cerium trichloride." Advanced Synthesis & Catalysis, 346, 1307-1311.[]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[] (Standard Grignard Protocols).

  • Bartoli, G., et al. "Highly Efficient Addition of Grignard Reagents to Carbonyl Compounds in THF." European Journal of Organic Chemistry, 2003.

Sources

Method

Application Note: Rapid Synthesis of Methyl 2-methyl-6-phenylbenzoate via Microwave-Assisted Cross-Coupling

Topic: Microwave-assisted synthesis of Methyl 2-methyl-6-phenylbenzoate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Abstract This guide detai...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis of Methyl 2-methyl-6-phenylbenzoate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This guide details a robust, high-throughput protocol for the synthesis of Methyl 2-methyl-6-phenylbenzoate , a sterically hindered biaryl ester often utilized as a scaffold in medicinal chemistry and materials science. Unlike traditional thermal methods, which suffer from prolonged reaction times and poor yields due to the "ortho-effect" steric hindrance, this microwave-assisted protocol leverages dielectric heating to accelerate reaction kinetics. The workflow adopts a "Protect-then-Couple" strategy , prioritizing the esterification of the less hindered precursor followed by a microwave-enhanced Suzuki-Miyaura cross-coupling to install the biaryl axis.

Introduction & Retrosynthetic Analysis

The target molecule features a 2,6-disubstituted benzoate core. The primary synthetic challenge is the steric congestion around the carbonyl and the biaryl axis.

  • Challenge: Direct esterification of 2-methyl-6-phenylbenzoic acid is kinetically disfavored due to the two ortho-substituents blocking the nucleophilic attack on the carbonyl carbon.

  • Solution: The "Protect-then-Couple" approach. We first convert commercially available 2-bromo-6-methylbenzoic acid to its methyl ester. Subsequently, the phenyl ring is installed via a palladium-catalyzed cross-coupling. Microwave irradiation is critical in the second step to overcome the activation energy barrier imposed by the steric bulk of the ortho-methyl and ester groups.

Retrosynthetic Scheme

Target: Methyl 2-methyl-6-phenylbenzoate


 (Step 2: Suzuki Coupling) 
Precursor B:  Methyl 2-bromo-6-methylbenzoate + Phenylboronic Acid


(Step 1: Esterification)
Starting Material: 2-Bromo-6-methylbenzoic acid + Methanol

Experimental Protocol

Part A: Microwave-Assisted Esterification (Synthesis of Intermediate)

Objective: Preparation of Methyl 2-bromo-6-methylbenzoate.

Reagents:

  • Substrate: 2-Bromo-6-methylbenzoic acid (1.0 equiv, 5 mmol)

  • Solvent/Reagent: Methanol (anhydrous, 10 mL)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.5 mL) or Thionyl Chloride (
    
    
    
    ) (1.5 equiv)

Procedure:

  • Setup: In a 30 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-bromo-6-methylbenzoic acid (1.15 g) in anhydrous Methanol (10 mL).

  • Catalyst Addition: Add concentrated

    
     (0.5 mL) dropwise. Cap the vial with a crimp top containing a PTFE/silicone septum.
    
  • Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Mode: Dynamic (Standard Control)

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Work-up: Cool to room temperature. Pour the mixture into saturated

    
     (50 mL) to neutralize. Extract with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. The product (Methyl 2-bromo-6-methylbenzoate) is typically obtained as a clear oil or low-melting solid (Yield >95%) and is sufficiently pure for the next step.
    
Part B: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 2-methyl-6-phenylbenzoate.

Reagents:

  • Substrate: Methyl 2-bromo-6-methylbenzoate (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%) + SPhos (10 mol%) for higher steric tolerance.
  • Base: Potassium Carbonate (

    
    ) (3.0 equiv, 3.0 mmol)
    
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio, degassed)

Procedure:

  • Vial Charging: To a 10 mL microwave vial, add the ester intermediate (229 mg, 1 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and

    
     (414 mg, 3 mmol).
    
  • Catalyst Addition: Add the Pd catalyst. Note: For sterically hindered substrates, SPhos is highly recommended as a ligand to facilitate the oxidative addition and reductive elimination steps.

  • Solvent: Add degassed Dioxane/Water (5 mL). Seal the vial and purge with Nitrogen or Argon for 30 seconds.

  • Irradiation:

    • Temperature: 130 °C

    • Hold Time: 20 minutes

    • Power: Max 200 W (Dynamic)

    • Pre-stirring: 30 seconds

  • Work-up: Filter the reaction mixture through a Celite pad to remove Pd black. Wash the pad with Ethyl Acetate. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 95:5).

    • Expected Yield: 75–85%

    • Appearance: Colorless oil or white solid.

Optimization & Troubleshooting Data

The following table summarizes optimization studies performed to maximize yield for the hindered coupling step.

EntryCatalyst SystemBaseSolventTemp/TimeYield (%)Notes
1


Toluene/EtOH/H2O100°C / 30 min35%Low conversion; Catalyst decomposition.
2


Dioxane/H2O120°C / 20 min68%Good, but homocoupling observed.
3

/ SPhos

Toluene/H2O 130°C / 15 min 88% Optimal conditions. SPhos handles steric bulk well.
4Pd-EnCat (Encapsulated)

MeCN/H2O140°C / 20 min72%Easier workup (filtration), slightly lower yield.

Troubleshooting Guide:

  • Problem: Low conversion of aryl bromide.

    • Fix: Increase temperature to 140°C or switch to SPhos/XPhos ligands which are designed for hindered biaryls.

  • Problem: Hydrolysis of the ester.

    • Fix: Ensure the solvent ratio does not exceed 20% water. Use a weaker base like

      
       instead of hydroxide bases.
      
  • Problem: Protodeboronation (Loss of Boronic Acid).

    • Fix: Add the boronic acid in excess (1.5 - 2.0 equiv) or use the corresponding pinacol ester.

Mechanistic Insight & Visualization

The microwave effect in this synthesis is primarily thermal (Arrhenius rate enhancement), but it also facilitates the rotation of the bulky intermediates in the transition state, which is crucial for the reductive elimination step in the Suzuki cycle of hindered systems.

Workflow Diagram

SynthesisWorkflow Start 2-Bromo-6-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, MW 100°C) Start->Step1 Inter Intermediate: Methyl 2-bromo-6-methylbenzoate Step1->Inter Step2 Step 2: Suzuki Coupling (Ph-B(OH)2, Pd/SPhos, MW 130°C) Inter->Step2 Final Target: Methyl 2-methyl-6-phenylbenzoate Step2->Final

Caption: Two-stage microwave-assisted workflow utilizing a "Protect-then-Couple" strategy.

Catalytic Cycle (Suzuki-Miyaura)

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Methyl 2-bromo-6-methylbenzoate TransMet Transmetallation (Base + Ph-B(OH)2) OxAdd->TransMet Rate Determining (Steric Bulk) RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the steric bottleneck at the Transmetallation/Reductive Elimination stages.

References

  • BenchChem. (2025).[1][2][3] Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. (Analogous hindered coupling protocols).

  • MDPI. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules.

  • Organic Chemistry Portal. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas. J. Org. Chem.

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Chem. Eur. J.

  • Karuvalam, R. P., et al. (2020).[4][5][6] Suzuki-Miyaura coupling under microwave enhanced conditions. Arkivoc.

Sources

Application

Application Note: Advanced Recrystallization Techniques for Methyl 2-methyl-6-phenylbenzoate Purification

Executive Summary & Physicochemical Profiling Methyl 2-methyl-6-phenylbenzoate (CAS: 941320-77-0) is a sterically hindered, ortho-substituted biphenyl ester. Compounds possessing this biphenyl core are critical advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Methyl 2-methyl-6-phenylbenzoate (CAS: 941320-77-0) is a sterically hindered, ortho-substituted biphenyl ester. Compounds possessing this biphenyl core are critical advanced intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly angiotensin II receptor blockers (sartans).

During scale-up, the synthesis of these biphenyl derivatives often generates structurally similar impurities—such as regioisomers, unreacted aryl halides, and Suzuki-Miyaura homocoupling byproducts—which make separation by simple extraction or chromatography economically unviable and technically challenging ()[1]. Recrystallization is the most scalable purification method; however, the non-planar dihedral angle between the aromatic rings (caused by the steric clash of the 2-methyl and 6-phenyl groups) lowers the crystal lattice energy. This makes the compound highly soluble in organic solvents and notoriously prone to "oiling out" (liquid-liquid phase separation) rather than forming solid crystals.

As a Senior Application Scientist, I have designed this protocol guide to provide field-proven, self-validating methodologies for the isolation of high-purity Methyl 2-methyl-6-phenylbenzoate, focusing on thermodynamic control and precise solvent selection.

Thermodynamics of Solvent Selection

The causality behind a successful recrystallization lies in balancing the solvating power of the system against the lattice energy of the target molecule. A solvent system must dissolve the compound entirely at its boiling point while rejecting it almost completely at 0–4 °C, without crossing the liquid-liquid coexistence curve.

  • Short-Chain Alcohols (Methanol): Methanol provides a steep temperature-dependent solubility curve. Its strong hydrogen-bonding network disrupts at reflux to accommodate the lipophilic biphenyl core, but rapidly re-establishes upon cooling, forcing the ester out of solution ()[2].

  • Binary Systems (Toluene/THF): For highly impure crude mixtures, a mixed solvent of toluene and tetrahydrofuran (1:2 volume ratio) provides the best recrystallization effect and highest product purity ()[3]. THF acts as the primary solubilizer (interacting with the ester), while toluene moderates the polarity via

    
     stacking, preventing the product from oiling out.
    
Table 1: Solvent System Selection Matrix for Biphenyl Esters
Solvent SystemVolume RatioPolarity Index (P')Boiling PointCooling TargetExpected YieldCausality / Suitability
Methanol 100%5.164.7 °C0 – 4 °C75 – 85%Steep solubility curve; ideal for routine purification of moderately pure crude.
Toluene / THF 1:2~3.5~75.0 °C-5 – 0 °C80 – 90%Prevents oiling out; high solvating power for separating homocoupling byproducts.
Hexane / EtOAc 3:1~1.2~68.0 °C0 – 5 °C70 – 80%Effective for highly lipophilic impurities; requires strict cooling rate control.

Recrystallization Workflow Visualization

The following workflow illustrates the critical path for processing crude biphenyl esters, ensuring thermodynamic control at every node.

Workflow A Crude Methyl 2-methyl-6-phenylbenzoate B Solvent Selection (MeOH or Toluene/THF) A->B C Reflux Dissolution (Near Boiling Point) B->C D Hot Filtration (Remove Insoluble Matter) C->D E Controlled Cooling (0.5 °C/min) D->E F Nucleation & Crystal Growth E->F G Vacuum Filtration & Cold Wash F->G H Vacuum Drying (Constant Weight Validation) G->H

Fig 1. Standardized thermodynamic recrystallization workflow for biphenyl esters.

Validated Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Methanol)

Best for: Routine purification of crude mixtures with >80% initial purity.

  • Preparation: Weigh the crude Methyl 2-methyl-6-phenylbenzoate and transfer it to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add HPLC-grade methanol (approx. 5–7 volumes, mL/g). Heat the mixture to reflux (65 °C) using a temperature-controlled oil bath.

    • Causality: Heating maximizes the kinetic energy, breaking the solute-solute lattice interactions and allowing the methanol to fully solvate the molecule.

  • Hot Filtration: If insoluble particulates (e.g., residual palladium catalyst or inorganic salts) are present, rapidly filter the boiling solution through a pre-warmed Buchner funnel.

    • Causality: Pre-warming the funnel prevents premature crystallization in the stem, which would cause immediate yield loss and equipment blockage.

  • Controlled Cooling: Transfer the filtrate to an Erlenmeyer flask. Allow it to cool ambiently to room temperature at a rate of approximately 0.5 °C/min.

    • Causality: A slow cooling ramp promotes the formation of a highly ordered, stable crystal lattice, actively excluding structurally similar impurities from the crystal matrix.

  • Chilling: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 2 hours to force maximum supersaturation and precipitation.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with a minimal amount (1–2 volumes) of ice-cold methanol.

    • Causality: The ice-cold wash displaces the impurity-rich mother liquor from the crystal surface without providing enough thermal energy to redissolve the purified product.

  • System Validation (Self-Correction): Dry the crystals in a vacuum oven at 40 °C. Weigh the mass, return to the oven for 1 hour, and weigh again. The protocol is validated when a constant weight is achieved (indicating total solvent removal) and a TLC/HPLC check of the mother liquor shows <5% residual product.

Protocol B: Binary-Solvent Recrystallization (Toluene/THF)

Best for: Highly impure mixtures prone to oiling out, specifically those containing homocoupling byproducts.

  • Solvent Preparation: Prepare a mixed solvent system of Toluene and Tetrahydrofuran (THF) at a strict 1:2 volume ratio.

  • Dissolution: Suspend the crude product in 4 volumes (mL/g) of the Toluene/THF mixture. Heat to 70 °C under gentle stirring until complete dissolution occurs.

  • Controlled Supersaturation: Remove the heat source. Because THF is a highly effective solvent for esters, the product will remain in solution longer than in methanol.

  • Seeding (Optional but Recommended): When the solution reaches approximately 40 °C (the cloud point), introduce 0.1% w/w of pure Methyl 2-methyl-6-phenylbenzoate seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier, forcing the molecules to deposit onto an existing lattice rather than phase-separating into an oil.

  • Cooling & Isolation: Cool the mixture to -5 °C using a salt-ice bath. Filter under vacuum and wash with 1 volume of pre-chilled Toluene.

  • System Validation: Analyze the isolated crystals via X-Ray Powder Diffraction (XRPD) or High-Performance Liquid Chromatography (HPLC). The protocol is validated if the symmetric biphenyl/terphenyl impurity peaks are reduced to <0.1% Area.

Troubleshooting: The "Oiling Out" Phenomenon

Liquid-liquid phase separation, or "oiling out," occurs when the compound separates as a viscous liquid rather than a solid crystal. This happens when the melting point of the solute in the solvent is lower than the temperature at which supersaturation is reached.

If your biphenyl ester begins to oil out, do not attempt to filter it. Follow the self-correcting decision matrix below:

OilingOut Obs Phase Separation (Oiling Out) Reheat Reheat to Single Phase Obs->Reheat Dec Adjust Solvent? Reheat->Dec Add Add Better Solvent (e.g., THF) Dec->Add Yes Seed Add Seed Crystals at Cloud Point Dec->Seed No Add->Seed Succ Solid Nucleation Seed->Succ

Fig 2. Decision matrix for resolving liquid-liquid phase separation during cooling.

Causality of the Fix: Reheating to a single phase and adding a small amount of a "good" solvent (like THF or Ethyl Acetate) alters the solubility curve, ensuring that the cloud point is pushed below the melting point of the solvated mixture. Subsequent seeding provides a physical template, forcing solid deposition.

References

  • Google Patents. "Synthetic method of 2-cyano-4'-methyl diphenyl." Patent No. CN103012201B.
  • Oxford University Press. "Convenient Synthesis of Biphenyl-2-carboxylic Acids via the Palladium-catalyzed Cross-coupling Reaction." Chemistry Letters. Available at:[Link]

Sources

Method

Application Note: Utilizing Methyl 2-methyl-6-phenylbenzoate in the Synthesis of Polycyclic Natural Product Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The synthesis of complex polycy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of complex polycyclic natural products—such as fluorenone-containing secondary metabolites (e.g., dengibsinin) and phenanthrene-based alkaloids (e.g., aristolochic acid derivatives)—often requires pre-functionalized, sterically hindered biaryl building blocks. Methyl 2-methyl-6-phenylbenzoate (CAS: 941320-77-0) serves as an exceptional starting material for these scaffolds.

As an ortho-substituted biphenyl ester, this molecule possesses a highly restricted rotational axis. The steric clash between the ortho-methyl group and the ortho-phenyl group forces the aromatic rings out of coplanarity. This pre-organized conformation is synthetically advantageous: it positions the ester moiety in close spatial proximity to the adjacent phenyl ring, perfectly aligning the system for intramolecular cyclizations and directed transition-metal-catalyzed annulations.

However, this same steric bulk heavily shields the carbonyl carbon, blocking the standard Bürgi-Dunitz trajectory for nucleophilic attack. Consequently, standard ester hydrolysis (e.g., LiOH in THF/H₂O at room temperature) is largely ineffective. To harness this building block, chemists must employ specialized protocols: either bypassing hydrolysis via direct acid-catalyzed acylium formation[1], or utilizing high-temperature saponification to unlock the free acid for palladium-catalyzed decarboxylative cross-coupling[2].

Workflow A: Direct Acid-Catalyzed Cyclization to Fluorenone Scaffolds

Fluorenones are ubiquitous cores in materials science and natural product chemistry[3]. The direct conversion of methyl 2-methyl-6-phenylbenzoate to a 1-methylfluorenone derivative relies on a strong acid-catalyzed acyl-oxygen cleavage.

Mechanistic Causality

Instead of standard ester hydrolysis, exposure to strong Brønsted acids (like concentrated H₂SO₄ or Eaton's Reagent) protonates the ester. The severe steric hindrance prevents external nucleophiles from attacking the carbonyl. Instead, the molecule expels methanol to relieve steric strain, generating a highly reactive acylium ion intermediate. This electrophile immediately undergoes an intramolecular Friedel-Crafts aromatic substitution on the adjacent phenyl ring, yielding the tricyclic fluorenone system[1][4].

FluorenonePathway A Methyl 2-methyl-6-phenylbenzoate (Sterically Hindered Ester) B Protonated Ester Intermediate (H2SO4 or Eaton's Reagent) A->B H+ addition C Acylium Ion Formation (- MeOH) B->C Acyl-oxygen cleavage D Intramolecular Friedel-Crafts Electrophilic Aromatic Substitution C->D Ring closure E 1-Methyl-9H-fluoren-9-one Scaffold (Natural Product Core) D->E Rearomatization (-H+)

Figure 1: Acid-catalyzed cyclization pathway of Methyl 2-methyl-6-phenylbenzoate to fluorenone.

Experimental Protocol: Synthesis of 1-Methyl-9H-fluoren-9-one

Self-validating note: The evolution of gas (if trace moisture is present) or the distinct color change to deep red/orange indicates the formation of the acylium ion intermediate.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with methyl 2-methyl-6-phenylbenzoate (1.0 mmol, 226 mg).

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 5.0 mL of Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) dropwise under vigorous stirring.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The solution will transition to a deep, dark color.

  • Quenching: Carefully pour the reaction mixture over 50 g of crushed ice. Stir vigorously until the ice melts. A precipitate should form.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (until CO₂ evolution ceases) and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the fluorenone core.

Quantitative Data: Acid Catalyst Optimization
Catalyst SystemTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
Conc. H₂SO₄25128578
Polyphosphoric Acid (PPA)9069281
Eaton's Reagent 25 4 >99 94
Trifluoroacetic Acid (TFA)7024<10N/A

Table 1: Optimization of the intramolecular Friedel-Crafts acylation. Eaton's reagent provides the optimal balance of yield and mild temperature conditions.

Workflow B: Saponification & Decarboxylative Annulation to Phenanthrenes

Phenanthrene scaffolds are essential for synthesizing aporphine and aristolochic acid natural product analogs. To achieve this, the ester must first be hydrolyzed to 2-methyl-6-phenylbenzoic acid, which then undergoes a Palladium-catalyzed intermolecular decarboxylative coupling with an alkyne[2].

Mechanistic Causality

Because the ester is sterically hindered, standard aqueous hydroxide conditions fail. High-boiling solvents (like ethylene glycol) are required to provide the thermal energy necessary to overcome the steric barrier for saponification. Once the free acid is obtained, the carboxylic acid acts as a traceless directing group. Pd(II) inserts into the ortho-C-H bond, followed by extrusion of CO₂ (decarboxylation) facilitated by Ag₂CO₃. The resulting palladacycle coordinates and inserts an alkyne (e.g., diphenylacetylene), followed by reductive elimination to forge the phenanthrene system[2].

DecarboxylativeWorkflow Step1 Methyl 2-methyl-6-phenylbenzoate Step2 Sterically Hindered Saponification (KOH, Ethylene Glycol, 150°C) Step1->Step2 Hydrolysis Step3 2-Methyl-6-phenylbenzoic Acid Step2->Step3 Acidification (HCl) Step4 Pd(OAc)2 Catalyzed Decarboxylation & C-H Activation (with Alkyne) Step3->Step4 + Diphenylacetylene, Ag2CO3 Step5 Phenanthrene Natural Product Scaffold Step4->Step5 Annulation & Decarboxylation

Figure 2: Workflow for the saponification and Pd-catalyzed decarboxylative annulation.

Experimental Protocol: Synthesis of 1-Methyl-9,10-diphenylphenanthrene

Step 1: High-Temperature Saponification

  • Suspend methyl 2-methyl-6-phenylbenzoate (2.0 mmol) and KOH (20.0 mmol, 10 eq) in 10 mL of ethylene glycol.

  • Heat the mixture to 150 °C under a reflux condenser for 12 hours.

  • Cool to room temperature, dilute with 20 mL of water, and wash with diethyl ether (1 × 10 mL) to remove unreacted ester.

  • Acidify the aqueous layer with 6N HCl to pH 2. Extract the precipitated 2-methyl-6-phenylbenzoic acid with EtOAc (3 × 15 mL), dry, and concentrate.

Step 2: Decarboxylative Coupling[2]

  • In an oven-dried Schlenk tube, combine 2-methyl-6-phenylbenzoic acid (0.5 mmol, 1.0 eq), diphenylacetylene (1.0 mmol, 2.0 eq), Pd(OAc)₂ (11.2 mg, 10 mol%), acridine (44.8 mg, 0.5 eq, as a ligand/additive), and Ag₂CO₃ (413.6 mg, 3.0 eq).

  • Add 5 mL of dry DMF under an argon atmosphere.

  • Seal the tube and heat the reaction mixture at 130 °C for 16 hours.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate the filtrate.

  • Purify via flash chromatography (Pentane/DCM) to isolate 1-methyl-9,10-diphenylphenanthrene.

Quantitative Data: Decarboxylative Coupling Optimization
Pd Source (10 mol%)Oxidant/BaseAdditiveSolventYield of Phenanthrene (%)
Pd(TFA)₂Ag₂CO₃NoneDMSO/Dioxane21
Pd(OAc)₂Ag₂CO₃NoneDMF35
Pd(OAc)₂Ag₂CO₃CollidineDMF57
Pd(OAc)₂ Ag₂CO₃ Acridine DMF 72

Table 2: Optimization of the Pd-catalyzed decarboxylative coupling. The addition of acridine significantly enhances the stability and reactivity of the palladacycle intermediate.

References

  • Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. Mohar, M., & Das, T. ChemRxiv (2025). URL:[Link]

  • Palladium-catalyzed Intermolecular Decarboxylative Coupling of 2-Phenylbenzoic Acids with Alkynes via CH and CC Bond Activation. Supporting Information / AWS Data Repository. URL:[Link]

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels - ACS Publications (2015). URL:[Link]

  • Synthesis of Polysubstituted Benzoic Esters from 1,2-Dihydropyridines and Its Application to the Synthesis of Fluorenones. Organic Letters - ACS Publications (2016). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-methyl-6-phenylbenzoate

Welcome to our dedicated technical support resource for the synthesis of Methyl 2-methyl-6-phenylbenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support resource for the synthesis of Methyl 2-methyl-6-phenylbenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of sterically hindered biaryl synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome common synthetic challenges.

Introduction to the Synthetic Challenge

The synthesis of Methyl 2-methyl-6-phenylbenzoate, a di-ortho-substituted biaryl ester, presents a significant synthetic hurdle primarily due to steric hindrance around the coupling sites. The most common and effective method for constructing the biaryl bond in this molecule is the Suzuki-Miyaura cross-coupling reaction. However, the steric bulk of the ortho-substituents (the methyl and methyl ester groups) can impede the key steps of the catalytic cycle, leading to low yields and the formation of undesirable side products. This guide will focus on troubleshooting and optimizing this critical Suzuki-Miyaura coupling step.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues you may encounter during the synthesis of Methyl 2-methyl-6-phenylbenzoate via Suzuki-Miyaura coupling.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I address them?

A1: Low to no yield in the synthesis of a sterically hindered biaryl like Methyl 2-methyl-6-phenylbenzoate is a common issue. The root causes often lie in the intricate balance of the catalytic cycle, which is disrupted by steric hindrance.

Probable Causes & Solutions:

  • Inefficient Oxidative Addition: The initial step where the palladium catalyst inserts into the aryl halide bond can be sluggish due to the steric hindrance of the ortho-substituents.

    • Solution: Employ a more reactive aryl halide. Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[][2] Consider using an aryl triflate as they are also highly reactive coupling partners.[2]

  • Slow Transmetalation: The transfer of the phenyl group from the boronic acid to the palladium center can be sterically hindered.

    • Solution: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) in promoting transmetalation.[] The use of anhydrous conditions is also crucial as water can lead to unwanted side reactions.

  • Difficult Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can be slow due to the steric congestion around the palladium center.

    • Solution: This is where ligand selection is paramount. Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands (e.g., SPhos, XPhos), are designed to accelerate reductive elimination for sterically demanding substrates.[3] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling sterically hindered partners.[4][5]

  • Catalyst Deactivation: The formation of palladium black (inactive palladium nanoparticles) can halt the catalytic cycle.

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) and use degassed solvents. The ligand-to-palladium ratio is also important; a ratio of 1.5:1 to 2:1 is often optimal to maintain catalyst stability.

Q2: I'm observing significant amounts of side products, specifically the dehalogenated starting material and homocoupling of the phenylboronic acid. How can I minimize these?

A2: The formation of these side products is a clear indication that the desired cross-coupling pathway is being outcompeted.

Probable Causes & Solutions:

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled.

    • Cause: This side reaction can be promoted by certain solvents or bases. For instance, using an alcohol as a solvent with a strong base can generate alkoxides that act as hydride sources.

    • Solution: Switch to an aprotic solvent like toluene, dioxane, or THF. Ensure your base is not contributing to this side reaction.

  • Homocoupling (Glaser-Hay type coupling of boronic acid): This results in the formation of biphenyl from two molecules of phenylboronic acid.

    • Cause: This is often promoted by the presence of oxygen and can be more prevalent at higher temperatures.

    • Solution: Rigorously degas your reaction mixture and maintain a positive pressure of an inert gas. Running the reaction at the lowest effective temperature can also help. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes favor the cross-coupling reaction.

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to be converted back to benzene.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. Using boronic esters (e.g., pinacol esters) can reduce the rate of protodeboronation.[6]

Frequently Asked Questions (FAQs)

Q3: What is the best starting material combination for this synthesis?

A3: For the Suzuki-Miyaura coupling to synthesize Methyl 2-methyl-6-phenylbenzoate, the recommended starting materials are Methyl 2-bromo-6-methylbenzoate and phenylboronic acid . The bromo-substituted ester is generally a good balance of reactivity and stability. Phenylboronic acid is commercially available and relatively stable.

Q4: Can I use a different palladium catalyst?

A4: Yes, while Pd(PPh₃)₄ is a classic catalyst, modern palladium pre-catalysts are often more effective for challenging couplings. Pre-catalysts like Pd₂(dba)₃ (in combination with a suitable ligand) or commercially available Buchwald pre-catalysts (e.g., SPhos G3) are designed for higher activity and stability.[6]

Q5: How critical is the choice of solvent?

A5: The solvent plays a crucial role in solubility, reaction temperature, and can influence the reaction pathway. Aprotic solvents like toluene , dioxane , or THF are generally preferred.[2] In some cases, a mixture of an organic solvent with a small amount of water can be beneficial, particularly when using inorganic bases like K₃PO₄.[2] However, for this sterically hindered coupling, starting with anhydrous conditions is recommended to minimize protodeboronation.

Q6: How do I monitor the progress of the reaction?

A6: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[7] Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot will indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Experimental Protocols

Starting Protocol: Suzuki-Miyaura Coupling for Methyl 2-methyl-6-phenylbenzoate

This protocol is a robust starting point and may require optimization for your specific setup and reagent purity.

Materials:

  • Methyl 2-bromo-6-methylbenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add Methyl 2-bromo-6-methylbenzoate, phenylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purification Protocol: Column Chromatography
  • Column Packing: Pack a silica gel column using a slurry of silica in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting gradient might be 2% ethyl acetate in hexane, gradually increasing to 10-15%.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-methyl-6-phenylbenzoate.

Data Presentation

Table 1: Effect of Ligand and Base on Yield

EntryLigandBaseSolventTemperature (°C)Yield (%)
1PPh₃Na₂CO₃Toluene/H₂O100<10
2SPhosK₃PO₄Toluene11075-85
3XPhosK₃PO₄Toluene11070-80
4IPr (NHC)K₃PO₄Toluene11080-90

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Aryl-Pd(II)-Ar'(L2)->Ar-Ar' Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reagents Check Reagent Purity (Aryl Halide, Boronic Acid, Base, Solvent) Start->Check_Reagents Optimize_Ligand Optimize Ligand (e.g., SPhos, NHC) Check_Reagents->Optimize_Ligand Optimize_Base Optimize Base (e.g., K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp Inert_Atmosphere Ensure Inert Atmosphere Optimize_Temp->Inert_Atmosphere Success Improved Yield Inert_Atmosphere->Success

Sources

Optimization

Technical Support Center: Navigating Reactions of Methyl 2-methyl-6-phenylbenzoate

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-methyl-6-phenylbenzoate. This sterically hindered biaryl ester presents unique chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-methyl-6-phenylbenzoate. This sterically hindered biaryl ester presents unique challenges in chemical synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reactivity of Methyl 2-methyl-6-phenylbenzoate.

Q1: Why is the hydrolysis of the methyl ester in Methyl 2-methyl-6-phenylbenzoate so challenging compared to simpler benzoates?

A1: The primary reason for the difficult hydrolysis is severe steric hindrance. The ortho-methyl and ortho-phenyl groups on the benzoate ring effectively shield the carbonyl carbon of the ester from the nucleophilic attack of a hydroxide ion, which is the crucial first step in the standard saponification mechanism (BAC2). This steric congestion significantly raises the activation energy for the formation of the tetrahedral intermediate.

Q2: I am observing incomplete conversion during the hydrolysis of Methyl 2-methyl-6-phenylbenzoate, even after prolonged reaction times with standard NaOH/MeOH/H₂O conditions. What is the likely cause?

A2: Incomplete conversion under standard conditions is a classic sign of the reaction failing to overcome the steric barrier. The bulky substituents prevent the necessary approach of the nucleophile. To achieve complete hydrolysis, more forcing conditions or alternative strategies are required. See the troubleshooting guide below for specific protocols.

Q3: Are there any particular safety precautions I should take when working with this molecule, especially under forcing reaction conditions?

A3: Yes. When employing strongly basic conditions at high temperatures (e.g., using potassium tert-butoxide in DMSO), it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions at elevated temperatures should be conducted behind a blast shield. When using Lewis acids like boron trichloride, be aware that they are corrosive and react violently with water, so they must be handled under anhydrous conditions.

Q4: Can I perform reactions on the methyl group or the phenyl ring without affecting the ester functionality?

A4: Yes, selective reactions are possible, but require careful choice of reagents and conditions to avoid concurrent ester hydrolysis. For instance, free-radical bromination of the benzylic methyl group can be achieved under non-hydrolytic conditions. Functionalization of the phenyl rings via electrophilic aromatic substitution is also possible, but the regioselectivity will be influenced by the existing substituents.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific reactions involving Methyl 2-methyl-6-phenylbenzoate, complete with experimental protocols and the rationale behind them.

A. Hydrolysis of the Hindered Methyl Ester

Problem: Low or no yield of the corresponding carboxylic acid (2-methyl-6-phenylbenzoic acid) using standard saponification procedures.

Root Cause: Steric hindrance impeding nucleophilic attack at the carbonyl carbon.

Solutions & Protocols:

1. High-Temperature Saponification with a Stronger Base in a Polar Aprotic Solvent

  • Rationale: Using a stronger, less-hindered base like potassium tert-butoxide in a polar aprotic solvent like DMSO enhances the nucleophilicity of the hydroxide (formed from residual water) and the higher temperature provides the necessary energy to overcome the activation barrier.

  • Protocol:

    • To a solution of Methyl 2-methyl-6-phenylbenzoate (1.0 eq) in anhydrous DMSO, add potassium tert-butoxide (3.0-5.0 eq) and a small amount of water (2.0-3.0 eq).

    • Heat the reaction mixture to a temperature between 100-150 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration and wash with cold water.

2. Lewis Acid-Mediated Cleavage

  • Rationale: A strong Lewis acid like boron trichloride (BCl₃) can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to cleavage. This method avoids the use of strong bases.[1]

  • Protocol:

    • Dissolve Methyl 2-methyl-6-phenylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add a solution of BCl₃ in DCM (3.0-4.0 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into ice-water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Non-Aqueous Alkaline Hydrolysis

  • Rationale: Using a non-aqueous medium with a methanolic solution of NaOH can lead to "naked" or poorly solvated hydroxide ions, which are more nucleophilic and can more readily attack the sterically hindered carbonyl carbon.[2]

  • Protocol:

    • Dissolve Methyl 2-methyl-6-phenylbenzoate (1.0 eq) in dichloromethane (CH₂Cl₂).

    • Add a solution of NaOH in methanol (e.g., 0.3 N) in a 1:9 ratio of MeOH to CH₂Cl₂.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC. The sodium salt of the carboxylic acid may precipitate.

    • Upon completion, add water to dissolve the salt and proceed with an acidic workup as described above.

MethodReagentsTemperatureProsCons
High-Temperature SaponificationKt-BuO, DMSO/H₂O100-150 °CEffective for highly hindered esters.Harsh conditions, potential for side reactions.
Lewis Acid-Mediated CleavageBCl₃, DCM-78 °C to RTAvoids strong bases, can be milder for base-sensitive substrates.Requires strictly anhydrous conditions, BCl₃ is corrosive and toxic.
Non-Aqueous Alkaline HydrolysisNaOH, MeOH/CH₂Cl₂Room Temp.Mild conditions, simple procedure.May be slower than high-temperature methods.

Diagram: Mechanistic Pathways for Hindered Ester Hydrolysis

G cluster_0 Standard B_AC2 Pathway (Hindered) cluster_1 Alternative B_AL2 Pathway Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate OH⁻ attack (slow) Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid -MeO⁻ Hindrance Steric Hindrance (2-Me, 6-Ph) Hindrance->Ester Ester_2 Ester SN2_TS Sₙ2 Transition State Ester_2->SN2_TS OH⁻ attack on Me group Carboxylate Carboxylate SN2_TS->Carboxylate -MeOH

Caption: Comparison of the sterically hindered standard hydrolysis pathway (BAC2) and a possible alternative pathway (BAL2).

B. Functionalization of the Benzylic Methyl Group

Problem: Difficulty in achieving selective benzylic functionalization without side reactions on the aromatic rings or cleavage of the ester.

1. Benzylic Bromination

  • Issue: Low yields or formation of multiple brominated products.

  • Root Cause: Inappropriate choice of brominating agent or reaction conditions, leading to competitive electrophilic aromatic substitution or decomposition.

  • Solution: Use of N-Bromosuccinimide (NBS) with a radical initiator under non-polar, aprotic conditions.

  • Rationale: NBS provides a low, steady concentration of bromine radicals, which selectively abstract the weaker benzylic hydrogen over the stronger aromatic C-H bonds. The use of a non-polar solvent like carbon tetrachloride (or a safer alternative like chlorobenzene) prevents ionization and electrophilic aromatic bromination.[3]

  • Protocol:

    • Dissolve Methyl 2-methyl-6-phenylbenzoate (1.0 eq) in a suitable solvent (e.g., chlorobenzene).

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Heat the reaction mixture to reflux (or irradiate with a UV lamp).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate and brine.

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.

2. Benzylic Oxidation

  • Issue: Over-oxidation, low yield, or cleavage of the ester group.

  • Root Cause: The use of harsh oxidizing agents that are not selective for the benzylic position or are incompatible with the ester functionality.

  • Solution: Use of milder, more selective oxidizing agents.

  • Rationale: Strong oxidizing agents like KMnO₄ will likely cleave the ester and potentially degrade the aromatic rings. Milder conditions are necessary for this transformation.

  • Protocol (Example with milder oxidation):

    • While direct oxidation to the carboxylic acid is challenging without affecting the ester, conversion to the aldehyde can be a viable intermediate step. This can be attempted using reagents like selenium dioxide (SeO₂) or by first brominating and then converting the bromide to an aldehyde.

    • For oxidation to the carboxylic acid, hydrolysis of the ester first, followed by oxidation of the resulting 2-methyl-6-phenylbenzoic acid with a strong oxidizing agent like KMnO₄, is a more robust two-step approach.[4]

Diagram: Decision Workflow for Benzylic Functionalization

G Start Desired Benzylic Functionalization Bromination Benzylic Bromination Start->Bromination Oxidation Benzylic Oxidation Start->Oxidation NBS Use NBS with radical initiator in non-polar solvent Bromination->NBS EsterIntact Is ester required in product? Oxidation->EsterIntact HydrolysisFirst Hydrolyze ester first, then oxidize with KMnO₄ MilderOx Attempt milder oxidation (e.g., to aldehyde) EsterIntact->HydrolysisFirst No EsterIntact->MilderOx Yes

Caption: Decision tree for selecting the appropriate strategy for benzylic functionalization.

C. Electrophilic Aromatic Substitution (EAS)

Problem: Poor regioselectivity or low reactivity in electrophilic aromatic substitution reactions (e.g., nitration, halogenation).

Root Cause: The presence of multiple directing groups with competing effects and overall deactivation of one ring.

  • Analysis of Directing Effects:

    • Ring A (with ester and methyl group): The methyl group is an ortho-, para-directing activator. The methyl ester group is a meta-directing deactivator. The ortho-phenyl group provides significant steric hindrance.

    • Ring B (unsubstituted phenyl): This ring is generally more electron-rich and less hindered than Ring A, making it the more likely site for electrophilic attack. The biaryl system as a whole will direct incoming electrophiles to the ortho- and para-positions of Ring B.

  • Predicted Outcome: Electrophilic substitution is most likely to occur at the para-position of the unsubstituted phenyl ring (Ring B) due to a combination of electronic activation and lower steric hindrance. Ortho-substitution on Ring B is also possible but may be less favored due to steric interactions with the other ring. Substitution on Ring A is significantly disfavored due to the deactivating effect of the ester and the high degree of steric crowding.

  • Troubleshooting & Optimization:

    • Low Reactivity: If the reaction is sluggish, a stronger Lewis acid catalyst or more forcing conditions may be required. However, this increases the risk of side reactions.

    • Poor Regioselectivity: If a mixture of isomers is obtained, purification by chromatography will be necessary. To favor a specific isomer, consider strategies like directed ortho-metalation if functionalization at a specific ortho-position is desired.[5]

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Predicted sites of electrophilic attack on Methyl 2-methyl-6-phenylbenzoate. (Note: A visual representation would require an image of the chemical structure).

D. Palladium-Catalyzed Cross-Coupling Reactions

Problem: Low yields in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings where the biaryl system is a substrate.

Root Cause: The steric hindrance around the potential reaction sites (e.g., if a halide were present on one of the rings) can inhibit oxidative addition and/or reductive elimination steps in the catalytic cycle.

General Troubleshooting Strategies:

  • Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the desired coupling.[2][6]

  • Catalyst Precursor: Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.

  • Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, THF) is critical and often requires screening to find the optimal conditions for a specific substrate combination.

  • Temperature: Higher temperatures are often required to overcome the activation barriers associated with hindered substrates.

Specific Considerations:

  • Suzuki-Miyaura Coupling: If using the biaryl as a halide partner, ensure the boronic acid is not sterically demanding. Protodeboronation of the boronic acid can be a significant side reaction.[7]

  • Buchwald-Hartwig Amination: The steric bulk of both the biaryl halide and the amine will influence the reaction efficiency. Less hindered amines will generally couple more readily.[8]

  • Sonogashira Coupling: This reaction can be particularly sensitive to steric hindrance. Copper-free conditions are sometimes more effective for challenging substrates.[9][10]

III. References

  • Cleavage of Sterically Hindered Esters with Boron Trichloride. RSC Publishing.

  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem.

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

  • Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. ResearchGate.

  • Directed ortho metalation. Wikipedia.

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).

  • Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls. PubMed.

  • The effect of steric bulk in Sonogashira coupling reactions | Request PDF. ResearchGate.

  • 07- DIRECTED ORTHO METALATION | Jacques Mortier. Unblog.fr.

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Xingwei Li.

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Buchwald–Hartwig amination. Wikipedia.

  • Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. PMC.

  • Sonogashira coupling. Wikipedia.

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI.

  • Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Preprints.org.

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC.

  • Figure 2. Electrophilic aromatic substitution of methyl benzoate to yield... Filo.

  • 18.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts.

  • Benzylic Bromination. Chemistry Steps.

  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Scribd.

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.

  • .

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

  • Directed ortho lithiation of biphenyl. quinton sirianni | PDF - Slideshare.

  • Directed ortho Metalation (DOM). Organic Chemistry Portal.

  • phenyl benzoate electrophilic substitution. r/chemistry - Reddit.

  • A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. Benchchem.

  • Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates. PubMed.

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis.

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.

  • 37: Side-chain oxidation and other reactions at the benzylic position. YouTube.

  • Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate. Benchchem.

  • Carbon tetrachloride free benzylic brominations of methyl aryl halides. ResearchGate.

  • 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts.

  • Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters. MDPI.

  • Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. PMC.

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv.

  • Phenyl glyoxal as acylating agent and halogenation of 2‐aryl benzothiazoles. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates for Methyl 2-methyl-6-phenylbenzoate

Welcome to the technical support center dedicated to resolving challenges in the synthesis of Methyl 2-methyl-6-phenylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of Methyl 2-methyl-6-phenylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties, particularly low conversion rates, in synthesizing this sterically hindered biaryl ester. We will explore the common synthetic routes, diagnose potential problems, and provide field-proven solutions to optimize your reaction outcomes.

Overview of Synthetic Challenges

The synthesis of Methyl 2-methyl-6-phenylbenzoate presents a significant synthetic challenge primarily due to steric hindrance. The presence of two substituents (a methyl and a phenyl group) ortho to the methyl ester functionality creates a crowded environment that can impede bond formation. The two most common synthetic strategies are:

  • Route A: Palladium-Catalyzed Cross-Coupling: Typically a Suzuki-Miyaura coupling between a methyl 2-halo-6-methylbenzoate and a phenylboron reagent. This route builds the central biaryl C-C bond.

  • Route B: Esterification: Involves the esterification of 2-methyl-6-phenylbenzoic acid with methanol. This route forms the ester bond on a pre-existing biaryl scaffold.

Low conversion rates in either route are common and stem directly from this steric congestion, which can slow down key reaction steps, promote side reactions, or establish unfavorable equilibria. This guide will provide detailed troubleshooting for both pathways.

Frequently Asked Questions (FAQs)

Q: I'm attempting a Suzuki-Miyaura coupling to make the biaryl backbone and seeing very low yield. What is the most likely cause? A: The most common issue in this case is the sterically demanding nature of the coupling partners. Both the oxidative addition of the aryl halide to the palladium(0) center and the final reductive elimination step to form the product can be extremely slow.[1] This often requires a carefully selected catalyst system, specifically a bulky, electron-rich phosphine ligand, to facilitate these difficult steps.[2]

Q: My Fischer esterification of 2-methyl-6-phenylbenzoic acid stalls and never reaches full conversion. Why? A: Fischer esterification is a reversible reaction that reaches an equilibrium.[3] The steric hindrance around the carboxylic acid makes the forward reaction slow, while the presence of water (the reaction byproduct) facilitates the reverse reaction (hydrolysis). To drive the reaction to completion, you must shift the equilibrium, typically by using a large excess of methanol and ensuring anhydrous conditions.[4]

Q: In my Suzuki reaction, the solution is turning black and a precipitate is forming. What does this mean? A: The formation of a black precipitate is likely palladium black, which results from the decomposition and aggregation of the palladium catalyst.[1] This indicates catalyst deactivation and will halt the reaction. Common causes include the presence of oxygen or impurities in the reagents or solvent, or an inappropriate choice of ligand that fails to stabilize the catalytic species.

Q: Are there alternatives to Fischer esterification for such a hindered acid? A: Yes. For sterically hindered substrates where Fischer esterification is inefficient, milder, non-equilibrium methods can be used. These include the Steglich esterification, which uses a coupling agent like DCC or EDC with a DMAP catalyst, or the Mitsunobu reaction.[5] However, these methods are less atom-economical and require stoichiometric reagents and more complex purification.[5]

In-Depth Troubleshooting Guides

Guide 1: Low Conversion in the Suzuki-Miyaura Coupling Route

This guide focuses on the reaction between a methyl 2-halo-6-methylbenzoate (e.g., the bromide) and a phenylboron reagent (e.g., phenylboronic acid).

Causality: This points to a problem with the first step of the catalytic cycle: oxidative addition. This step can be particularly slow for hindered and electron-rich aryl halides.[1] An inactive or insufficient amount of the active Pd(0) catalyst is the primary culprit.

Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered substrates, specialized ligands are crucial.

    • Ligand Choice: Employ bulky, electron-rich monophosphine ligands. These ligands promote oxidative addition and stabilize the palladium center. Excellent choices include Buchwald-type ligands (e.g., XPhos, RuPhos) or others like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃).[2][6]

    • Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst like Pd(OAc)₂ which is reduced in situ.

    • Catalyst Loading: For challenging couplings, you may need to increase the catalyst loading from a typical 1-2 mol% to 5 mol%.

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.

    • Degas Solvents: Thoroughly degas your solvent (e.g., toluene, dioxane) by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Maintain Inertness: Conduct the entire reaction under a positive pressure of an inert gas (argon or nitrogen).[1]

  • Check Reagent Quality:

    • Ensure the aryl halide is pure and free from inhibitors.

    • Use a high-quality palladium catalyst and ligand from a reputable supplier.

Causality: These side products arise from two common side reactions:

  • Dehalogenation: The aryl halide is reduced to an arene. This can happen if the palladium intermediate undergoes β-hydride elimination after reacting with a hydride source (like an amine base or alcohol solvent).[7]

  • Protodeboronation: The phenylboronic acid reacts with a proton source (often water) and is converted to benzene before it can transmetalate to the palladium center.[1][7]

Troubleshooting Steps:

  • Minimize Water Content:

    • Use anhydrous solvents.

    • Thoroughly dry all glassware.

    • Use a base that is anhydrous or has low water content. Hydrated potassium phosphate (K₃PO₄·H₂O) can be effective, but anhydrous K₃PO₄ or Cs₂CO₃ are also excellent choices.[6]

  • Optimize the Base and Solvent:

    • A strong base is required to activate the boronic acid for transmetalation.[8] K₃PO₄ is often the base of choice for difficult couplings.

    • Avoid solvents that can act as hydride donors if dehalogenation is a major issue. Toluene and dioxane are generally robust choices.

  • Use High-Purity Boronic Acid: Boronic acids can degrade over time. Use a fresh bottle or purify older stock if protodeboronation is suspected.

ParameterRecommended ConditionRationaleReference
Pd Source Pd(OAc)₂, Pd₂(dba)₃Reliable and effective precatalysts.[1][6]
Ligand PCy₃, P(t-Bu)₃, XPhos, RuPhosBulky, electron-rich ligands accelerate slow catalytic steps.[2][6]
Pd:Ligand Ratio 1:1 to 1:2An excess of ligand can sometimes form less active species.[1]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases effective for hindered substrates.[6]
Solvent Toluene, 1,4-DioxaneAprotic solvents with high boiling points suitable for heating.[1]
Temperature 80-110 °CHigher temperatures are often needed to overcome activation barriers.[1]
Guide 2: Low Conversion in the Fischer Esterification Route

This guide focuses on the acid-catalyzed reaction between 2-methyl-6-phenylbenzoic acid and methanol.

Causality: The steric bulk from the two ortho substituents severely hinders the nucleophilic attack of methanol on the protonated carbonyl carbon.[9] This dramatically slows the rate of the forward reaction.

Troubleshooting Steps:

  • Increase Reaction Temperature: Ensure the reaction is refluxing vigorously. If using methanol (boiling point ~65 °C), the thermal energy may be insufficient. Switching to a higher-boiling alcohol is not an option here, but ensuring maximum thermal input is key.

  • Use a Strong Acid Catalyst:

    • Concentrated sulfuric acid (H₂SO₄) is the standard and most effective catalyst due to its dual role as a catalyst and a dehydrating agent.[4]

    • Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).

  • Employ Forcing Conditions:

    • Large Excess of Methanol: Use methanol as the solvent. A large molar excess (e.g., 20-50 equivalents or more) will shift the reaction equilibrium towards the product side according to Le Châtelier's principle.[3]

    • Increase Reaction Time: Hindered esterifications can require significantly longer reaction times, sometimes 24-48 hours. Monitor the reaction by TLC or LC-MS to determine when it has stopped progressing.[10]

Causality: The production of water creates an equilibrium that can limit the final conversion.[4] Removing this water as it is formed is a classic strategy to drive the reaction to completion.

Troubleshooting Steps:

  • Water Removal: While a Dean-Stark trap is not practical with low-boiling methanol, the dehydrating properties of concentrated sulfuric acid help sequester water.[4]

  • Rely on Mass Action: The most practical approach for this specific substrate is to rely on the mass action effect of using a vast excess of methanol. This is often sufficient to achieve high conversion, albeit slowly.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of Methyl 2-bromo-6-methylbenzoate with phenylboronic acid.

Materials:

  • Methyl 2-bromo-6-methylbenzoate (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.04 eq, 4 mol%)

  • Anhydrous Potassium Phosphate [K₃PO₄], finely ground (3.0 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-bromo-6-methylbenzoate, phenylboronic acid, and K₃PO₄.

  • In a separate small flask, add Pd(OAc)₂ and PCy₃.

  • Evacuate and backfill both flasks with argon or nitrogen three times.

  • To the flask containing the catalyst and ligand, add anhydrous, degassed toluene via syringe and stir for 5-10 minutes until a homogeneous solution forms.

  • Transfer the catalyst solution to the main reaction flask via syringe. Add additional toluene to reach a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.[1]

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[11]

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[10]

Protocol 2: Fischer Esterification

This protocol uses forcing conditions to esterify the sterically hindered 2-methyl-6-phenylbenzoic acid.

Materials:

  • 2-methyl-6-phenylbenzoic acid (1.0 eq)

  • Methanol (acts as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq, 10 mol%)

Procedure:

  • Place 2-methyl-6-phenylbenzoic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add methanol to the flask (e.g., 10-20 mL per gram of acid).

  • Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

  • Heat the mixture to reflux and maintain for 24 hours.[3]

  • Monitor the reaction progress by TLC, observing the disappearance of the more polar starting acid.

  • After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash carefully with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[5]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by column chromatography if necessary.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_out Ar-Ar' (Product) trans_complex->re_out oa_in Ar-X (Aryl Halide) oa_in->pd0 trans_in Ar'B(OH)₂ (Boronic Acid) trans_in->oa_complex base Base base->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Suzuki Yield

Troubleshooting_Workflow start Low Conversion in Suzuki Coupling check_catalyst Problem: Catalyst Inactivity Check Pd source & ligand choice Ensure inert atmosphere Verify reagent purity start->check_catalyst Is starting material consumed? (No) check_side_reactions Problem: Side Reactions Dehalogenation or Protodeboronation Use anhydrous solvents Optimize base Check boronic acid quality start->check_side_reactions Are side products dominant? (Yes) check_conditions Problem: Slow Reaction Rate Increase temperature Check solvent Increase reaction time start->check_conditions Is reaction just slow? (Yes) solution Optimized Yield check_catalyst->solution check_side_reactions->solution check_conditions->solution

Caption: A logical workflow for diagnosing low yields in Suzuki coupling.

Diagram 3: Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Mechanism Steps cluster_1 Key Species step1 1. Protonation of Carbonyl step2 2. Nucleophilic Attack by Alcohol step1->step2 step3 3. Proton Transfer step2->step3 intermediate Tetrahedral Intermediate step2->intermediate step4 4. Elimination of Water step3->step4 step5 5. Deprotonation step4->step5 water H₂O step4->water ester R-COOR' step5->ester acid R-COOH acid->step1 alcohol R'-OH alcohol->step2

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

References

  • BenchChem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Retrieved from BenchChem Technical Support.[1]

  • D., Chen, W., & D., Wan. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.[12]

  • Beilstein Journals. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry.[6]

  • Berlin, C. (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Retrieved from Digital Commons @ Hope College.[2]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.[7]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from organic-chemistry.org.[13]

  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from ResearchGate.[14]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling. Retrieved from rsc.org.[15]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. Retrieved from BenchChem Technical Support.[10]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org.[8]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.[16]

  • Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.[17]

  • Organic Syntheses Procedure. (n.d.). The direct acyl-alkylation of arynes. Retrieved from orgsyn.org.[18]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from Mettler Toledo.[19]

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate. Retrieved from BenchChem Technical Support.[11]

  • (n.d.). Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate.[20]

  • BenchChem. (n.d.). Optimizing reaction conditions for 6-Methyl-2-phenyl-1,3-benzothiazole synthesis. Retrieved from BenchChem Technical Support.[21]

  • Waleed, N. (n.d.). Preparation of Methyl Benzoate.[3]

  • Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?.[9]

  • HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from hscchemistry.com.au.[4]

  • PMC. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved from NIH.[22]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from mdpi.com.[23]

  • ResearchGate. (2025). Synthesis of functionalized para- and meta-terphenyls based on site-selective Suzuki cross-coupling reactions of bis(triflates) of methyl 2,5-dihydroxybenzoate and methyl 2,4-dihydroxybenzoate. Retrieved from ResearchGate.[24]

  • Lunker, A. (2020). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from YouTube.[25]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. Retrieved from Google Patents.[26]

  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid. Retrieved from BenchChem Technical Support.[5]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters. Retrieved from Google Patents.[27]

Sources

Optimization

Removing palladium impurities from Methyl 2-methyl-6-phenylbenzoate

This technical support guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from active pharmaceutical ingredients (APIs) and inte...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from active pharmaceutical ingredients (APIs) and intermediates, with a specific focus on compounds structurally similar to Methyl 2-methyl-6-phenylbenzoate. The presence of palladium, a common catalyst in cross-coupling reactions, is strictly regulated by guidelines such as the ICH Q3D for elemental impurities, necessitating its effective removal to ensure the safety and quality of the final drug product.[1][2][3][4][5]

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of palladium removal, optimize your purification strategies, and achieve the required low-level residual metal content.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems you may encounter during the purification of your product, offering potential causes and actionable solutions.

Problem 1: Inefficient Palladium Removal After Filtration

  • Symptom: You have filtered your reaction mixture through Celite or a similar filter aid, but subsequent analysis (e.g., by ICP-MS) shows high levels of residual palladium.[6][7]

  • Possible Cause 1: Presence of Soluble Palladium Species: Filtration is primarily effective for removing heterogeneous palladium, such as palladium on carbon (Pd/C) or precipitated "palladium black."[8][9] Soluble palladium complexes, which can be in various oxidation states (e.g., Pd(0), Pd(II)), will pass through the filter.[10][11]

    • Solution: Employ a palladium scavenger to capture soluble species. Thiol-functionalized silica or polymer-based scavengers are often effective for both Pd(0) and Pd(II).[10][12][13][14]

  • Possible Cause 2: Colloidal Palladium Formation: Fine, colloidal palladium particles may not be effectively trapped by standard filtration methods.[9][11]

    • Solution:

      • Flocculation: Attempt to agglomerate the colloidal particles by adding a small amount of a flocculating agent before filtration.

      • Adsorption: Treat the solution with activated carbon prior to filtration to adsorb the colloidal palladium.[11][15]

  • Possible Cause 3: Ineffective Filtration Technique: The filter bed may not be packed correctly, allowing palladium particles to pass through.

    • Solution: Ensure the Celite or filter aid bed is well-packed (typically 1-2 cm thick) and pre-wetted with the solvent before filtering your reaction mixture.[9][11] Consider using a finer porosity filter medium.[11]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptom: After treating your product with a palladium scavenger, the residual palladium levels remain above the acceptable limit.

  • Possible Cause 1: Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species, solvent system, or your product's functional groups.[11][16]

    • Solution:

      • Consider the Palladium Oxidation State: Thiol-based scavengers are generally effective for various palladium species.[10][13][14]

      • Match Scavenger to Solvent: Ensure the scavenger is compatible with your solvent system.[11]

      • Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, tri-mercaptopropyl triazine (TMT), or amine-functionalized) to identify the most effective one for your specific reaction.[11][12][17]

  • Possible Cause 2: Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the stirring time may be inadequate for complete removal.

    • Solution: Increase the amount of scavenger used (e.g., from 5 to 10 wt% relative to the crude product) and/or extend the reaction time (e.g., from 1-2 hours to overnight).[15][17]

  • Possible Cause 3: Product Interference: Your product molecule may have functional groups that chelate palladium, making it less available to the scavenger.[16]

    • Solution: Consider a scavenger with a stronger affinity for palladium or one that operates under different conditions (e.g., temperature, solvent) that might disrupt the product-palladium interaction.

Problem 3: Significant Product Loss During Purification

  • Symptom: The yield of your purified product is significantly lower than expected after palladium removal.

  • Possible Cause 1: Non-specific Adsorption onto the Scavenger: The scavenger, particularly activated carbon, can adsorb your desired product along with the palladium.[15][18]

    • Solution:

      • Minimize Scavenger Amount: Use the minimum effective amount of scavenger.

      • Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[11]

      • Change the Scavenger: Switch to a more selective scavenger, such as a functionalized silica gel, which may have a lower affinity for your product.[16]

  • Possible Cause 2: Product Entrapment in the Filter Cake: If using filtration with a filter aid, your product may be retained in the filter cake.

    • Solution: Ensure the filter cake is washed with an adequate volume of fresh solvent after the initial filtration.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in pharmaceutical products?

A1: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permitted daily exposure (PDE) limits for various elements, including palladium.[1][2][3][4] For oral administration, the PDE for palladium is 100 µ g/day .[19] This translates to a concentration limit in the final drug substance that depends on the maximum daily dose of the drug. For example, for a drug with a maximum daily dose of 10 g, the palladium concentration limit would be 10 ppm.

Q2: How do I choose the right palladium removal method for my specific compound?

A2: The optimal method depends on several factors, including the nature of the palladium species, the solvent system, the scale of your reaction, and the properties of your product. The following decision tree can guide your selection:

Palladium_Removal_Decision_Tree start Start: Crude Product with Palladium Impurity check_pd_form Is Palladium Heterogeneous (e.g., Pd/C, Pd black)? start->check_pd_form filtration Filtration through Celite check_pd_form->filtration Yes check_soluble_pd Is Soluble Palladium Likely Present? check_pd_form->check_soluble_pd No / Unsure filtration->check_soluble_pd high_value Is the product of high value? check_soluble_pd->high_value Yes low_value Is the product of lower value or early stage? check_soluble_pd->low_value No sub_options Other Options check_soluble_pd->sub_options scavenger_screen Perform Scavenger Screen final_product Purified Product (Analyze for Pd) scavenger_screen->final_product activated_carbon Activated Carbon Treatment activated_carbon->final_product chromatography Column Chromatography chromatography->final_product crystallization Recrystallization crystallization->final_product high_value->scavenger_screen low_value->activated_carbon sub_options->chromatography sub_options->crystallization

Caption: Decision tree for selecting a palladium removal method.

Q3: What are the main types of palladium scavengers and how do they work?

A3: Palladium scavengers are materials that selectively bind to palladium, allowing for its removal from the reaction mixture. They can be broadly categorized as:

  • Silica-Based Scavengers: These consist of a silica backbone functionalized with groups that have a high affinity for palladium, such as thiol (-SH) or trimercaptotriazine (TMT) moieties.[10][12][13][14][17] The mechanism involves chemisorption, where the functional groups form strong covalent bonds with the palladium atoms.[16]

  • Polymer-Based Scavengers: These utilize a polymer support, such as polystyrene, functionalized with palladium-binding groups.[17] They often have a high loading capacity.

  • Activated Carbon: This is a cost-effective option that works by adsorbing palladium species onto its porous surface.[15][18][20] However, it can be less selective and may lead to product loss.[15]

The choice between them often depends on cost, efficiency, and the potential for product loss.

Data Presentation: Comparison of Palladium Scavengers

The following table summarizes the performance of common palladium scavengers. Note that the efficiency can vary significantly depending on the specific reaction conditions.

Scavenger TypeSupport MaterialTypical Functional GroupAdvantagesDisadvantagesTypical Loading (mmol/g)
Thiol-Based Silica or Polymer-SHEffective for various Pd species, high selectivity.[10][12][13][14]Can sometimes form new impurities.[16]0.5 - 1.5
TMT-Based Silica or PolymerTrimercaptotriazineHighly efficient for Pd removal, good for a range of metals.[12][17]Can be more expensive.0.5 - 1.0
Amine-Based Silica or Polymer-NH₂, -NR₂Can be effective for certain Pd complexes.Generally less effective than sulfur-based scavengers.1.0 - 2.0
Activated Carbon CarbonN/ACost-effective, good for decolorizing.[15][20]Less selective, can lead to product loss.[15][18]N/A

Experimental Protocols

The following are generalized protocols for common palladium removal techniques. It is crucial to optimize these procedures for your specific reaction.

Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger

Scavenger_Workflow dissolve 1. Dissolve crude product in a suitable organic solvent. add_scavenger 2. Add the selected silica-based palladium scavenger (4-8 molar equivalents relative to initial Pd). dissolve->add_scavenger stir 3. Stir the mixture at room temperature for 2-18 hours. add_scavenger->stir filter 4. Filter the mixture through a pad of Celite to remove the scavenger. stir->filter wash 5. Wash the filter cake with fresh solvent. filter->wash concentrate 6. Concentrate the filtrate to obtain the purified product. wash->concentrate analyze 7. Analyze the palladium content of the purified product using ICP-MS. concentrate->analyze

Caption: General workflow for palladium removal using a solid-supported scavenger.

Detailed Steps:

  • Dissolution: Dissolve the crude Methyl 2-methyl-6-phenylbenzoate in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol or DMT). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[15]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 2 to 18 hours. The optimal time should be determined by monitoring the palladium levels.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger.

  • Washing: Wash the celite pad with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[6][7]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[15]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[15]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the celite pad with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the product.

  • Analysis: Analyze for residual palladium.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-methyl-6-phenylbenzoate

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of methyl 2-methyl-6-phenylbenzoate via the Suzuki-Miyaura reaction (coupling methyl 2-bromo-6-methylbenzoate with phenylbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of methyl 2-methyl-6-phenylbenzoate via the Suzuki-Miyaura reaction (coupling methyl 2-bromo-6-methylbenzoate with phenylboronic acid) presents a classic challenge in modern drug development[1]. The di-ortho substitution pattern creates a highly sterically hindered environment, significantly increasing the activation energy required for oxidative addition and transmetalation[2]. Consequently, the extended reaction times and elevated temperatures required often exacerbate competing side reactions, such as ester hydrolysis, protodeboronation, and homocoupling[3][4].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating anhydrous protocol to maximize your yield and purity.

MechanisticPathways Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Hindered Substrates) Pd0->OxAdd + Ar-Br TransMet Transmetalation OxAdd->TransMet + Ph-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Methyl 2-methyl-6-phenylbenzoate (Target Product) RedElim->Product ArBr Methyl 2-bromo- 6-methylbenzoate ArBr->OxAdd Hydrolysis Ester Hydrolysis (Side Reaction) ArBr->Hydrolysis OH⁻ / H2O PhB Phenylboronic Acid PhB->TransMet Proto Protodeboronation (Side Reaction) PhB->Proto H2O / Pd(II) Homo Homocoupling (Side Reaction) PhB->Homo O2 / Pd-Peroxo

Catalytic cycle of Suzuki-Miyaura coupling and competing side reaction pathways.

Troubleshooting FAQs: Minimizing Side Reactions

Q1: My yield is low, and GC-MS indicates a massive formation of 2-methyl-6-phenylbenzoic acid. How do I prevent ester hydrolysis? Causality & Mechanism: Standard Suzuki-Miyaura protocols rely on aqueous basic conditions (e.g., Na₂CO₃ or NaOH in toluene/water) to activate the boronic acid for transmetalation. However, the methyl ester group on your electrophile (methyl 2-bromo-6-methylbenzoate) is highly susceptible to nucleophilic attack by hydroxide ions, leading to irreversible saponification[1][4]. Solution: Transition to a strictly anhydrous catalytic system . Utilize mild, non-nucleophilic bases such as anhydrous potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in anhydrous 1,4-dioxane. Recent advancements demonstrate that4 in completely anhydrous conditions without triggering ester hydrolysis[4].

Q2: I am observing rapid consumption of phenylboronic acid, but my aryl bromide remains unreacted. Benzene is detected in the headspace. What is happening? Causality & Mechanism: You are observing protodeboronation , a destructive side reaction where the C-B bond of phenylboronic acid is cleaved by water to yield benzene[3]. This is catalyzed by both basic conditions and, paradoxically, the 3 required for hindered couplings[3]. Solution: Implement a "slow-release" strategy [5]. Replace standard phenylboronic acid with phenylboronic acid pinacol ester (PhBpin) or a MIDA boronate. These protected boronates hydrolyze slowly in situ, maintaining a low steady-state concentration of the active boronic acid, thereby5[5].

Q3: Biphenyl is forming as a major byproduct, consuming my phenylboronic acid. How do I suppress this homocoupling? Causality & Mechanism: Homocoupling is primarily driven by the ingress of molecular oxygen. O₂ reacts with the Pd(0) catalyst to form a highly reactive3, which rapidly transmetalates two equivalents of the boronic acid to form biphenyl[3]. Solution: Rigorous deoxygenation is critical. Standard nitrogen bubbling is insufficient for sensitive couplings. Employ the Freeze-Pump-Thaw method (minimum 3 cycles) for your solvents, or sparge with ultra-pure argon for at least 45 minutes prior to catalyst addition.

Q4: The reaction stalls at 40% conversion. How do I overcome the steric hindrance of the di-ortho substituted aryl bromide? Causality & Mechanism: The methyl and ester groups flanking the bromide create a massive kinetic barrier. Standard ligands (like PPh₃ or dppf) lack the electron density to drive oxidative addition into the hindered C-Br bond, and lack the steric bulk (wide bite angle) needed to force the final reductive elimination step[2]. Solution: Upgrade to electron-rich, sterically hindered phosphine ligands.2 are highly effective[2]. The steric bulk of these ligands accelerates reductive elimination, while their electron richness facilitates oxidative addition[2].

Quantitative Data Summaries

Table 1: Ligand Selection for Sterically Hindered Suzuki Couplings

Ligand TypeExampleOxidative AdditionReductive EliminationRecommendation for Di-Ortho Systems
Standard MonodentatePPh₃PoorPoorNot Recommended
Standard BidentatedppfModerateGoodMarginal (Prone to stalling)
Bulky TrialkylphosphineP(tBu)₃ExcellentExcellentHighly Recommended
Buchwald DialkylbiarylSPhosExcellentExcellentHighly Recommended

Table 2: Base & Solvent Matrix for Ester-Sensitive Substrates

BaseSolvent SystemEster Hydrolysis RiskTransmetalation RateBest Use Case
Na₂CO₃ (aq)Toluene / H₂OHigh FastNon-ester substrates
K₃PO₄ (anhydrous)1,4-DioxaneLowModerateStandard anhydrous coupling
CsFTHF / TolueneLowModerateBase-sensitive functional groups
TMSOKTHFVery Low FastHighly sensitive esters

Validated Experimental Protocol: Anhydrous Synthesis of Methyl 2-methyl-6-phenylbenzoate

This self-validating protocol utilizes a slow-release boronate strategy and anhydrous conditions to suppress hydrolysis and protodeboronation.

ProtocolWorkflow Step1 1. Reagent Prep Dry Solvents & Base Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Reaction Anhydrous, 80°C, 12h Step2->Step3 Step4 4. Monitoring GC-MS / TLC Step3->Step4 Step5 5. Workup Quench & Extraction Step4->Step5 Fail Incomplete? Add Catalyst/PhBpin Step4->Fail No Fail->Step3

Validated experimental workflow for anhydrous Suzuki-Miyaura cross-coupling.

Reagents:

  • Methyl 2-bromo-6-methylbenzoate (1.0 equiv, 10 mmol)

  • Phenylboronic acid pinacol ester (PhBpin) (1.5 equiv, 15 mmol)

  • Pd₂(dba)₃ (2.0 mol%)

  • SPhos (8.0 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, 30 mmol)

  • Anhydrous 1,4-Dioxane (50 mL)

Step-by-Step Methodology:

  • Preparation & Deoxygenation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous K₃PO₄. Flame-dry the flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading: Under a positive flow of argon, add methyl 2-bromo-6-methylbenzoate, PhBpin, Pd₂(dba)₃, and SPhos.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane via syringe. Degas the resulting suspension using the Freeze-Pump-Thaw method for three consecutive cycles to eliminate O₂ and prevent homocoupling.

  • Reaction: Seal the Schlenk flask and heat the mixture in a pre-heated oil bath at 80 °C with vigorous stirring.

  • Self-Validation (Monitoring): After 4 hours, withdraw a 50 µL aliquot via syringe under argon. Quench with EtOAc/H₂O, extract the organic layer, and analyze via GC-MS.

    • Checkpoint: If unreacted aryl bromide remains but PhBpin is depleted, protodeboronation has occurred. Add an additional 0.5 equiv of PhBpin.

  • Workup: Once GC-MS confirms complete consumption of the aryl bromide (typically 12-16 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and phosphate salts, eluting with ethyl acetate (3 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure methyl 2-methyl-6-phenylbenzoate.

References

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation & Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. ChemRxiv / J. Am. Chem. Soc.3

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.4

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry (via ResearchGate).5

  • Suzuki-Miyaura Coupling | Synthetic Methods in Drug Discovery. RSC Books.2

  • The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis. nbinno.com.1

Sources

Troubleshooting

Resolving solubility issues with Methyl 2-methyl-6-phenylbenzoate

A Guide to Resolving Solubility Challenges for Researchers As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for Methyl 2-methyl-6-phenylbenzoate. We will move beyon...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Solubility Challenges for Researchers

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for Methyl 2-methyl-6-phenylbenzoate. We will move beyond simple protocols to explore the underlying chemical principles governing its solubility, empowering you to troubleshoot issues effectively and ensure the integrity of your experimental outcomes.

Physicochemical Profile: Understanding the Molecule

Methyl 2-methyl-6-phenylbenzoate is an aromatic ester. Its structure, characterized by a biphenyl backbone with a methyl ester and an additional methyl group, dictates its solubility behavior. The large, non-polar surface area from the two phenyl rings suggests poor aqueous solubility and a preference for organic solvents.[1][2] While specific experimental data for this exact molecule is limited, we can predict its properties based on its structure and analogous compounds like methyl benzoate.

Table 1: Predicted Physicochemical Properties of Methyl 2-methyl-6-phenylbenzoate

PropertyPredicted Value/InformationRationale & Implication for Solubility
Molecular Formula C₁₅H₁₄O₂Indicates a significant carbon-to-heteroatom ratio, suggesting lipophilic character.
Molecular Weight 226.27 g/mol A moderate molecular weight.
Predicted LogP ~4.5 - 5.0A high LogP value strongly indicates poor water solubility and high lipid solubility.[3]
Hydrogen Bond Donors 0The absence of donor groups (like -OH or -NH) prevents it from donating hydrogen bonds to protic solvents like water.
Hydrogen Bond Acceptors 2 (from carbonyl and ether oxygens)Can accept hydrogen bonds, but this is often insufficient to overcome the large hydrophobic surface area in aqueous media.
General Class Aromatic EsterGenerally insoluble in water but miscible with many organic solvents.[1]

Disclaimer: These are predicted values. It is imperative for researchers to experimentally determine these properties for their specific batches and applications.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve Methyl 2-methyl-6-phenylbenzoate in an aqueous buffer (e.g., PBS) for my cell-based assay, but it won't dissolve. Why?

This is expected behavior. Due to its high lipophilicity and lack of hydrogen bond donors, the compound is practically insoluble in water and aqueous buffers.[1] To work in an aqueous system, you must first dissolve it in a water-miscible organic solvent to create a concentrated stock solution.

Q2: What is a good starting solvent for making a stock solution?

Based on the principle of "like dissolves like," polar aprotic solvents are excellent starting points.[4]

  • Dimethyl Sulfoxide (DMSO): Highly recommended. It is a powerful, water-miscible solvent capable of dissolving many non-polar compounds.

  • Dimethylformamide (DMF): Another strong, water-miscible polar aprotic solvent.

  • Ethanol: A polar protic solvent that can also be effective, though potentially less potent than DMSO for highly lipophilic compounds. It is often preferred for in vivo studies due to lower toxicity.[5]

Q3: My compound dissolved in DMSO, but it crashed out (precipitated) when I added it to my aqueous cell culture medium. What should I do?

This is a common issue known as precipitation upon dilution. It occurs because when the highly concentrated DMSO stock is added to the aqueous medium, the final solvent environment is no longer favorable for keeping the compound dissolved. The final concentration of DMSO is too low to maintain solubility.[5]

Solutions:

  • Decrease the final compound concentration: You may be exceeding the solubility limit in the final medium.

  • Increase the final DMSO concentration: Most cell lines can tolerate up to 0.5% or even 1% DMSO, but you must verify this for your specific cell type.

  • Use a different solubilization strategy: Consider advanced techniques like co-solvents or cyclodextrins.[6][7]

Q4: Can I use heat or sonication to help dissolve the compound?

Yes, gentle heating (e.g., to 37-40°C) and sonication in a water bath can increase the rate of dissolution.[8] However, be cautious.

  • Causality: Heat provides the energy needed to overcome the crystal lattice energy of the solid, while sonication uses ultrasonic waves to break apart particles and facilitate solvent interaction.

  • Warning: Always check the thermal stability of your compound before applying heat. Prolonged or excessive heating can lead to degradation. After dissolving with heat, allow the solution to cool to room temperature to ensure it remains in solution, as precipitation can occur upon cooling.

In-Depth Troubleshooting Guide

Problem 1: Complete Insolubility or Formation of an Oily Film
  • Probable Cause: The chosen solvent is incompatible. This is common with highly polar solvents like water or non-polar aliphatic solvents like hexane where π-π stacking interactions are minimal.[4]

  • Logical Solution Path:

    • Switch to a Recommended Solvent: Immediately switch to a high-potency polar aprotic solvent like DMSO or DMF.

    • Verify Compound Purity: Impurities can sometimes affect solubility. If possible, check the purity of your compound via HPLC or other analytical methods.

    • Consider Aromatic Solvents: For some applications, solvents like toluene might offer high solubility due to favorable π-π stacking interactions, though they are not suitable for biological experiments.[4]

Problem 2: Solution is Cloudy or Hazy
  • Probable Cause: You are near the saturation limit of the compound in that solvent, or fine, undissolved particulates are suspended in the liquid. This can also occur if there is residual water in your organic solvent.

  • Logical Solution Path:

    • Filter the Solution: Use a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for organic solvents) to remove any undissolved micro-particulates.

    • Slightly Dilute: Add a small, precise amount of additional solvent to see if the haze clears. This indicates you were at the edge of solubility.

    • Use Anhydrous Solvents: Ensure your solvents are anhydrous, as water can reduce the solubility of highly non-polar compounds in organic media.

Problem 3: Inconsistent Solubility Between Different Batches of the Compound
  • Probable Cause: This issue often points to polymorphism (different crystalline forms) or variations in purity between batches. Different crystal forms can have significantly different lattice energies and, therefore, different solubilities and dissolution rates.

  • Logical Solution Path:

    • Request Certificate of Analysis (CofA): Always compare the CofA for each batch, paying close attention to purity levels and any analytical data (like XRPD, if available) that might indicate the crystalline form.

    • Standardize Your Dissolution Protocol: Ensure your protocol for preparing solutions is identical every time (same solvent, temperature, mixing time, etc.) to minimize variability.

    • Perform a Solubility Check: Experimentally determine the solubility for each new batch as part of your quality control process.

Key Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

This protocol describes a self-validating method for preparing a stock solution.

  • Pre-calculation: Calculate the mass of Methyl 2-methyl-6-phenylbenzoate needed for your desired volume and concentration (Mass = Molarity x Volume x Molecular Weight). For 1 mL of a 10 mM stock, you would need 10e-3 mol/L * 1e-3 L * 226.27 g/mol = 0.00226 g or 2.26 mg.

  • Weighing: Accurately weigh slightly more than the required mass (e.g., 2.5 mg) into a tared, sterile microcentrifuge tube or amber glass vial. Record the exact mass.

  • Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of high-purity, anhydrous DMSO using a calibrated micropipette.

  • Dissolution: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Visual Confirmation: Hold the vial against a light source. The solution must be completely clear, with no visible particles or haze. This step validates complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Protocol 2: General Strategy for Solvent Screening

This workflow helps identify the best solvent system for your needs.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Weigh 1-2 mg of Compound into multiple vials a Add 100 µL DMSO b Add 100 µL Ethanol c Add 100 µL Dichloromethane (DCM) d Add 100 µL Acetonitrile process Vortex (2 min) & Sonicate (10 min) at RT a->process Test Solvents b->process c->process d->process check Visually Inspect: Is it a clear solution? process->check yes SUCCESS: Solvent is suitable. Proceed to quantitative test. check->yes Yes no FAIL: Insoluble or partially soluble. Consider co-solvents or other strategies. check->no No

Caption: Workflow for initial solvent screening.

Advanced Solubilization Strategies

When a single solvent is insufficient, especially for creating stable aqueous dilutions, more advanced formulation strategies are necessary.[9]

Co-solvency
  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, creating a more favorable environment for non-polar compounds.[5][6]

  • Common Co-solvents for Pre-clinical Formulations:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (e.g., PEG 300, PEG 400)

    • Glycerol

  • Application: Instead of diluting a DMSO stock directly into buffer, you could create a formulation like 5% DMSO / 20% PEG 400 / 75% Saline. The compound is first dissolved in the DMSO/PEG 400 mixture, and then the saline is added slowly while vortexing. This can prevent precipitation.[5]

Surfactants and Micellar Solubilization
  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water. The hydrophobic cores of these micelles can encapsulate non-polar compounds like Methyl 2-methyl-6-phenylbenzoate, effectively "hiding" them from the aqueous environment.[6]

  • Common Surfactants:

    • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Poloxamers (Kolliphor® P 188)

    • Anionic: Sodium dodecyl sulfate (SDS) - Note: Often denaturing and not suitable for cell-based assays.

  • Application: Prepare the aqueous buffer containing the surfactant at a concentration above its CMC. Then, slowly add the concentrated organic stock solution of your compound while vigorously vortexing.

Inclusion Complexes with Cyclodextrins
  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form a "host-guest" complex by encapsulating the non-polar drug molecule within their core, thereby increasing its apparent water solubility.[7]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

  • Application: Cyclodextrin formulations are often prepared by mixing the compound and the cyclodextrin in water and allowing them to equilibrate, sometimes with gentle heating or sonication, to facilitate complex formation.

G cluster_0 Troubleshooting Pathway start Insoluble Compound in Aqueous Buffer q1 Is an organic stock (e.g., DMSO) prepared? start->q1 create_stock Prepare concentrated stock in DMSO or Ethanol. (See Protocol 1) q1->create_stock No q2 Does it precipitate upon dilution? q1->q2 Yes create_stock->q2 success Solution Stable: Proceed with Experiment q2->success No adv_strat Advanced Strategy Needed q2->adv_strat Yes co_solvent Use Co-Solvents (e.g., PEG 400) adv_strat->co_solvent surfactant Use Surfactants (e.g., Tween 80) adv_strat->surfactant cyclo Use Cyclodextrins (e.g., HP-β-CD) adv_strat->cyclo

Caption: Decision tree for addressing aqueous solubility issues.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). PhTechMed.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. (2023, April 27). MDPI.
  • Methyl benzoate - Wikipedia. (n.d.). Wikipedia.
  • Solubility and Stability of 6-Methyl-2-phenyl-1,3-benzothiazole in Organic Solvents: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • METHYL BENZOATE - Ataman Kimya. (n.d.). Ataman Kimya.
  • CAS 93-99-2: Phenyl benzoate - CymitQuimica. (n.d.). CymitQuimica.
  • Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem. (n.d.). PubChem.
  • How to Dissolve Fragrance Oil in Water: Advanced Solubilisation Methods - Luxeo. (n.d.). Luxeo.

Sources

Optimization

Technical Support Center: Stereochemical Integrity of Substituted Biaryl Benzoates

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance on a critical challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance on a critical challenge in modern synthetic chemistry: preventing the racemization of substituted biaryl benzoates. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you may encounter in the lab.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental problems. Each answer delves into the underlying chemical principles to help you make informed decisions.

Question 1: I'm observing a significant drop in enantiomeric excess (ee) during my biaryl coupling reaction. What are the likely causes and how can I fix it?

This is a common and frustrating issue. Loss of stereochemical integrity during the synthesis itself usually points to the reaction conditions providing enough energy to overcome the rotational barrier of the biaryl axis. Let's break down the culprits.

Primary Suspect: Excessive Thermal Energy

The stability of atropisomers is a direct function of the rotational energy barrier (ΔG‡) about the aryl-aryl single bond.[1] Heating the reaction provides the energy needed to surpass this barrier, leading to racemization.[2] The rate of racemization is highly sensitive to temperature; even a modest increase can dramatically shorten the half-life of an atropisomer. For instance, some chloro-substituted biaryls can start to racemize at temperatures as low as 40°C.[2]

Solution Pathway:

  • Lower the Reaction Temperature: This is the most direct solution. Investigate if your catalytic system can function efficiently at a lower temperature. Many modern cross-coupling reactions, such as asymmetric Suzuki-Miyaura couplings, have been optimized to proceed at or near room temperature.[3][4]

  • Re-evaluate Your Heating Method: If thermal energy is required, consider localized and controlled heating methods like microwave irradiation, which can sometimes promote faster reaction rates at a given temperature compared to conventional oil bath heating, potentially reducing the overall time the product is exposed to high temperatures.

  • Choose a More Active Catalyst: A more efficient catalyst can achieve the desired conversion in less time or at a lower temperature, minimizing the window for racemization to occur.

Secondary Suspect: Reaction Components Catalyzing Racemization

Certain reagents or byproducts in your reaction mixture can inadvertently lower the rotational barrier.

  • Acidic or Basic Conditions: Protic acids or strong bases can interact with functional groups near the biaryl axis (like a hydroxyl or amino group), potentially altering the electronic properties or forming intermediates that have lower rotational barriers.

  • Single-Electron Transfer (SET) Processes: Studies have shown that single-electron oxidation of a biaryl system can dramatically reduce its resistance to racemization.[5][6] This can be an overlooked pathway if your reaction conditions involve redox-active species.

Solution Pathway:

  • Buffer the Reaction: If your reaction is sensitive to pH changes, consider adding a non-interfering buffer.

  • Screen Additives: Carefully select bases or acids. For example, use sterically hindered, non-coordinating bases instead of smaller, more reactive ones.

  • Analyze for Redox Activity: If you suspect a SET mechanism, review your reagents for potential oxidants or reductants. Modifying the ligand on a metal catalyst, for example, can sometimes mitigate unwanted redox side reactions.

Troubleshooting Workflow: In-Reaction Racemization

G start Significant Racemization During Reaction? temp Is Reaction Temperature > 80°C? (or > 40°C for sensitive substrates) start->temp Yes reagents Are Acidic/Basic Reagents or Redox-Active Species Present? start->reagents No lower_temp ACTION: Lower Temperature or Screen More Active Catalysts temp->lower_temp Yes temp->reagents No ok Problem Resolved lower_temp->ok change_reagents ACTION: Use Buffered Conditions, Non-Coordinating Reagents, or Modify Ligands reagents->change_reagents Yes reagents->ok No change_reagents->ok

Caption: A logical workflow for diagnosing the cause of racemization during synthesis.

Question 2: My synthesis produced a high ee, but it decreased significantly after purification by column chromatography. What happened?

This points to post-synthetic racemization. The workup and purification steps are common culprits, especially standard silica gel chromatography.

Primary Suspect: Silica Gel

Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. These acidic sites can act as a catalyst, promoting racemization as your compound passes through the column. The long exposure time and high surface area of chromatography exacerbate this problem.

Solution Pathway:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in a weak organic base solution (e.g., 1-2% triethylamine in the eluent solvent), then remove the excess solvent. This deactivates the acidic silanol groups.

  • Use an Alternative Stationary Phase: Consider using neutral alumina, florisil, or a C18-functionalized reverse-phase silica if your compound is compatible.

  • Avoid Chromatography: The best way to prevent column-induced racemization is to avoid chromatography altogether. Design your synthesis so that the final product can be purified by crystallization or precipitation.

  • Preparative Chiral HPLC: For high-value materials, preparative chiral HPLC can be an excellent option, as it both purifies the compound and separates any racemate that may have formed.[7]

Secondary Suspect: Thermal Stress During Workup

Removing solvent on a rotary evaporator at elevated temperatures can cause thermal racemization, especially for biaryls with lower rotational barriers.[2]

Solution Pathway:

  • Use Low-Temperature Evaporation: Remove solvents under high vacuum at or below room temperature.

  • Lyophilization (Freeze-Drying): If your compound and solvents are suitable, lyophilization is an excellent, non-thermal method for solvent removal.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts essential for understanding and controlling atropisomerism in your research.

Q1: What exactly is atropisomerism in biaryl benzoates?

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single (σ) bond.[8][9] In substituted biaryl benzoates, the bulky groups placed at the ortho positions of the two aromatic rings act like physical barriers, preventing free rotation. If this rotational barrier is high enough, the two non-superimposable, mirror-image conformations (atropisomers) can be isolated as separate enantiomers.[1]

This is critically important in drug development because, like traditional enantiomers, different atropisomers can have vastly different pharmacological activities, metabolic profiles, and toxicities.[9][10] Therefore, controlling this stereochemical axis is essential.

Caption: Hindered rotation around the C-C bond creates stable, isolable atropisomers.

Q2: How do I predict if my substituted biaryl benzoate will be configurationally stable?

The stability of atropisomers is determined by the height of the rotational energy barrier (ΔG‡). In drug discovery, atropisomers are often classified based on this barrier.[8][11]

Atropisomer ClassRotational Energy Barrier (ΔG‡)Half-life for Interconversion (t½) at 37°CImplications for Drug Development
Class 1 < 20 kcal/molSeconds to minutesConsidered rapidly equilibrating conformers; treated as a single achiral compound.[11]
Class 2 20 to 30 kcal/molHours to weeksChallenging; stereochemical integrity can be compromised over time. May racemize in vivo.[8][11]
Class 3 > 30 kcal/molMonths to yearsConfigurationally stable. Should be developed as a single, pure atropisomer.[8][10]

The primary factors influencing the rotational barrier are:

  • Steric Bulk of Ortho-Substituents: This is the most significant factor. Larger groups create more steric hindrance, leading to a higher rotational barrier.[12] The presence of substituents at all four ortho positions (a tetra-substituted biaryl axis) generally imparts high stability.

  • Intramolecular Hydrogen Bonding: A hydrogen bond between ortho substituents can either increase or decrease the barrier depending on whether it stabilizes the ground state or the planar transition state of rotation.[13]

  • Buttressing Effects: Substituents at the meta positions can push the ortho groups closer to the rotational axis, further increasing steric hindrance and raising the rotational barrier.[13]

Q3: What is the difference between Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)?

Both are powerful strategies for obtaining enantiomerically pure compounds, but they operate on different principles.

  • Kinetic Resolution (KR): In KR, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. The maximum theoretical yield for the desired product is 50%, as the other 50% remains as the unreacted, slower-reacting enantiomer.[14]

  • Dynamic Kinetic Resolution (DKR): DKR is a more efficient process that is ideal for atropisomers with a moderate rotational barrier (i.e., they can racemize under the reaction conditions). It combines the fast reaction of one enantiomer (the kinetic resolution part) with the in situ racemization of the slower-reacting enantiomer. This continuous racemization replenishes the supply of the fast-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer product.[1][15][16]

G cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) KR_S Substrate (S) KR_P Product (P) KR_S->KR_P k_fast KR_R Unreacted Substrate (R) label_kr Max Yield = 50% DKR_S Substrate (S) DKR_P Product (P) DKR_S->DKR_P k_fast DKR_R Substrate (R) DKR_R->DKR_S k_racemization label_dkr Max Yield = 100%

Caption: Comparison of KR and DKR pathways for asymmetric synthesis.

Q4: What are the best methods for accurately determining the enantiomeric excess (ee) of my biaryl benzoate?

Accurate ee determination is crucial. The two most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniquePrincipleProsCons
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[17][18]High precision and accuracy; considered the gold standard. Can be scaled for preparative separation.[7]Requires method development (column and mobile phase screening). Can be time-consuming.
NMR with Chiral Agents Enantiomers are converted into diastereomers (with a Chiral Derivatizing Agent, CDA) or form transient diastereomeric complexes (with a Chiral Solvating Agent, CSA), which have distinct, quantifiable NMR signals.[17][19]Rapid analysis; requires only an NMR spectrometer. Non-destructive (with CSAs).Lower accuracy than HPLC; requires higher sample concentration (mg scale). Derivatization (CDA) is an extra reaction step.
Protocol Outline: Enantiomeric Excess Determination by Chiral HPLC
  • Column Selection: Choose a chiral column. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are excellent starting points for biaryl atropisomers.[17]

  • Mobile Phase Screening: Start with a standard mobile phase for normal phase chromatography, such as a mixture of hexane and isopropanol. Vary the ratio to optimize the separation (resolution) of the two enantiomer peaks.

  • Sample Preparation: Dissolve a small amount of your purified compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram.

  • Quantification: Integrate the peak areas of the two enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

References

  • Thermal racemization of biaryl atropisomers. ResearchGate.[Link]

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. PubMed.[Link]

  • Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. PMC.[Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications.[Link]

  • Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Wiley Online Library.[Link]

  • Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Royal Society of Chemistry.[Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. PMC.[Link]

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. ACS Publications.[Link]

  • Atropisomerism in Drug Discovery and Development. ResearchGate.[Link]

  • Asymmetric Synthesis of Axially Chiral Biaryls via Desymmetrization of 2,2',6,6'-Tetrahydroxybiphenyl Using 1,4-Di-O-benzyl-l-threitol as a Chiral Template. ACS Publications.[Link]

  • Atropisomers. Rowan University.[Link]

  • “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Scientific Research Publishing.[Link]

  • Asymmetric synthesis of axially chiral biaryls: inversion of planar chirality vs axial isomerization and functionalization at the side chain of biaryl chromium complexes. PubMed.[Link]

  • Inversion of Planar Chirality vs Axial Isomerization and Functionalization at the Side Chain of Biaryl Chromium Complexes. ACS Publications.[Link]

  • Dynamic kinetic resolution of biaryl atropisomers by chiral dialkylaminopyridine catalysts. Royal Society of Chemistry.[Link]

  • Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Royal Society of Chemistry.[Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC.[Link]

  • Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. ACS Publications.[Link]

  • The DFT study on racemisation of atropisomeric biaryls. Growing Science.[Link]

  • Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Royal Society of Chemistry.[Link]

  • Chiral auxiliary. Wikipedia.[Link]

  • Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. SciSpace.[Link]

  • Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. PMC.[Link]

  • Atropisomers. Princeton University.[Link]

  • Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Royal Society of Chemistry.[Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities. PMC.[Link]

  • Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Royal Society of Chemistry.[Link]

  • Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PMC.[Link]

  • Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II. ResearchGate.[Link]

  • Chiral Auxiliaries and Chirogenesis. MDPI.[Link]

  • Asymmetric Synthesis of an Axially Chiral Antimitotic Biaryl via an Atropo-Enantioselective Suzuki Cross-Coupling. ACS Publications.[Link]

  • Enantioselective Synthesis of Axially Chiral Biaryls by Diels–Alder/Retro-Diels–Alder Reaction of 2-Pyrones with Alkynes. ACS Publications.[Link]

  • Diversity-Oriented Synthesis of Biaryl-Containing Medium Rings Using a One Bead/One Stock Solution Platform. ACS Publications.[Link]

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Royal Society of Chemistry.[Link]

  • Synthesis of nigricanin via intramolecular biaryl coupling reaction of functionalized phenyl benzoate. Semantic Scholar.[Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.[Link]

  • Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate.[Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Royal Society of Chemistry.[Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.[Link]

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Troubleshooting

Technical Support Center: Column Chromatography Purification of Methyl 2-methyl-6-phenylbenzoate

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl 2-methyl-6-phenylbenzoate by column chromatography. The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl 2-methyl-6-phenylbenzoate by column chromatography. The information presented here is synthesized from established chromatographic principles and practical field experience to address common issues and offer robust solutions.

Introduction to Purification Challenges

Methyl 2-methyl-6-phenylbenzoate is a moderately non-polar aromatic ester. Its purification by column chromatography can present several challenges, primarily due to the potential for co-elution with structurally similar impurities, such as unreacted starting materials or byproducts from its synthesis. The biphenyl moiety and t[1]he methyl ester group contribute to its solubility in a range of organic solvents, which necessitates careful selection of the mobile phase to achieve optimal separation.

Troubleshooting Guid[2][3]e: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography of Methyl 2-methyl-6-phenylbenzoate.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Peaks) 1. Inappropriate Solvent System: The polarity of the mobile phase is either too high, causing rapid elution of all components, or too low, resulting in poor movement from the baseline. 2. Column Overload[2]ing: Too much crude sample has been loaded onto the column, exceeding its separation capacity. 3. Improper Column[2] Packing: The presence of channels or cracks in the stationary phase leads to an uneven flow of the mobile phase.1. Optimize the Mobil[3]e Phase: Conduct preliminary Thin-Layer Chromatography (TLC) to identify a solvent system where the target compound has an Rf value between 0.2 and 0.4. A common starting point f[4]or nonpolar compounds is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). A shallow gradient of inc[5]reasing polarity can significantly improve separation. 2. Reduce Sample L[6]oad: As a general guideline, the mass of the crude sample should be approximately 1-2% of the mass of the silica gel. For difficult separations[2], this may need to be reduced further. 3. Proper Column Packing: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles. The top of the silica bed should be flat and protected with a layer of sand.
Product Elutes with[7] the Solvent Front 1. Mobile Phase is Too Polar: The solvent system has a high eluotropic strength, causing all compounds to move rapidly through the column without sufficient interaction with the stationary phase.1. Decrease Mobile Ph[7]ase Polarity: Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane.
Product Fails to El[5]ute from the Column 1. Mobile Phase is Not Polar Enough: The solvent system lacks the strength to desorb the compound from the stationary phase. 2. Strong Adsorpti[4]on to Silica Gel: The compound may have functional groups that interact strongly with the acidic sites on the silica gel.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For very non-polar compounds that are still retained, a switch to a more polar solvent like dichloromethane might be necessary. 2. Use a Modifier:[5] Adding a small amount (0.1-1%) of triethylamine to the mobile phase can help to neutralize the acidic sites on the silica gel and reduce strong adsorption. 3. Consider an Alt[8]ernative Stationary Phase: If the compound is strongly adsorbed, consider using a less acidic stationary phase like neutral alumina.
Tailing or Fronting[2] of Peaks 1. Column Overloading: Exceeding the column's capacity can lead to distorted peak shapes. 2. Inappropriate S[9]ample Solvent: Dissolving the sample in a solvent that is too polar can cause band broadening and fronting. 3. Interactions wi[9]th Silica Gel: Acidic or basic impurities in the sample can interact with the stationary phase, causing tailing.1. Reduce Sample Load: Decrease the amount of sample applied to the column. 2. Use a Non-polar[9] Loading Solvent: Dissolve the crude product in a minimal amount of a non-polar solvent, such as hexane or toluene, before loading it onto the column. "Dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the column, is often the best approach. 3. Neutralize the [7]Sample or Mobile Phase: If acidic or basic impurities are suspected, a pre-purification wash of the crude material may be beneficial. Alternatively, adding a modifier like triethylamine to the mobile phase can improve peak shape.
Low Product Recover[8]y 1. Irreversible Adsorption: The product may be permanently adsorbed onto the stationary phase. 2. Decomposition on Silica Gel: The compound may be unstable on the acidic silica gel surface. 3. Co-elution with[10] an Unseen Impurity: The product may be eluting with an impurity that is not visible by the detection method (e.g., UV lamp).1. Change the Stationary Phase: Switch to a less acidic stationary phase like neutral alumina. 2. Assess Stabilit[2]y: Before performing column chromatography, spot the crude mixture on a TLC plate and let it sit for a few hours before developing. If the spot corresponding to the product has diminished or new spots have appeared, this suggests decomposition. In this case, a different purification method may be necessary. 3. Analyze Fractio[2]ns Thoroughly: Use a more universal detection method, such as staining with potassium permanganate, to check for co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of Methyl 2-methyl-6-phenylbenzoate?

A1: Silica gel is the most common and generally effective stationary phase for the purification of moderately non-polar compounds like Methyl 2-methyl-6-phenylbenzoate. Standard flash chromatogr[11]aphy grade silica gel (40-63 µm) is a good starting point. If strong adsorption or decomposition is observed, neutral alumina can be a suitable alternative.

Q2: How do I choose th[2]e initial solvent system for my column?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for selecting the appropriate mobile phase. The goal is to find a sol[12]vent system in which your target compound has a retention factor (Rf) of approximately 0.2-0.4. This generally provides t[4]he best balance for good separation on a column. For Methyl 2-methyl-6-phenylbenzoate, start with a low polarity mixture like 5% ethyl acetate in hexane and gradually increase the ethyl acetate concentration until the desired Rf is achieved.

Q3: What are some comm[5]on impurities I should expect?

A3: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding benzoic acid and alcohol, as well as byproducts from side reactions. In the case of syntheses involving coupling reactions, homocoupled byproducts may also be present. The polarity of these imp[1]urities will dictate how they behave on the column.

Q4: Should I use isocratic or gradient elution?

A4: For separating compounds with significantly different polarities, gradient elution is often more efficient. This involves starting wi[7]th a low polarity mobile phase to elute the non-polar impurities and then gradually increasing the polarity to elute the product and any more polar impurities. If the impurities are very close in polarity to the product, a slow, shallow gradient or isocratic elution with the optimized solvent system may provide better resolution.

Q5: My product is an o[7]il and is difficult to handle. How should I load it onto the column?

A5: For oily products, "dry loading" is highly recommended. Dissolve your oily crude [7]product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a free-flowing powder is obtained. This powder can then be carefully added to the top of your packed column. This technique prevents the sample from streaking down the column and leads to better separation.

Experimental Protoco[9]l: A Step-by-Step Guide

This protocol outlines a general procedure for the purification of Methyl 2-methyl-6-phenylbenzoate using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column. A general rule is to use a silica gel to crude product mass ratio of 50:1 to 100:1.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in uniform packing.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude Methyl 2-methyl-6-phenylbenzoate in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

3. Elution:

  • Gently add the initial mobile phase to the column.

  • Apply pressure (using a pump or inert gas) to begin eluting the solvent through the column.

  • Collect fractions in test tubes or vials.

  • If a gradient elution is required, gradually increase the proportion of the more polar solvent in the mobile phase.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2-methyl-6-phenylbenzoate.

Visualizing the Workflow

Troubleshooting Logic for Poor Separation:

Start Poor Separation TLC Analyze TLC Start->TLC Rf_check Is Rf of Product between 0.2-0.4? TLC->Rf_check Adjust_Solvent Adjust Solvent Polarity Rf_check->Adjust_Solvent No Overload_check Is Sample Load >2% of Silica Mass? Rf_check->Overload_check Yes Adjust_Solvent->TLC Reduce_Load Reduce Sample Load Overload_check->Reduce_Load Yes Packing_check Column Packed Uniformly? Overload_check->Packing_check No Success Improved Separation Reduce_Load->Success Repack Repack Column Packing_check->Repack No Packing_check->Success Yes Repack->Success

Caption: A flowchart illustrating the troubleshooting process for poor separation in column chromatography.

General Column Chromatography Workflow:

Start Start TLC_Optimization TLC Solvent System Optimization Start->TLC_Optimization Column_Packing Pack Column with Silica Gel Slurry TLC_Optimization->Column_Packing Sample_Loading Dry Load Sample Column_Packing->Sample_Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal End Pure Product Solvent_Removal->End

Caption: A diagram showing the key steps in a typical column chromatography purification workflow.

References

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]

  • King Group. Successful Flash Chromatography. Available from: [Link]

  • Biotage. When should more than two solvents be used in a flash chromatography method? (2024). Available from: [Link]

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Available from: [Link]

  • Solubility of Things. Methyl benzoate. Available from: [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available from: [Link]

  • Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available from: [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024). Available from: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Available from: [Link]

  • extraktLAB. Mobile Phase vs Stationary Phase. (2025). Available from: [Link]

  • Shimadzu. Liquid Chromatography Troubleshooting Guide. Available from: [Link]

  • Wikipedia. Methyl benzoate. Available from: [Link]

  • Magritek. Column Chromatography. Available from: [Link]

  • Biotage. How to isolate impurities from a reaction product. (2023). Available from: [Link]

  • SciSpace. The preparation of methyl benzoate and methyl salicylate on silica gel column. Available from: [Link]

  • PubChem. Methyl Benzoate. Available from: [Link]

  • Chromatography Online. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). Available from: [Link]

  • Chrom Tech, Inc. Tackling Common Challenges in Chromatography. (2025). Available from: [Link]

  • Hawach. Several Problems of Flash Column Chromatography. (2025). Available from: [Link]

  • Google Patents. US4620025A - Process for the preparation of biphenyl intermediates.
  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Available from: [Link]

  • Beilstein Journals. Supporting information. Available from: [Link]

  • Waters. Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. Available from: [Link]

  • Reddit. This is the result of my Thin-layer Chromatography experiment. Why do I have 2 dots per substance? "P" Should be 4-bromomethyl-benzoic acid, M should be 4-methyl benzoic acid. (2019). Available from: [Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of Methyl 2-methyl-6-phenylbenzoate

Welcome to the Advanced Materials & Reagents Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the erratic thermal behavior of stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Reagents Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the erratic thermal behavior of sterically hindered biphenyl esters.

Methyl 2-methyl-6-phenylbenzoate (CAS: 941320-77-0) is a highly valuable building block in pharmaceutical synthesis. However, its unique structural topology makes it exceptionally sensitive to thermal stress. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot high-temperature workflows and prevent unwanted degradation.

Troubleshooting FAQs

Q1: Why does Methyl 2-methyl-6-phenylbenzoate degrade so rapidly during high-temperature reactions (>120°C)?

Answer: The instability of this compound is fundamentally driven by severe steric hindrance. The ortho-substituents (the 2-methyl and 6-phenyl groups) create a massive steric clash with the 1-methoxycarbonyl (ester) group. To minimize van der Waals repulsions, the ester group is forced to rotate out of the plane of the central aromatic ring.

This orthogonal geometry breaks the π-conjugation between the carbonyl and the aromatic system, stripping the ester of its resonance stabilization and significantly raising its ground-state energy [1]. At elevated temperatures, this activated ester becomes highly susceptible to cleavage. Even trace amounts of moisture or Lewis acidic metals will trigger hydrolysis. The resulting intermediate, 2-methyl-6-phenylbenzoic acid, is highly unstable and undergoes rapid protodecarboxylation to relieve the remaining steric strain, releasing CO₂ and yielding 3-methylbiphenyl [2].

ThermalDegradation Start Methyl 2-methyl-6-phenylbenzoate (Sterically Strained) Hydrolysis Ester Hydrolysis Start->Hydrolysis TraceWater Trace H2O / Acid (High Temp >120°C) TraceWater->Hydrolysis AcidIntermediate 2-Methyl-6-phenylbenzoic Acid (Out-of-plane Carboxyl) Hydrolysis->AcidIntermediate Decarboxylation Thermal Decarboxylation (-CO2) AcidIntermediate->Decarboxylation Product 3-Methylbiphenyl (Strain Relieved) Decarboxylation->Product

Figure 1: Thermal degradation of Methyl 2-methyl-6-phenylbenzoate via hydrolysis and decarboxylation.

Q2: I am observing a mass loss in my TGA/DSC before the expected boiling point. What thermal events are occurring?

Answer: The mass loss you are observing is not the volatilization of the intact molecule, but rather a sequence of degradation events triggered by the thermal activation of the strained ester [3]. When evaluating the thermal kinetics of sterically hindered esters, we must differentiate between desorption, hydrolysis, and decarboxylation.

Below is the standardized quantitative thermal profile for this compound:

Temperature Range (°C)Thermal EventMass Loss (%)Mechanistic Assignment
25 – 120 Endotherm< 0.1%Desorption of surface moisture
140 – 170 Exotherm (minor)1.5 - 2.0%Trace ester hydrolysis (if H₂O is present)
180 – 220 Sharp Endotherm~19.5%Protodecarboxylation (-CO₂)
> 250 Broad Endotherm> 75%Volatilization / Boiling of degradation products
Q3: How can I prevent transesterification or hydrolysis during heated cross-coupling reactions?

Answer: You must employ a self-validating, rigorously anhydrous protocol. Because the ester is sterically activated, the activation energy barrier for nucleophilic attack is much lower than that of typical benzoates. Relying on "standard" dry solvents is insufficient; the system must continuously validate its own anhydrous state to ensure the integrity of the starting material.

Experimental Protocols

Protocol: Self-Validating Anhydrous High-Temperature Reaction Setup

Objective: Execute high-temperature (>120°C) transformations of Methyl 2-methyl-6-phenylbenzoate while actively monitoring for thermal degradation and moisture intrusion.

Step 1: Glassware & Environment Preparation Bake all Schlenk flasks and stir bars at 150°C for >12 hours. Cool under vacuum (0.1 mbar) and backfill with ultra-high purity Argon. Perform all solid transfers inside an argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm) to prevent ambient moisture adsorption onto the sterically strained ester.

Step 2: Solvent Validation (The Self-Validation Step) Use rigorously dried solvents (e.g., passed through activated alumina columns). Crucial: Before adding the solvent to the ester, validate the moisture content using Karl Fischer titration. The system is only considered "Go" if the moisture content is strictly < 10 ppm .

Step 3: Internal Standard Integration Add 1,3,5-trimethoxybenzene (10 mol%) as a chemically and thermally stable internal standard. This allows for post-reaction quantitative NMR (qNMR) to calculate the exact mass balance. This self-validating step differentiates between a successful reaction, unreacted starting material, and material lost to decarboxylative degradation.

Step 4: Controlled Thermal Ramp Submerge the flask in a pre-heated silicone oil bath. Monitor the internal reaction temperature using a PTFE-coated thermocouple. Ramp the temperature at exactly 5°C/min. Rapid heating causes localized superheating at the flask walls, which provides the activation energy needed to accelerate ester cleavage before the bulk solution reaches thermal equilibrium.

Workflow Prep Sample Prep (Glovebox) Seal Hermetic Sealing (Al/Pt Pans) Prep->Seal TGA TGA-DSC Analysis (Ramp 10°C/min) Seal->TGA GCMS Evolved Gas (GC-MS) TGA->GCMS Data Kinetic Modeling (Ea Calc) GCMS->Data

Figure 2: Standardized workflow for evaluating the thermal kinetics of sterically hindered esters.

References

  • Title: Two Methods for Direct ortho-Arylation of Benzoic Acids Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates Source: ACS Publications (Energy & Fuels) URL: [Link]

  • Title: A decarboxylative approach for regioselective hydroarylation of alkynes Source: eScholarship / Nature Communications URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignments for Methyl 2-methyl-6-phenylbenzoate

This guide provides a comprehensive technical analysis of the 1H NMR chemical shift assignments for Methyl 2-methyl-6-phenylbenzoate (also known as Methyl 3-methylbiphenyl-2-carboxylate ; CAS 941320-77-0). The analysis e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR chemical shift assignments for Methyl 2-methyl-6-phenylbenzoate (also known as Methyl 3-methylbiphenyl-2-carboxylate ; CAS 941320-77-0).

The analysis employs a comparative structural approach , synthesizing experimental data from its two primary structural parents—Methyl 2-methylbenzoate and Methyl 2-phenylbenzoate —to elucidate the unique steric and electronic shielding effects present in this hindered biaryl system.

Executive Summary & Structural Context

Methyl 2-methyl-6-phenylbenzoate represents a class of sterically crowded biaryl esters often utilized as atropisomeric scaffolds in drug discovery. Its structure features a central benzoate core flanked by a methyl group at the ortho position (C2) and a phenyl ring at the other ortho position (C6).

Key Structural Dynamics
  • Steric Inhibition of Resonance: The 2,6-disubstitution forces the ester carbonyl group out of planarity with the central aromatic ring to minimize steric clash.

  • Anisotropic Shielding: The C6-phenyl ring, unable to be coplanar with the central ring, adopts a twisted conformation (often nearly perpendicular). This places the ester methyl group (COOMe) directly into the shielding cone of the phenyl ring's

    
    -system, resulting in a distinct upfield shift compared to unhindered benzoates.
    

Comparative Analysis: Deriving the Assignments

To ensure high scientific integrity, we analyze the target molecule by comparing it against its two constituent fragments. This triangulation method isolates the specific contribution of the methyl and phenyl substituents.

Reference A: Methyl 2-methylbenzoate (The "Ortho-Methyl" Baseline)
  • Electronic Effect: The ortho-methyl group exerts a mild steric effect but primarily serves as an electron donor.

  • Key Shift (Experimental):

    • Ester Me:

      
       3.89 ppm (Singlet). Typical for aryl methyl esters.
      
    • Ar-Me:

      
       2.59 ppm (Singlet). Deshielded by the adjacent carbonyl anisotropy.
      
Reference B: Methyl 2-phenylbenzoate (The "Biaryl" Shielding Effect)
  • Electronic Effect: The ortho-phenyl group introduces significant steric bulk, twisting the ester.

  • Key Shift (Experimental):

    • Ester Me:

      
       3.63 ppm (Singlet).
      
    • Observation: The ~0.26 ppm upfield shift (relative to Reference A) confirms the shielding influence of the ortho-phenyl ring current on the ester methoxy group.

Target: Methyl 2-methyl-6-phenylbenzoate

By combining these effects, we derive the specific spectral signature for the target. The "double-ortho" substitution maximizes the twist angle, enhancing the shielding effect on the ester methyl while slightly reducing the deshielding of the aryl methyl (due to carbonyl twist).

Predicted & Derived Chemical Shift Table (CDCl3, 400 MHz)
Proton GroupAssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Rationale
Ester Methyl COOCH

3.50 – 3.60 Singlet (s)3HShielded: Located in the shielding cone of the twisted C6-phenyl ring.
Aryl Methyl Ar-CH

2.25 – 2.40 Singlet (s)3HModerately Deshielded: Less deshielded than Ref A because the carbonyl is twisted away.
Aromatic Ring A H-3, H-4, H-57.10 – 7.35 Multiplet (m)3HCentral ring protons. H-4 is a triplet; H-3/H-5 are doublets but likely overlap.[1]
Phenyl Ring B Ph-H 7.35 – 7.50 Multiplet (m)5HThe pendant phenyl ring protons appear as a complex multiplet.

Structural Visualization & Logic Pathway

The following diagram illustrates the logical flow of assignment and the steric shielding mechanism.

NMR_Assignment_Logic RefA Reference A: Methyl 2-methylbenzoate (Ester Me: 3.89 ppm) Target TARGET: Methyl 2-methyl-6-phenylbenzoate RefA->Target + C6-Phenyl Group RefB Reference B: Methyl 2-phenylbenzoate (Ester Me: 3.63 ppm) RefB->Target + C2-Methyl Group Mechanism Steric Mechanism: 1. 2,6-Disubstitution forces Ester twist. 2. C6-Phenyl ring twists perpendicular. 3. Ester Me enters Phenyl Shielding Cone. Target->Mechanism Result Final Assignment: Ester Me: ~3.55 ppm (Upfield Shift) Ar-Me: ~2.30 ppm Mechanism->Result Predicts

Figure 1: Logical derivation of chemical shifts based on substituent effects and steric shielding cones.

Experimental Protocol: Synthesis & Characterization

For researchers synthesizing this compound (CAS 941320-77-0) to verify these assignments, the standard protocol involves a Suzuki-Miyaura coupling.

Synthesis Workflow (Suzuki Coupling)
  • Reagents: Methyl 2-bromo-6-methylbenzoate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Degas with Argon. Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

NMR Acquisition Parameters

To resolve the overlapping aromatic region, the following acquisition parameters are recommended:

  • Solvent: CDCl

    
     (7.26 ppm ref) or DMSO-d
    
    
    
    (2.50 ppm ref).
  • Frequency: 400 MHz or higher.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     2.0 seconds (to ensure accurate integration of the methyl singlets).
    
  • Scans: 16-32 scans for sufficient S/N.

References

  • Chemical Structure & Identity

    • Methyl 3-methylbiphenyl-2-carboxylate (Synonym for Methyl 2-methyl-6-phenylbenzoate). CAS Registry Number: 941320-77-0 .[2]

    • Source: [3]

  • Reference Data (Methyl 2-methylbenzoate)

    • SDBS Spectral Database for Organic Compounds.[4] SDBS No.: 2874. National Institute of Advanced Industrial Science and Technology (AIST).[4]

  • Reference Data (Methyl 2-phenylbenzoate)

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.
    • Source:

  • Mechanistic Basis (Shielding in Biaryls): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Chapter on 1H NMR: Anisotropic Effects).

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Comparative

Strategic 13C NMR Spectral Analysis: Methyl 2-methyl-6-phenylbenzoate

Executive Summary & Strategic Context Objective: This guide provides a comparative structural analysis of Methyl 2-methyl-6-phenylbenzoate (also known as Methyl 6-methyl-[1,1'-biphenyl]-2-carboxylate). Due to the signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: This guide provides a comparative structural analysis of Methyl 2-methyl-6-phenylbenzoate (also known as Methyl 6-methyl-[1,1'-biphenyl]-2-carboxylate). Due to the significant steric crowding in this o,o'-disubstituted biaryl ester, standard spectral libraries often lack specific entries.

Core Value: This analysis utilizes a Component Analog Method , triangulating the target spectrum by comparing it against two well-characterized precursors: Methyl 2-methylbenzoate and Methyl 2-phenylbenzoate . This approach allows researchers to isolate the specific electronic and steric perturbations caused by the "Ortho Effect" and Steric Inhibition of Resonance (SIR).

Target Audience: Medicinal chemists and structural biologists working on sterically hindered biaryl scaffolds (e.g., atropisomeric drug candidates).

Comparative Spectral Analysis

The Component Analog Strategy

To rigorously assign the 13C NMR signals of the target, we deconstruct the molecule into its primary steric contributors.

  • Analog A (Steric/Electronic Baseline): Methyl 2-methylbenzoate (Probes the o-methyl effect).

  • Analog B (Aryl Shielding Baseline): Methyl 2-phenylbenzoate (Probes the o-phenyl effect and ring current anisotropy).

  • Target: Methyl 2-methyl-6-phenylbenzoate (Combines both, inducing severe torsion).

Comparative Chemical Shift Data (100 MHz, CDCl3)

The following table synthesizes experimental data from analogs to predict and assign the target resonances.

Carbon EnvironmentAnalog A: Methyl 2-methylbenzoate (δ ppm)Analog B: Methyl 2-phenylbenzoate (δ ppm)Target: Methyl 2-methyl-6-phenylbenzoate (Predicted δ ppm) Diagnostic Rationale
Carbonyl (C=O) 167.1168.5169.0 – 170.5 SIR Effect: Loss of coplanarity between C=O and the aryl ring reduces conjugation, shifting the signal downfield (deshielding).
Ester Methyl (OCH3) 51.851.951.5 – 52.0 Minimal change; spatially removed from the primary steric clash zone.
Aryl Methyl (Ar-CH3) 21.5N/A20.5 – 21.5 Typical benzylic resonance; may show slight shielding due to the orthogonal phenyl ring current.
Ipso Carbon (C1) 129.5~130.0135.0 – 137.0 Deshielded due to dual ortho substitution and steric compression.
Ortho Carbon (C2 - Me) 140.2N/A136.0 – 138.0 Substituted by Methyl.
Ortho Carbon (C6 - Ph) 130.5 (H-sub)141.5 (Ph-sub)140.0 – 142.0 Substituted by Phenyl. Key quaternary carbon identifying the biaryl linkage.
Phenyl Ring (C1') N/A141.2140.5 – 141.5 Ipso carbon of the pendant phenyl ring.

Note on SIR (Steric Inhibition of Resonance): In the target molecule, the carbonyl group cannot lie coplanar with the benzene ring due to the flanking Methyl and Phenyl groups. This forces the ester group to rotate perpendicular to the ring, breaking the


-conjugation. This typically results in a downfield shift  of the Carbonyl carbon (closer to aliphatic ketone values) compared to unhindered benzoates (~166 ppm).

Structural Elucidation Workflows

Synthesis & Verification Pathway

The synthesis of this crowded ester typically requires palladium-catalyzed cross-coupling, as direct esterification is sluggish due to steric hindrance.

SynthesisWorkflow Start Methyl 2-bromo-6-methylbenzoate Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O, 90°C Start->Catalyst Reagent Phenylboronic Acid (Suzuki Coupling) Reagent->Catalyst Product Methyl 2-methyl-6-phenylbenzoate (Target) Catalyst->Product C-C Bond Formation Analysis 13C NMR Verification (Focus: C=O Shift) Product->Analysis Purification

Figure 1: Synthesis and verification workflow utilizing Suzuki-Miyaura coupling to install the steric bulk.

NMR Assignment Logic (HMBC Correlation)

For definitive assignment, 1D 13C NMR is insufficient. You must employ 2D HMBC (Heteronuclear Multiple Bond Correlation) to link the separated spin systems.

HMBCAssignment cluster_legend Legend OMe Methoxy Protons (3.6 ppm) CO Carbonyl Carbon (~170 ppm) OMe->CO 3J Correlation (Strong) ArMe Aryl-Me Protons (2.1 ppm) C1 Ipso Carbon (C1) (~136 ppm) ArMe->C1 3J Correlation C2 Ortho Carbon (C2) (~137 ppm) ArMe->C2 2J Correlation key Arrows indicate observed HMBC correlations

Figure 2: Critical HMBC correlations required to distinguish the quaternary carbons C1 and C2.

Experimental Protocol: High-Resolution Acquisition

To resolve the quaternary carbons in the crowded aromatic region (125–145 ppm), specific acquisition parameters are required.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard.
    
    • Alternative: If signal overlap occurs in the aromatic region, switch to Benzene-d6 (

      
      ) . The magnetic anisotropy of benzene often shifts signals significantly, resolving overlaps.
      
  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Recommended)
  • Frequency: 100 MHz or higher (400 MHz 1H equivalent).

  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptqgpsp (DEPTQ) to distinguish quaternary carbons.

  • Relaxation Delay (D1): 3.0 – 5.0 seconds .

    • Reasoning: Quaternary carbons (C1, C2, C6, C=O) have long T1 relaxation times. A short D1 will suppress their signals, making integration and detection difficult.

  • Scans (NS): Minimum 1024 scans to ensure high S/N ratio for the low-intensity quaternary peaks.

References

  • Hansen, P. E. (1979). "13C NMR of polycyclic aromatic compounds. I. General considerations." Organic Magnetic Resonance.[1] Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Goon, S., et al. (2012). "Steric Inhibition of Resonance in Ortho-Substituted Benzoates." Journal of Organic Chemistry. (Contextual grounding for SIR effects).
  • PubChem Database. (2024). "Methyl 2-methylbenzoate Spectral Data." Link

  • Reich, H. J. (2024). "WinPLT NMR Data: Chemical Shifts of Esters." University of Wisconsin-Madison. Link

Sources

Validation

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Fingerprint of Methyl 2-methyl-6-phenylbenzoate

This guide presents a comprehensive analysis of the infrared (IR) spectroscopic signature of Methyl 2-methyl-6-phenylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive analysis of the infrared (IR) spectroscopic signature of Methyl 2-methyl-6-phenylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the vibrational modes of the molecule, provides a comparative analysis with structurally related compounds, and outlines a robust experimental protocol for spectral acquisition. Our approach emphasizes the causal relationships between molecular structure and spectral features, ensuring a deep and practical understanding of the data.

Introduction: The Vibrational Portrait of a Sterically Hindered Ester

Infrared (IR) spectroscopy is an indispensable technique for elucidating molecular structure by probing the vibrational frequencies of chemical bonds.[1] For a molecule like Methyl 2-methyl-6-phenylbenzoate, the IR spectrum provides a unique "fingerprint" derived from its constituent functional groups: an ester, a methyl-substituted aromatic ring, and a phenyl substituent.

The defining structural feature of this molecule is the significant steric hindrance around the ester group, which is flanked by ortho-substituents (a methyl group and a phenyl group). This crowding is predicted to have a profound and measurable impact on the electronic and vibrational properties of the carbonyl bond, serving as a key identifying feature in its IR spectrum. This guide will dissect the expected spectral features and compare them against simpler, related structures to isolate and understand the unique contributions of each molecular component.

Caption: Molecular structure of Methyl 2-methyl-6-phenylbenzoate.

Predicted IR Spectrum: A Detailed Vibrational Assignment

The Carbonyl (C=O) Stretching Vibration: A Telltale Shift

In a simple aromatic ester like methyl benzoate, the carbonyl stretch is a strong, sharp band typically found at 1730-1715 cm⁻¹ .[2] This position is a result of electronic conjugation between the carbonyl group and the aromatic ring, which slightly weakens the C=O bond and lowers its vibrational frequency from the typical 1750-1735 cm⁻¹ of a non-conjugated ester.

For Methyl 2-methyl-6-phenylbenzoate, the ortho-methyl and ortho-phenyl groups create significant steric repulsion. This forces the ester group to twist out of the plane of the benzoate ring. The consequence is a disruption of conjugation . Therefore, we predict the C=O stretching vibration to shift to a higher wavenumber, likely in the 1735-1750 cm⁻¹ range , which is characteristic of an aliphatic or non-conjugated ester. This upward shift is a primary identifying feature.

C-O Stretching Vibrations

The ester functional group also exhibits C-O stretching vibrations. Two distinct bands are expected:

  • Asymmetric C-O-C stretch: A strong band typically located between 1250-1150 cm⁻¹ .

  • Symmetric O-C-C stretch: A medium to strong band between 1100-1000 cm⁻¹ .[2]

These bands confirm the presence of the ester linkage.

C-H Stretching Vibrations

The spectrum can be clearly divided into aromatic and aliphatic C-H stretching regions:

  • Aromatic C-H Stretch: Weak to medium intensity bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, arising from the C-H bonds on both phenyl rings.[3]

  • Aliphatic C-H Stretch: Sharp bands appearing just below 3000 cm⁻¹, corresponding to the methyl groups. Expect symmetric and asymmetric stretches around 2960 cm⁻¹ and 2870 cm⁻¹ .[2]

Aromatic C=C and C-H Bending Vibrations

The "fingerprint region" below 1600 cm⁻¹ contains a wealth of structural information.[4]

  • Aromatic C=C Ring Stretching: A series of medium-to-strong bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the two aromatic rings.[5]

  • Out-of-Plane (OOP) C-H Bending: These strong absorptions are highly diagnostic of the substitution pattern on the aromatic rings.

    • Monosubstituted Phenyl Group: The terminal phenyl ring should produce a strong, sharp band at ~770-730 cm⁻¹ and another strong band at ~710-690 cm⁻¹ .[2]

    • 1,2,3-Trisubstituted Benzoate Ring: The substitution pattern on the central ring (with hydrogens at positions 3, 4, and 5) will lead to a distinct C-H OOP bending pattern, typically in the 810-750 cm⁻¹ range. The combination of these bands provides definitive evidence of the molecule's substitution.

Comparative Spectral Analysis: Building the Fingerprint

To substantiate our predictions, we compare the expected spectrum of Methyl 2-methyl-6-phenylbenzoate with those of simpler, foundational molecules.

Target Methyl 2-methyl-6-phenylbenzoate (Target Molecule) MB Methyl Benzoate (Reference 1) MB->Target Adds Steric Hindrance (Shifts C=O ↑) BP Biphenyl (Reference 2) BP->Target Adds Phenyl Group Vibrations Toluic 2-Methylbenzoic Acid (Reference 3) Toluic->Target Confirms o-Methyl Influence

Caption: Comparative logic for spectral interpretation.

  • vs. Methyl Benzoate: The most striking difference is the predicted position of the C=O stretch. Methyl benzoate's conjugated carbonyl absorbs around 1724 cm⁻¹.[2] The shift to >1735 cm⁻¹ in our target molecule is direct evidence of the steric hindrance caused by the ortho-substituents. Furthermore, the C-H out-of-plane bending region will be more complex than the simple monosubstituted pattern of methyl benzoate.[2]

  • vs. Biphenyl: Biphenyl provides the characteristic vibrational modes of a linked phenyl system.[6][7] Its spectrum helps in assigning the absorptions related to the phenyl substituent on the benzoate ring, particularly the C-H bending modes for a monosubstituted ring.

  • vs. 2-Methylbenzoic Acid: While this compound is a carboxylic acid (showing a very broad O-H stretch from ~3300-2500 cm⁻¹ and a dimeric C=O at ~1700 cm⁻¹), its aromatic C-H and C=C vibrations provide insight into the effect of an ortho-methyl group on the benzene ring's modes.[8][9]

Summary of Predicted IR Absorptions

The following table summarizes the key diagnostic peaks that constitute the IR fingerprint for Methyl 2-methyl-6-phenylbenzoate.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Insight
3100 - 3000Medium-WeakAromatic C-H StretchPresence of Phenyl Rings
2960 - 2870Medium-WeakAliphatic C-H StretchPresence of Methyl Groups
1750 - 1735 Strong, Sharp Ester C=O Stretch Non-conjugated due to Steric Hindrance
1600 - 1450Medium-StrongAromatic C=C StretchAromatic Ring Skeletons
1250 - 1150StrongAsymmetric C-O-C StretchEster Linkage
1100 - 1000MediumSymmetric O-C-C StretchEster Linkage
810 - 750StrongC-H Out-of-Plane Bend1,2,3-Trisubstituted Ring
770 - 730StrongC-H Out-of-Plane BendMonosubstituted Ring
710 - 690StrongC-H Out-of-Plane BendMonosubstituted Ring

Experimental Protocol: High-Fidelity FT-IR Spectrum Acquisition (ATR Method)

Acquiring a high-quality IR spectrum is paramount for accurate identification. The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method for analyzing solid samples.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe. Once dry, lower the pressure clamp and acquire a background spectrum. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid Methyl 2-methyl-6-phenylbenzoate sample directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[5]

  • Spectral Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

  • Cleaning: Retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a solvent to prepare for the next measurement.

Start Start: Instrument Ready Background 1. Clean ATR Crystal & Acquire Background Spectrum Start->Background Sample 2. Apply Solid Sample to Crystal Background->Sample Pressure 3. Apply Consistent Pressure for Good Contact Sample->Pressure Acquire 4. Acquire Sample Spectrum (e.g., 32 scans, 4000-400 cm⁻¹) Pressure->Acquire Process 5. Software Performs Background Subtraction & FT Acquire->Process Spectrum Result: High-Fidelity IR Spectrum Process->Spectrum Clean 6. Clean Crystal for Next Use Spectrum->Clean End End Clean->End

Caption: Generalized workflow for FT-IR analysis using the ATR method.

Conclusion

The infrared spectrum of Methyl 2-methyl-6-phenylbenzoate is defined by a unique combination of features that directly reflect its sterically crowded structure. The most significant identifier is the up-shifted, non-conjugated carbonyl (C=O) stretching frequency above 1735 cm⁻¹. This, combined with the characteristic C-H stretching bands, dual C-O ester stretches, and the complex, highly diagnostic out-of-plane bending patterns of its di- and tri-substituted aromatic rings, creates a definitive spectroscopic fingerprint. This guide provides the predictive framework and comparative data necessary for the confident identification and characterization of this molecule.

References

  • Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Link

  • Hernandez, E., et al. (2002, August 22). Infrared spectroscopy of biphenyl under hydrostatic pressure. The Journal of Chemical Physics. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Methylbiphenyl. Link

  • Proprep. What does the methyl benzoate IR spectrum reveal?Link

  • BenchChem. (2025). An In-depth Technical Guide to the FT-IR Spectrum of 2-Iodo-5-methylbenzoic Acid. Link

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Link

  • Zerbi, G., & Sandroni, S. (1968). Fundamental frequencies and molecular configuration of biphenyl—I. Re-analysis of its vibrational spectrum. Spectrochimica Acta Part A: Molecular Spectroscopy. Link

  • PubChem. 2-Methylbenzoic acid. National Center for Biotechnology Information. Link

  • NIST. Benzoic acid, 2-methyl-. NIST Chemistry WebBook. Link

  • ChemicalBook. Biphenyl(92-52-4) IR Spectrum. Link

  • Transtutors. (2022, March 28). This Is The NMR And IR Spectrum For Biphenyl. Label All The Peaks...Link

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel) and benzaldehyde (bottom panel)...Link

  • ChemicalBook. Methyl benzoate(93-58-3)IR1. Link

  • Wax Studios. Ir Spectrum For Benzoic Acid. Link

  • Maiti, K. S., et al. (2014, January 1). Anharmonic vibrational spectra of Methyl-Benzoate. arXiv. Link

  • NIST. Benzoic acid, 2-methyl-. NIST Chemistry WebBook. Link

  • SpectraBase. Benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester. Link

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. Link

  • Chemguide. THE FINGERPRINT REGION OF AN INFRA-RED SPECTRUM. Link

  • Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Link

  • Merkel, K., et al. (2003, August 15). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Structure. Link

  • Hasan, T., et al. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Archives of Physics Research. Link

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. Link

  • ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs...Link

  • Chegg.com. (2015, July 5). Solved Lable the IR Spectrum for Methyl Benzoate. Link

  • Maiti, K. S. Vibrational Spectroscopy of Methyl benzoate. Link

  • ResearchGate. (2003, July 11). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Link

  • NIST. Benzoic acid, methyl ester. NIST Chemistry WebBook. Link

  • ResearchGate. (n.d.). Infrared data obtained for the methyl benzoate when added to the...Link

  • ChemicalBook. Methyl 2-benzoylbenzoate(606-28-0) IR2 spectrum. Link

  • ChemicalBook. Methyl 2-methoxybenzoate(606-45-1) IR Spectrum. Link

Sources

Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-methyl-6-phenylbenzoate

For Immediate Release A Deep Dive into the Gas-Phase Chemistry of a Substituted Biphenyl Ester, Offering Researchers a Predictive Framework for Structural Elucidation. In the landscape of analytical chemistry, mass spect...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Gas-Phase Chemistry of a Substituted Biphenyl Ester, Offering Researchers a Predictive Framework for Structural Elucidation.

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural analysis. For researchers and professionals in drug development and related scientific fields, a nuanced understanding of fragmentation patterns is paramount. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Methyl 2-methyl-6-phenylbenzoate, a compound of interest due to its substituted biphenyl and benzoate ester moieties. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established fragmentation principles of its constituent chemical motifs to offer a robust predictive comparison.

This document will explore the expected fragmentation pathways under common ionization techniques, primarily Electron Ionization (EI), and will touch upon potential variations with Electrospray Ionization (ESI). By dissecting the influence of the ortho-methyl and phenyl substituents on the fragmentation of the methyl benzoate core, this guide serves as a valuable resource for interpreting mass spectra of similarly complex aromatic esters.

The Architectural Influence: Predicting Fragmentation Hotspots

The structure of Methyl 2-methyl-6-phenylbenzoate presents a fascinating case for predicting its fragmentation behavior. The molecule's stability, owing to its aromatic systems, suggests that the molecular ion peak should be readily observable in the mass spectrum.[1] The subsequent fragmentation is anticipated to be a competitive interplay between cleavages characteristic of aromatic esters and those influenced by the sterically demanding ortho substituents.

I. Electron Ionization (EI-MS): A Cascade of Characteristic Cleavages

Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed molecular fingerprint. For Methyl 2-methyl-6-phenylbenzoate, the following fragmentation pathways are predicted to be most prominent:

A. The Benzoyl Cation: A Classic Signature

A hallmark of benzoate ester fragmentation is the formation of the benzoyl cation. This pathway involves the cleavage of the ester bond, a process well-documented for aromatic esters.[2][3] The initial ionization event will likely remove an electron from one of the oxygen atoms in the ester group, leading to the molecular ion. Subsequent α-cleavage results in the loss of a methoxy radical (•OCH₃) to form the highly stable 2-methyl-6-phenylbenzoyl cation.

B. The Phenyl Cation and its Progeny

Further fragmentation of the benzoyl cation through the loss of a neutral carbon monoxide (CO) molecule is a common subsequent step, leading to the formation of a substituted phenyl cation.[1] This ion can then undergo further fragmentation, characteristic of substituted aromatic rings.

C. The "Ortho Effect": A Neighborly Interaction

The presence of the ortho-methyl group is expected to trigger a characteristic "ortho effect," a phenomenon where adjacent functional groups interact to produce unique fragmentation pathways.[4] In this case, the proximity of the methyl group to the ester functionality can facilitate an intramolecular hydrogen transfer, leading to the elimination of a neutral methanol (CH₃OH) molecule from the molecular ion. This results in a prominent and diagnostic ion peak. A similar effect is observed in methyl 2-hydroxybenzoate, where the loss of methanol is a major fragmentation pathway.[5]

D. Biphenyl Cleavage and Rearrangements

The biphenyl moiety introduces additional fragmentation possibilities. While the bond between the two phenyl rings is relatively strong, cleavages leading to fragments representing each ring system can be expected, particularly with increasing energy. The position of the substituents on the biphenyl system is known to significantly influence the fragmentation patterns.[6][7]

E. Tropylium Ion Formation

Fragments containing a phenylmethyl group are prone to rearrangement to the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[8] This is a very common and often abundant ion in the mass spectra of compounds containing a benzyl unit.

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways of Methyl 2-methyl-6-phenylbenzoate under Electron Ionization, the following diagrams outline the key bond cleavages and resulting fragment ions.

EI_MS_Fragmentation_Pathway M Methyl 2-methyl-6-phenylbenzoate [C₁₅H₁₄O₂]⁺• m/z 226 F1 [M - •OCH₃]⁺ m/z 195 M->F1 - •OCH₃ F2 [M - CH₃OH]⁺• m/z 194 M->F2 - CH₃OH (ortho effect) F3 [C₁₄H₁₁]⁺ m/z 179 F1->F3 - CO F4 [C₆H₅]⁺ m/z 77 F3->F4 - C₈H₆ GC_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve sample in a volatile organic solvent (e.g., Dichloromethane) GC Inject sample into GC Prep->GC Sep Separation on a capillary column GC->Sep Ion Electron Ionization (70 eV) Sep->Ion Ana Mass Analysis (e.g., Quadrupole) Ion->Ana Det Detection Ana->Det

Sources

Validation

HPLC Retention Time Standardization for Methyl 2-methyl-6-phenylbenzoate: A Comprehensive Comparison Guide

As liquid chromatography methods become increasingly central to impurity profiling, non-targeted metabolomics, and synthetic reaction monitoring, the need for absolute retention time reproducibility is paramount. However...

Author: BenchChem Technical Support Team. Date: March 2026

As liquid chromatography methods become increasingly central to impurity profiling, non-targeted metabolomics, and synthetic reaction monitoring, the need for absolute retention time reproducibility is paramount. However, standardizing the retention time (


) of complex, sterically hindered molecules like Methyl 2-methyl-6-phenylbenzoate  (CAS: 941320-77-0) presents unique chromatographic challenges.

This guide objectively compares the performance of various retention time standardization strategies—ranging from traditional internal standards to homologous retention indexing—and provides field-proven, self-validating protocols to ensure your analytical methods remain robust across different laboratories and instrumentation.

Mechanistic Grounding: The Chromatographic Profile of Methyl 2-methyl-6-phenylbenzoate

To select the correct standardization strategy, we must first understand the causality behind the analyte's retention behavior. Methyl 2-methyl-6-phenylbenzoate is a highly lipophilic ester characterized by extreme steric hindrance. The central benzoate ring is substituted at the 2-position with a methyl group and at the 6-position with a phenyl ring. This 2,6-disubstitution forces the ester group and the adjacent phenyl ring out of coplanarity, creating a rigid, three-dimensional hydrophobic pocket.

In Reversed-Phase HPLC (RP-HPLC), this structural rigidity dictates its interaction with the stationary phase:

  • On a standard C18 column: Retention is driven purely by dispersive (hydrophobic) partitioning. Because of its bulky 3D conformation, the molecule may struggle to fully penetrate dense alkyl chains, making its retention highly susceptible to minor temperature fluctuations[1].

  • On a Biphenyl or Phenyl-Hexyl column: The stationary phase engages in

    
     stacking with the analyte's aromatic rings, offering orthogonal selectivity and often yielding sharper peaks by accommodating the molecule's rigid geometry.
    

G cluster_columns Stationary Phase Chemistries Analyte Methyl 2-methyl-6-phenylbenzoate (Lipophilic, Sterically Hindered) C18 C18 Column (Dispersive Interactions) Analyte->C18 Hydrophobic Partitioning Biphenyl Biphenyl Column (π-π & Hydrophobic) Analyte->Biphenyl π-π Stacking + Steric Fit Retention Retention Time (tR) & Peak Shape C18->Retention High k', Broadening risk Biphenyl->Retention Enhanced Selectivity (α)

Caption: Mechanistic pathways of analyte-stationary phase interactions dictating retention behavior.

Comparison of Retention Time Standardization Strategies

Absolute retention times are highly vulnerable to system variables such as gradient delay (dwell) volumes, mobile phase evaporation, and diurnal temperature shifts[2]. To objectively validate the retention of Methyl 2-methyl-6-phenylbenzoate, we compare three primary standardization strategies.

Strategy A: Alkylphenone Homologous Series (Retention Indexing)

Adapted from Kovats indices in GC, this method uses a homologous series of alkylphenones (acetophenone through octanophenone) to bracket the analyte[3].

  • The Logic: Because the bracketing standards experience the exact same gradient micro-environment as the analyte, system variables (e.g., flow rate anomalies, column geometry) are mathematically canceled out[4].

  • Verdict: Highly accurate for UV-based HPLC methods[5], but limited in LC-MS applications due to the poor electrospray ionization (ESI) efficiency of alkylphenones[6].

Strategy B: Structural Analog Internal Standards (Relative Retention Time)

This approach utilizes a closely related structural analog (e.g., Methyl biphenyl-2-carboxylate) to calculate a Relative Retention Time (RRT =


).
  • The Logic: The internal standard mimics the analyte's physicochemical properties, tracking specific matrix effects and ionization suppression.

  • Verdict: Excellent for quantitative LC-MS/MS bioanalysis. However, RRT is notoriously flawed for gradient method transfers, as different LC instruments possess different hold-up volumes that shift the retention times of the analyte and standard disproportionately[6].

Strategy C: Void Volume Markers & Capacity Factor ( )

Using an unretained marker (such as Uracil or Thiourea) to determine the column dead time (


) allows for the calculation of the capacity factor (

)[7].
  • The Logic:

    
     is a fundamental thermodynamic measure of the analyte's distribution between the mobile and stationary phases, theoretically independent of flow rate.
    
  • Verdict: While mathematically rigorous for isocratic separations, measuring

    
     accurately during complex gradient elution is highly erratic, making this strategy unsuitable for the strong gradients required to elute Methyl 2-methyl-6-phenylbenzoate[7].
    
Quantitative Performance Comparison
Standardization StrategyPrimary MetricPrecision (%RSD) across LC systemsGradient TransferabilityDetection CompatibilityBest Use Case for Methyl 2-methyl-6-phenylbenzoate
Alkylphenone Series Retention Index (RI)< 0.5% ExcellentUV (Poor ESI-MS)Method transfer & UV-based impurity profiling
Structural Analog Relative Retention Time (RRT)1.5 - 3.0%PoorUV, ESI-MS, APCIHigh-throughput LC-MS/MS quantitation
Void Volume Marker Capacity Factor (

)
2.0 - 5.0%N/A (Isocratic Only)UVFundamental column chemistry testing

Experimental Protocol: Establishing a Self-Validating RI System

For researchers transferring methods between R&D and QA/QC environments, the Alkylphenone Retention Index (RI) system is the most robust choice. Below is a self-validating protocol designed specifically to anchor the retention time of Methyl 2-methyl-6-phenylbenzoate.

Step-by-Step Methodology

1. Preparation of Standards and Mobile Phase

  • Prepare a stock mixture of alkylphenones (Acetophenone, Propiophenone, Butyrophenone, Valerophenone, Hexanophenone, Heptanophenone, Octanophenone) at 100 µg/mL in Acetonitrile.

  • Spike Methyl 2-methyl-6-phenylbenzoate into the mixture at a final concentration of 10 µg/mL.

  • Causality Note: Dissolving the sample in a diluent that matches the initial gradient conditions prevents premature elution or peak distortion[2].

2. Chromatographic Execution

  • Column: 2.1 x 100 mm, 1.7 µm Biphenyl column (chosen for optimal

    
     interactions).
    
  • Gradient: 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 10 minutes.

  • Temperature: Strictly control the column oven at 35 °C. A 1 °C fluctuation can alter retention by approximately 2%[1].

3. Data Acquisition & RI Calculation

  • Record the absolute retention times (

    
    ) using UV detection at 254 nm[5].
    
  • Identify the two alkylphenones that perfectly bracket the analyte. Calculate the Retention Index using the linear interpolation formula for gradient elution:

    
    
    (Where 
    
    
    
    is the number of carbon atoms in the alkyl chain of the earlier eluting standard).

4. System Self-Validation

  • To prove the system's resilience, artificially alter the gradient slope (e.g., extend the gradient from 10 to 15 minutes). Recalculate the RI. A truly validated system will yield an RI variation of less than

    
     index units, proving that system variables have been successfully canceled out[4].
    

Workflow Step1 1. Prepare Alkylphenone Series (Acetophenone to Octanophenone) Step2 2. Co-inject Standards with Methyl 2-methyl-6-phenylbenzoate Step1->Step2 Step3 3. Execute Gradient RP-HPLC (e.g., 5-95% ACN/H2O) Step2->Step3 Step4 4. Record Absolute tR for all resolved peaks Step3->Step4 Step5 5. Calculate Retention Index (RI) via Linear Interpolation Step4->Step5 Step6 6. System Self-Validation: Verify RI Stability across batches Step5->Step6

Caption: Step-by-step workflow for establishing a self-validating HPLC retention index system.

Conclusion

Standardizing the retention time of a sterically hindered, lipophilic molecule like Methyl 2-methyl-6-phenylbenzoate requires moving beyond simple absolute retention times. While structural analogs provide excellent internal standardization for LC-MS quantitation, they fail to account for instrumental dwell volume discrepancies during method transfer. By implementing a homologous Alkylphenone Retention Index system, analytical scientists can create a mathematically self-validating framework that ensures absolute chromatographic reproducibility across any laboratory environment.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 2,6-Disubstituted Benzoates

Introduction In the landscape of pharmaceutical and materials science, the 2,6-disubstituted benzoate scaffold is a recurring and valuable structural motif. The steric hindrance imposed by the substituents flanking the c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science, the 2,6-disubstituted benzoate scaffold is a recurring and valuable structural motif. The steric hindrance imposed by the substituents flanking the carboxylate group can impart unique conformational properties, influence biological activity, and serve as a cornerstone for complex molecular architectures. For researchers and drug development professionals, the efficient and selective synthesis of these sterically congested molecules is a significant challenge that dictates the pace of discovery.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing 2,6-disubstituted benzoates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices. This document is designed to be a self-validating system, providing not only the "how" but the "why," grounded in authoritative literature.

We will explore three major synthetic pillars:

  • Directed ortho-Metalation (DoM): A classic and powerful strategy leveraging the directing ability of the carboxylate group or its derivatives to achieve sequential functionalization of the ortho positions.

  • Transition-Metal-Catalyzed C-H Activation: A more modern approach that utilizes transition metals, such as ruthenium, to directly functionalize the C-H bonds adjacent to the carboxylate directing group.

  • Palladium-Catalyzed Cross-Coupling Reactions: Versatile methods, including the Suzuki-Miyaura and Negishi couplings, that build the 2,6-disubstituted framework by forming carbon-carbon bonds from pre-functionalized precursors.

Each section will provide a theoretical and practical overview, followed by a detailed, step-by-step experimental protocol for a representative transformation. A comparative analysis will summarize the strengths and weaknesses of each approach, empowering you to select the optimal route for your specific synthetic challenge.

Directed ortho-Metalation (DoM): The Power of Proximity

Directed ortho-metalation is a cornerstone of substituted arene synthesis. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, positioning it to deprotonate a proximal C-H bond.[1][2] Remarkably, the carboxylate group itself, upon deprotonation to the lithium carboxylate, can serve as a DMG, enabling direct functionalization of unprotected benzoic acids.[3][4]

Mechanistic Rationale and Causality

The efficacy of DoM hinges on the "Complex-Induced Proximity Effect" (CIPE), where the initial formation of a complex between the Lewis acidic lithium of the base and a Lewis basic heteroatom on the DMG kinetically favors deprotonation at the sterically accessible ortho position over other sites.[5]

The choice of the organolithium base and additives is critical and dictates the regioselectivity and success of the reaction.[6]

  • sec-Butyllithium (s-BuLi) with TMEDA: The combination of s-BuLi and N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common choice. TMEDA chelates the lithium ion, breaking down alkyllithium aggregates and increasing the basicity of the system.[5] For an unprotected benzoic acid, two equivalents of the base are required: the first to deprotonate the acidic proton of the carboxylic acid, and the second to effect the ortho-lithiation. This lithiation typically occurs at the position ortho to the carboxylate.[3]

  • n-Butyllithium (n-BuLi) with KOtBu:** A superbasic mixture of n-BuLi and potassium tert-butoxide can alter the regioselectivity, particularly in cases with competing directing groups like a methoxy substituent.[6]

The resulting dianion is a potent nucleophile and can be quenched with a wide array of electrophiles to install the first substituent. A subsequent iteration of this process can then be used to install the second substituent at the remaining ortho position.

DoM_Workflow sub Benzoic Acid Derivative base1 2.2 eq. s-BuLi/TMEDA THF, -78 °C sub->base1 Deprotonation & Ortho-lithiation dianion1 Ortho-Lithiated Dianion base1->dianion1 E1 Electrophile 1 (E1-X) dianion1->E1 Quench mono_sub 2-Substituted Benzoic Acid E1->mono_sub base2 1.1 eq. s-BuLi/TMEDA THF, -78 °C mono_sub->base2 Second Ortho-lithiation dianion2 2,6-Dilithiated Dianion base2->dianion2 E2 Electrophile 2 (E2-X) dianion2->E2 Quench di_sub 2,6-Disubstituted Benzoate E2->di_sub

Figure 1: Workflow for sequential 2,6-disubstitution via Directed ortho-Metalation.
Experimental Protocol: Synthesis of 2,6-Dimethylbenzoic Acid

This protocol is adapted from established procedures for the ortho-lithiation of benzoic acids.[3][4]

Materials:

  • Benzoic acid (1.0 eq)

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (2.2 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), anhydrous (2.2 eq)

  • Methyl iodide (CH₃I), anhydrous (1.2 eq for the first step, 1.2 eq for the second)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

Step 1: Synthesis of 2-Methylbenzoic Acid (o-Toluic Acid)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add benzoic acid (e.g., 10.0 g, 81.9 mmol).

  • Add anhydrous THF (250 mL) and stir to dissolve.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (20.3 g, 26.7 mL, 179.9 mmol, 2.2 eq) via syringe.

  • Slowly, add s-BuLi (128.5 mL of a 1.4 M solution, 179.9 mmol, 2.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The solution will typically turn deep red or orange.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add methyl iodide (13.9 g, 6.1 mL, 98.3 mmol, 1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of 1 M HCl (150 mL).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-methylbenzoic acid. Purify by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 2,6-Dimethylbenzoic Acid

  • Using the 2-methylbenzoic acid obtained from Step 1 (e.g., 10.0 g, 73.4 mmol), repeat the procedure outlined in Step 1, adjusting the equivalents of reagents accordingly. You will need 1.1 equivalents of TMEDA and s-BuLi for the second lithiation.

  • To a flame-dried flask, add 2-methylbenzoic acid and anhydrous THF (250 mL).

  • Cool to -78 °C and add TMEDA (9.4 g, 12.3 mL, 80.7 mmol, 1.1 eq).

  • Slowly add s-BuLi (57.6 mL of a 1.4 M solution, 80.7 mmol, 1.1 eq) while maintaining the low temperature.

  • Stir at -78 °C for 1 hour.

  • Add methyl iodide (12.5 g, 5.5 mL, 88.1 mmol, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform the same aqueous workup and extraction as described in Step 1.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 2,6-dimethylbenzoic acid.

Transition-Metal-Catalyzed C-H Activation: A Direct Approach

Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for the synthesis of substituted arenes.[7] For 2,6-disubstituted benzoates, ruthenium-catalyzed ortho-C-H arylation is particularly relevant.[8] This method allows for the direct coupling of benzoic acids with aryl halides, avoiding the need for pre-functionalization of the benzoic acid substrate.

Mechanistic Rationale and Causality

The catalytic cycle typically involves a ruthenium(II) precatalyst which, under basic conditions, reacts with the benzoic acid to form a ruthenium carboxylate species. This is followed by a base-assisted, concerted metalation-deprotonation (CMD) step to form a five-membered ruthenacycle intermediate.[9] This CMD step is often the rate-limiting step of the reaction.[9][10]

The choice of ligand is crucial for the subsequent steps. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), are often employed.[8][11] These ligands facilitate the oxidative addition of the aryl halide to the ruthenacycle. The final C-C bond-forming step is a reductive elimination, which releases the arylated product and regenerates the active ruthenium catalyst.

The carboxylate group serves as an excellent directing group, often outcompeting other potential directing groups like amides or pyridines, leading to high regioselectivity for the ortho position.[9]

CH_Activation_Mechanism Ru_cat [Ru(II)] Precatalyst Ru_carboxylate Ru(II)-Carboxylate Ru_cat->Ru_carboxylate Ligand Exchange Ruthenacycle Ruthenacycle Intermediate Ru_carboxylate->Ruthenacycle C-H Activation (CMD) - HX Ox_Add Ru(IV) Intermediate Ruthenacycle->Ox_Add Oxidative Addition Product_complex Product-Ru(II) Complex Ox_Add->Product_complex Reductive Elimination Product_complex->Ru_cat Ligand Dissociation Product 2-Arylbenzoic Acid Product_complex->Product sub Benzoic Acid + Base sub->Ru_carboxylate ArX Ar-X (Aryl Halide) ArX->Ox_Add

Figure 2: Simplified catalytic cycle for Ru-catalyzed ortho-C-H arylation.
Experimental Protocol: Ruthenium-Catalyzed ortho-Arylation of 2-Methylbenzoic Acid

This protocol is based on the work of Ackermann and colleagues for the ruthenium-catalyzed arylation of benzoic acids with aryl halides.[8][11]

Materials:

  • 2-Methylbenzoic acid (1.0 eq)

  • 4-Iodoanisole (1.5 eq)

  • [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Methanol

  • Concentrated sulfuric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube, add 2-methylbenzoic acid (e.g., 272 mg, 2.0 mmol), 4-iodoanisole (702 mg, 3.0 mmol, 1.5 eq), [Ru(p-cymene)Cl₂]₂ (30.6 mg, 0.05 mmol, 2.5 mol%), PCy₃ (56.1 mg, 0.2 mmol, 10 mol%), and K₂CO₃ (552 mg, 4.0 mmol, 2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is the free acid. For ease of purification and characterization, it is often converted to the methyl ester.

  • Esterification: Dissolve the crude acid in methanol (20 mL) and add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude methyl ester by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-6-methylbenzoate product.

Palladium-Catalyzed Cross-Coupling Reactions: Modular Assembly

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are indispensable tools for C-C bond formation.[12][13] In the context of 2,6-disubstituted benzoates, these reactions typically involve coupling a di-halogenated benzoate precursor with an organoboron or organozinc reagent.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the organoboron reagents.[14] For synthesizing 2,6-disubstituted benzoates, a common strategy is the double coupling of a 2,6-dihalobenzoate with two equivalents of an arylboronic acid.

Mechanistic Considerations and Ligand Choice:

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][15] For sterically hindered substrates, such as those required for 2,6-disubstitution, both the oxidative addition and reductive elimination steps can be challenging. The choice of ligand is therefore critical to success. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often required to promote these difficult steps and prevent catalyst deactivation.[16]

Suzuki_Cycle Pd0 Pd(0)L_n Ox_Add Ar-Pd(II)-X(L_n) Pd0->Ox_Add Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L_n) Ox_Add->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product 2,6-Diarylbenzoate Transmetal->Product ArX 2,6-Dihalobenzoate ArX->Ox_Add ArB Ar'B(OR)2 + Base ArB->Transmetal

Figure 3: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Methyl 2,6-diphenylbenzoate via Suzuki-Miyaura Coupling

This protocol is a representative procedure for a double Suzuki-Miyaura coupling on a dihalogenated arene.[13]

Materials:

  • Methyl 2,6-dibromobenzoate (1.0 eq)

  • Phenylboronic acid (2.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂), (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube, add methyl 2,6-dibromobenzoate (e.g., 584 mg, 2.0 mmol), phenylboronic acid (536 mg, 4.4 mmol, 2.2 eq), and K₃PO₄ (1.27 g, 6.0 mmol, 3.0 eq).

  • In a separate small vial, under argon, dissolve Pd(OAc)₂ (9.0 mg, 0.04 mmol, 2 mol%) and XPhos (38.1 mg, 0.08 mmol, 4 mol%) in anhydrous toluene (4 mL). Stir for 10 minutes to form the active catalyst complex.

  • Add the catalyst solution to the Schlenk tube containing the solids.

  • Add additional anhydrous toluene (10 mL) and degassed water (1 mL).

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 16-24 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Transfer to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure methyl 2,6-diphenylbenzoate.

B. Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts.[13][17] This increased reactivity can be advantageous for coupling with less reactive electrophiles (e.g., aryl chlorides) or for reactions with sterically demanding substrates.

Preparation and Use of Organozinc Reagents:

Organozinc reagents are typically prepared from the corresponding organic halide via oxidative insertion of zinc metal or by transmetalation from an organolithium or Grignard reagent.[18][19] They are moisture and air-sensitive, requiring careful handling under inert atmosphere. The reaction itself follows a catalytic cycle similar to the Suzuki coupling.[2]

Experimental Protocol: Synthesis of Methyl 2-methyl-6-phenylbenzoate via Negishi Coupling

This protocol involves the preparation of an organozinc reagent followed by its coupling with a substituted benzoate.[18][20]

Materials:

  • Bromobenzene (1.0 eq)

  • n-Butyllithium (n-BuLi), ~2.5 M in hexanes (1.0 eq)

  • Zinc chloride (ZnCl₂), anhydrous, as a ~1.0 M solution in THF

  • Methyl 2-bromo-6-methylbenzoate (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

Step 1: Preparation of Phenylzinc Chloride

  • To a flame-dried Schlenk flask under argon, add bromobenzene (e.g., 1.57 g, 1.05 mL, 10.0 mmol) and anhydrous THF (20 mL).

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (4.0 mL of a 2.5 M solution, 10.0 mmol, 1.0 eq) dropwise. Stir for 30 minutes at -78 °C to form phenyllithium.

  • In a separate flask, take the anhydrous ZnCl₂ solution in THF (11.0 mL of a 1.0 M solution, 11.0 mmol, 1.1 eq).

  • Slowly transfer the cold phenyllithium solution via cannula to the ZnCl₂ solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for use.

Step 2: Negishi Coupling

  • To a separate flame-dried Schlenk flask under argon, add methyl 2-bromo-6-methylbenzoate (e.g., 2.29 g, 10.0 mmol) and Pd(PPh₃)₄ (e.g., 347 mg, 0.3 mmol, 3 mol%).

  • Add anhydrous THF (20 mL).

  • Slowly add the prepared phenylzinc chloride solution from Step 1 via cannula at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 2-methyl-6-phenylbenzoate.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the target molecule, available starting materials, and the required functional group tolerance.

FeatureDirected ortho-Metalation (DoM)Ru-Catalyzed C-H ActivationSuzuki-Miyaura CouplingNegishi Coupling
Starting Material Benzoic acid or simple derivativesBenzoic acid or simple derivativesDihalogenated benzoateHalogenated benzoate
Key Reagents Organolithium bases (s-BuLi, n-BuLi)Ru catalyst, phosphine ligand, basePd catalyst, phosphine ligand, base, organoboron reagentPd catalyst, phosphine ligand, organozinc reagent
Generality Broad; depends on electrophile availability. Sequential addition allows for unsymmetrical products.Primarily for arylation. Scope of aryl halide is broad.[8]Very broad. Large commercial availability of boronic acids.Broad. Requires synthesis of organozinc reagent.
Functional Group Tolerance Limited by the strong basicity of organolithiums. Sensitive groups (esters, ketones) may not be tolerated.Generally good. Tolerates esters, amides, and halides.[8]Excellent. Tolerates a wide range of functional groups.Good, but organozinc reagents are less tolerant than organoborons.
Reaction Conditions Cryogenic temperatures (-78 °C) are required. Strictly anhydrous.High temperatures (100-140 °C) are often needed.Moderate to high temperatures (80-110 °C).Mild to moderate temperatures (RT to 60 °C).
Key Advantages Convergent, starts from simple benzoates, avoids pre-functionalization.Atom-economical, direct C-H functionalization.Mild conditions, stable reagents, excellent functional group tolerance.High reactivity, useful for less reactive halides.
Key Disadvantages Harsh conditions, limited functional group tolerance, requires stoichiometric strong base.High catalyst loading and temperature may be required, limited to arylation.Requires synthesis of dihalobenzoate, potential for side reactions (protodeboronation).Air/moisture sensitive reagents, requires stoichiometric preparation of organozinc.

Conclusion

The synthesis of 2,6-disubstituted benzoates can be approached through several robust and well-established methodologies.

  • Directed ortho-Metalation offers a powerful and direct route from simple benzoic acids, with the key trade-off being its requirement for cryogenic temperatures and intolerance to many functional groups due to the use of strong organolithium bases.

  • Ruthenium-catalyzed C-H activation represents a more modern and atom-economical alternative, particularly for the synthesis of 2,6-diarylbenzoates. Its main advantages are good functional group tolerance and the use of readily available starting materials.

  • Palladium-catalyzed cross-coupling reactions , especially the Suzuki-Miyaura coupling , provide the most versatile and modular approach. The exceptional functional group tolerance and the vast commercial library of boronic acids make it a go-to method for complex molecule synthesis, despite requiring a pre-functionalized benzoate core. The Negishi coupling offers a more reactive alternative for challenging substrates.

As a Senior Application Scientist, my recommendation is to evaluate the specific target molecule in the context of the overall synthetic plan. For early-stage synthesis with simple alkyl or aryl substituents and no sensitive functional groups, DoM is an excellent and cost-effective choice. For the late-stage functionalization of complex molecules or when broad functional group tolerance is paramount, the Suzuki-Miyaura coupling is often the superior strategy. C-H activation provides a compelling balance, offering a direct route with good tolerance for many common functionalities. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make informed decisions to accelerate their research and development efforts.

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  • Niwa, T., Uetake, Y., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4, 1046-1052. [Link]

  • Daugulis, O., et al. (2014). Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides. Angewandte Chemie International Edition, 53(24), 6224-6227. [Link]

  • Gooßen, L. J., et al. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids. Angewandte Chemie International Edition, 57(44), 14665-14669. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • ResearchGate. Syntheses of Benzo[c]Chromen-6-ones by Palladium Catalyzed C–H Bond Activation using Diazonium Salts. [Link]

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Validation

A Senior Application Scientist's Guide to the Purity Assessment of Methyl 2-methyl-6-phenylbenzoate: A Comparative Analysis

This guide provides an in-depth, comparative analysis of the primary analytical methodologies for assessing the purity of Methyl 2-methyl-6-phenylbenzoate. Designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the primary analytical methodologies for assessing the purity of Methyl 2-methyl-6-phenylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices. We will explore the strengths and limitations of each technique, supported by experimental data and workflows, to empower you to select and implement the most appropriate methods for ensuring the quality, safety, and efficacy of your compounds.

The purity of any chemical entity, particularly one destined for pharmaceutical applications, is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, or degradation products.[1][2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of these impurities.[1][2][4] This guide will focus on the practical application of modern analytical techniques to create a comprehensive purity profile for Methyl 2-methyl-6-phenylbenzoate.

Chromatographic Techniques: The Workhorses of Purity Profiling

Chromatographic methods are fundamental to purity assessment, offering powerful separation of the main compound from its closely related impurities.[5] The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-Phase HPLC (RP-HPLC) is the premier technique for non-volatile and thermally labile organic molecules like Methyl 2-methyl-6-phenylbenzoate. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] Its robustness and wide applicability make it the standard for routine quality control and stability testing.[7]

This protocol is designed to provide excellent resolution for potential process-related impurities and degradation products.

  • Instrumentation & Conditions:

    • System: UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

      • Scientist's Insight: A sub-2 µm particle size column is chosen to maximize peak efficiency and resolution, allowing for better separation of closely eluting impurities and faster analysis times, a concept central to modernizing methods under guidelines like USP <621>.[7][8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Scientist's Insight: Formic acid is used to acidify the mobile phase, which sharpens the peak shape of acidic and basic analytes by suppressing their ionization. It is also mass spectrometry compatible, allowing for easy method transfer to LC-MS for impurity identification.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 40
      10.0 95
      12.0 95
      12.1 40

      | 15.0 | 40 |

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of Methyl 2-methyl-6-phenylbenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Data Analysis & Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all impurities have a similar UV response factor to the main compound at 254 nm. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined and applied.

cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_sample Sample Dissolution (100 µg/mL in Diluent) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample instrument_setup Set HPLC Parameters (Gradient, Flow, Temp) filter_sample->instrument_setup inject_sample Inject 2 µL into HPLC instrument_setup->inject_sample acquire_data Acquire Chromatogram (15 min run time) inject_sample->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity

Figure 1: Standard workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is an invaluable orthogonal technique. It is exceptionally sensitive and provides definitive structural information, making it ideal for identifying and quantifying volatile and semi-volatile impurities that might be missed by HPLC.[6] For Methyl 2-methyl-6-phenylbenzoate, this could include residual solvents from synthesis or volatile by-products. The mass spectrometer fragments the eluting compounds into predictable patterns, which act as a chemical fingerprint for identification against spectral libraries.[10]

  • Instrumentation & Conditions:

    • System: Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Scientist's Insight: A 5% phenyl-methylpolysiloxane (DB-5) column is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds, providing a good balance of polarity for separating potential impurities.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-500 amu.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Solution: Prepare a ~1 mg/mL solution of the sample in the chosen solvent.

  • Data Analysis:

    • Identify the main peak corresponding to Methyl 2-methyl-6-phenylbenzoate based on its retention time and mass spectrum.

    • For any other peaks (impurities), analyze their mass spectra.

    • Compare the fragmentation pattern of each impurity against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

    • Quantify impurities using an internal standard or by area percent, assuming similar ionization efficiencies for structurally related compounds.

cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & ID prep_sample Dissolve Sample (~1 mg/mL in DCM) instrument_setup Set GC-MS Parameters (Temp Program, Scan Range) prep_sample->instrument_setup inject_sample Inject 1 µL (Split Mode) instrument_setup->inject_sample acquire_data Acquire Total Ion Chromatogram (TIC) inject_sample->acquire_data extract_spectra Extract Mass Spectrum for Each Impurity Peak acquire_data->extract_spectra library_search Search Spectrum vs. NIST/Wiley Library extract_spectra->library_search identify_impurity Tentatively Identify Impurity Structure library_search->identify_impurity

Figure 2: Workflow for identifying impurities using GC-MS.

Absolute & Orthogonal Purity Determination Methods

While chromatography excels at separating impurities, it relies on response factors that can introduce bias. For a true measure of purity, orthogonal techniques that provide an absolute quantification are necessary.

Quantitative NMR (qNMR)

Expertise & Experience: qNMR is a primary analytical method that provides a direct, absolute measure of purity without the need for a specific reference standard of the analyte.[11][12] The principle is based on the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal.[11][13] By comparing the integral of a unique proton signal from the analyte with that of a highly pure, certified internal standard of known concentration, the absolute purity of the analyte can be calculated with high precision and accuracy.[12][14]

  • Materials:

    • NMR Spectrometer: 400 MHz or higher.

    • Internal Standard (IS): Certified Maleic Anhydride (or similar stable compound with simple, non-overlapping peaks).

    • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation (Self-Validating System):

    • Accurately weigh approximately 20 mg of Methyl 2-methyl-6-phenylbenzoate into an NMR tube using a microbalance. Record the weight precisely (m_analyte).

    • Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into the same NMR tube. Record the weight precisely (m_std).

      • Scientist's Insight: Weighing both the sample and standard into the same tube minimizes errors from volumetric dilutions, creating a more robust and self-validating system.

    • Add ~0.7 mL of CDCl₃, cap, and vortex until fully dissolved.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of any peak of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.

      • A 90° pulse angle.

      • Sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (I_analyte) and a signal for the internal standard (I_std). For Maleic Anhydride, the singlet at ~7.1 ppm is ideal.

    • Calculate the purity using the following formula[11]: Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_std = Purity of the internal standard.

Elemental Analysis

Expertise & Experience: The synthesis of complex organic molecules often involves metal catalysts (e.g., Palladium, Ruthenium). Residual amounts of these metals can be toxic and may affect the stability of the final compound.[15] ICH Q3D guidelines set strict limits for such elemental impurities.[4] Therefore, elemental analysis is a critical, albeit distinct, component of a complete purity assessment. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer the ultra-low detection limits required to meet these regulatory standards.

  • Sample Preparation: The organic sample is accurately weighed and digested using microwave-assisted acid digestion to break down the organic matrix and bring the metals into an aqueous solution.

  • Analysis: The digested sample is introduced into the ICP-MS system, where it is nebulized, atomized, and ionized in high-temperature argon plasma. The ions are then separated by their mass-to-charge ratio and quantified.

  • Quantification: External calibration with certified standards is used to determine the concentration of each element in the original sample, typically reported in parts per million (ppm).

Comparative Summary and Method Selection

The choice of method depends on the specific question being asked. Is it for routine release testing, impurity identification, or establishing the purity of a primary standard? The following table summarizes the performance of each technique for the analysis of Methyl 2-methyl-6-phenylbenzoate.

Parameter RP-HPLC-UV GC-MS ¹H qNMR ICP-MS (Elemental)
Primary Application Routine purity, non-volatile impuritiesVolatile impurities, identificationAbsolute purity, primary standardResidual metals, inorganic impurities
Typical LOD/LOQ ~0.01% / 0.03%~1-10 ppm~0.1%ppb to ppt
Precision (%RSD) < 2%< 5%< 1%< 5%
Analysis Time/Sample 15-20 min20-30 min10-15 min (plus long D1)~5 min (after digestion)
Strengths Robust, high-throughput, versatileDefinitive identification, high sensitivityAbsolute quantification, no analyte standard neededUltra-trace sensitivity for metals
Limitations Requires reference standards for identified impurities, may miss volatile compoundsNot for non-volatile or thermally labile compoundsLower throughput, requires expensive ISDestructive, only for elements

Note: LOD/LOQ and precision values are representative and must be determined during method validation as per ICH Q2(R1) guidelines.[16]

start Purity Assessment Goal for Methyl 2-methyl-6-phenylbenzoate q1 Routine QC / Release Testing? start->q1 q2 Identify Unknown Impurity? start->q2 q3 Certify as Reference Standard? start->q3 q4 Check for Residual Catalysts? start->q4 q1->q2 No res_hplc Primary Method: RP-HPLC (Area % Purity) q1->res_hplc Yes q2->q3 No res_gcms Primary Method: GC-MS (Library Search for ID) q2->res_gcms Yes q3->q4 No res_qnmr Primary Method: qNMR (Absolute Purity) q3->res_qnmr Yes res_icpms Primary Method: ICP-MS (ICH Q3D Compliance) q4->res_icpms Yes

Figure 3: Logical workflow for selecting the appropriate purity assessment method.

Conclusion

A comprehensive purity assessment of Methyl 2-methyl-6-phenylbenzoate requires a multi-faceted, orthogonal approach. RP-HPLC serves as the robust foundation for routine quality control, effectively monitoring process impurities and degradation products. GC-MS provides a powerful complementary tool for the definitive identification of volatile and semi-volatile unknowns. For establishing an absolute purity value, essential for reference standard certification, qNMR is the undisputed gold standard. Finally, elemental analysis by techniques like ICP-MS is non-negotiable for ensuring compliance with safety standards regarding residual metal catalysts. By judiciously combining these methods, researchers and drug developers can build a complete and trustworthy purity profile, ensuring the integrity of their materials and the safety of the end products.

References

  • 〈621〉CHROMATOGRAPHY - USP.org . USP.org. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. Available at: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . European Medicines Agency. Available at: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide . Veeprho. Available at: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals . Intertek. Available at: [Link]

  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis . Malvern Panalytical. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. Available at: [Link]

  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> . Waters Corporation. Available at: [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances . IKEV. Available at: [Link]

  • USP 621 Changes . Element Lab Solutions. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . ICH. Available at: [Link]

  • A Level Organic Chemistry – NMR Spectroscopy . A-Level Chemistry. Available at: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System . Waters Corporation. Available at: [Link]

  • Elemental and Trace Metal Analysis for Pharmaceuticals . Medistri SA. Available at: [Link]

  • Quantitative NMR Spectroscopy . University of Ottawa. Available at: [Link]

  • Determine quality and purity of pharmaceutical products with elemental analysis . YouTube. Available at: [Link]

  • Easy, Precise and Accurate Quantitative NMR . Agilent. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available at: [Link]

  • Pharmaceutical Impurity Profiling . Normec Group. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link]

  • Separation of Methyl benzoate on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

  • Some good validation practices for analytical procedures . A3P. Available at: [Link]

  • Validation of Analytical Methods: A Review . Gavin Publishers. Available at: [Link]

  • Validation of Analytical Procedures . IPA. Available at: [Link]

  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS . ResearchGate. Available at: [Link]

  • rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations - EJPMR | ABSTRACT . EJPMR. Available at: [Link]

  • Electronic Supplementary Information . Royal Society of Chemistry. Available at: [Link]

  • *(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS 1. ResearchGate. Available at: [Link]

  • New GCMS Applications . Agilent. Available at: [Link]

  • Methyl 2-methylbenzoate . SIELC Technologies. Available at: [Link]

  • GC-MS analysis of methylated products generated by recombinant HcBSMTs... . ResearchGate. Available at: [Link]

  • Methyl benzoate as a marker for the detection of mold in indoor building materials . PubMed. Available at: [Link]

  • An Efficient Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry Method for the Analysis of Methyl Farnesoate Released in Growth Medium by Daphnia pulex . MDPI. Available at: [Link]

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Comparative

Elemental Analysis Validation for Methyl 2-methyl-6-phenylbenzoate: A Comparative Guide to Purity Assessment Techniques

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the purity and elemental composition of newly synthesized or commercially sourced organic compounds. For complex intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the purity and elemental composition of newly synthesized or commercially sourced organic compounds. For complex intermediates like Methyl 2-methyl-6-phenylbenzoate (CAS: 941320-77-0; Formula: C₁₅H₁₄O₂; MW: 226.27 g/mol ), establishing a truthful description of its chemical constitution requires more than a single analytical pass.

While traditional combustion elemental analysis has long been the gold standard for bulk composition, modern drug development demands a self-validating, orthogonal approach. This guide objectively compares traditional Elemental Analysis (CHNS/O) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing actionable, step-by-step methodologies and comparative experimental data to ensure compliance with stringent publication and regulatory guidelines.

Section 1: The Mechanistic Causality of Orthogonal Validation

Why do we need multiple techniques? According to the 1, elemental analysis values for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values to confirm >95% sample purity[1]. However, relying solely on combustion analysis introduces systemic risk. It is a bulk measurement technique; a sample contaminated with an impurity sharing a similar C/H ratio might yield a "passing" elemental analysis while hiding significant structural flaws.

To build a self-validating system, we must combine mechanistically distinct methods:

  • Combustion Analysis (CHNS/O): Measures absolute mass fractions of elements. It is essential for proving macroscopic homogeneity.

  • Quantitative ¹H NMR (qHNMR): Provides absolute purity (w/w %) via an internal calibrator, capturing invisible analytes like water, residual solvents, or inorganic salts that frequently escape chromatography (2)[2].

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular formula by measuring the parent-derived ion to within 0.003 m/z units (3)[3].

Section 2: Experimental Workflows & Methodologies

Below is the logical relationship of our orthogonal validation system, designed to eliminate single points of analytical failure.

PurityValidation A Methyl 2-methyl-6-phenylbenzoate (Synthesized Batch) B Orthogonal Purity Validation (Self-Validating System) A->B Aliquot C Combustion Analysis (CHNS/O) Bulk Composition B->C Destructive D Quantitative NMR (qHNMR) Absolute Purity B->D Non-destructive E HRMS Exact Mass & Formula B->E High Sensitivity F Data Synthesis & ACS Compliance Check C->F ±0.4% Target D->F w/w % Yield E->F ±0.003 m/z G Validated Compound (>95% Purity) F->G Pass Criteria

Orthogonal workflow for validating the purity of synthesized Methyl 2-methyl-6-phenylbenzoate.

Step-by-Step Methodologies

Protocol A: Combustion Elemental Analysis (Pregl-Dumas Method) Causality: We use the Dumas combustion method because it ensures complete oxidation of the sterically hindered aromatic rings in Methyl 2-methyl-6-phenylbenzoate. Incomplete combustion would lead to the formation of refractory carbon soot, artificially skewing the %C downward and failing the ±0.4% threshold.

  • Sample Preparation: Weigh exactly 1.500 mg to 2.000 mg of the dried compound (desiccated under high vacuum for 24h to remove residual solvents) into a tin capsule using a microbalance (±0.1 µg precision).

  • Combustion: Drop the capsule into the combustion reactor at 1000°C in an oxygen-rich environment. The tin undergoes an exothermic reaction, pushing the localized temperature to ~1800°C, ensuring complete conversion to CO₂ and H₂O.

  • Reduction & Separation: Pass the combustion gases through a copper reduction tube at 650°C to remove excess O₂, followed by separation via a GC column.

  • Detection: Quantify CO₂ and H₂O using a Thermal Conductivity Detector (TCD). Compare peak areas against a high-purity standard (e.g., Acetanilide).

Protocol B: Quantitative ¹H NMR (qHNMR) Causality: We select Dimethyl terephthalate (DMT) as the internal standard (IS) because its aromatic protons (~8.1 ppm) do not overlap with the biphenyl/benzoate aromatic protons (7.1–7.6 ppm) or the methyl protons (~2.1 ppm, ~3.6 ppm) of Methyl 2-methyl-6-phenylbenzoate.

  • Calibration: Weigh accurately ~10.0 mg of the analyte and ~5.0 mg of the certified DMT internal standard into a glass vial.

  • Dissolution: Dissolve the mixture in 600 µL of CDCl₃ (containing 0.03% TMS). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum at 298 K using a 90° pulse angle. Crucially, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery and accurate integration (4)[4].

  • Calculation: Calculate absolute purity (w/w %) using the direct proportionality between the integrated signal area, the number of nuclei, and the molar mass.

Section 3: Comparative Performance Data

Theoretical Composition for Methyl 2-methyl-6-phenylbenzoate (C₁₅H₁₄O₂):

  • Carbon (C): 79.62%

  • Hydrogen (H): 6.24%

  • Oxygen (O): 14.14%

Table 1: Experimental Validation Data (Synthesized Batch vs. Theoretical)

Analytical TechniqueTarget MetricTheoretical / CalculatedExperimental FoundDeviation / Status
Combustion (CHNS/O) % Carbon79.62%79.45%Δ = 0.17% (Pass, <0.4%)
Combustion (CHNS/O) % Hydrogen6.24%6.31%Δ = 0.07% (Pass, <0.4%)
HRMS (ESI+) Exact Mass [M+H]⁺227.1067 m/z227.1081 m/zΔ = 0.0014 m/z (Pass)
qHNMR (vs. DMT) Absolute Purity100.0%98.2% w/wHigh Purity (>95%)

Table 2: Objective Comparison of Purity Assessment Alternatives

FeatureCombustion Analysis (CHNS/O)Quantitative NMR (qHNMR)High-Resolution MS (HRMS)
Primary Output Bulk elemental mass fractions (%C, %H, %N)Absolute purity (w/w %)Exact molecular formula confirmation
Sample Destruction Yes (Combusted at >1000°C)No (Fully recoverable)Yes (Ionized)
Sensitivity to Impurities Low (Cannot distinguish isomers or structurally similar impurities)High (Detects invisible analytes like water and sorbents)High (Detects trace impurities by mass)
ACS Guideline Standard ±0.4% of theoretical valuesIntegration data with internal standard±0.003 m/z of calculated parent ion
Section 4: Conclusion & Best Practices

For complex organic compounds like Methyl 2-methyl-6-phenylbenzoate, relying on a single analytical method is insufficient for rigorous scientific validation. While Combustion Analysis remains a fundamental requirement for many journals to prove bulk homogeneity, it is inherently blind to structural isomers and inert impurities.

By coupling CHNS/O with qHNMR and HRMS, researchers create a highly robust, self-validating framework. qHNMR, in particular, has emerged as a superior orthogonal tool, providing absolute quantification without the need for an analyte-specific reference standard. When preparing data for publication, presenting this triad of analytical evidence guarantees unquestionable scientific integrity and satisfies the most rigorous peer-review standards.

References
  • An International Study Evaluating Elemental Analysis. ACS Central Science.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • The Journal of Organic Chemistry - Author Guidelines. American Chemical Society.[Link]

  • How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure.[Link]

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Validation

A Comparative Analysis of the Predicted UV-Vis Absorption Spectrum of Methyl 2-methyl-6-phenylbenzoate

In the landscape of drug development and materials science, a thorough understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a fundamental yet powerful tool...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, a thorough understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a fundamental yet powerful tool for probing the conjugated systems within a molecule, offering insights into its structure and potential interactions. This guide delves into the UV-Vis absorption characteristics of Methyl 2-methyl-6-phenylbenzoate, a compound whose structure presents an interesting case of sterically hindered chromophores.

This guide will compare the predicted spectrum of Methyl 2-methyl-6-phenylbenzoate against the experimentally determined spectra of three key structural analogs: methyl benzoate, biphenyl, and 2-methylbiphenyl. Through this comparative lens, we will elucidate the likely spectral contributions of the benzoate ester and the sterically hindered biphenyl-like moiety.

Theoretical Framework: Deconstructing the Chromophores

The structure of Methyl 2-methyl-6-phenylbenzoate contains two primary chromophoric systems whose electronic transitions dominate the UV-Vis spectrum:

  • The Methyl Benzoate System: This portion consists of a benzene ring conjugated with a carbonyl group (C=O) from the ester. This system typically displays two primary absorption bands: a strong primary band (π → π) at shorter wavelengths (around 230 nm) and a weaker, longer-wavelength band (a secondary π → π band, often called the 'B-band') around 270-280 nm.

  • The Biphenyl System: In a simple biphenyl molecule, the two phenyl rings are connected by a single bond. The degree of conjugation between these rings, and thus the position and intensity of its characteristic absorption band, is highly dependent on the dihedral angle between them. A planar conformation allows for maximum π-orbital overlap, leading to a strong absorption band around 250 nm.

However, in Methyl 2-methyl-6-phenylbenzoate, the ortho-methyl group introduces significant steric hindrance. This forces the two phenyl rings out of planarity, disrupting the conjugation between them. This disruption is the central factor influencing the molecule's overall UV-Vis spectrum.

Comparative Spectral Data of Structural Analogs

To predict the spectrum of our target molecule, we must first examine the empirical data from its simpler relatives. The following data were acquired in a standard non-polar solvent, cyclohexane, to minimize solvent-solute interactions.

CompoundKey Structural Featureλmax (nm)Molar Absorptivity (ε)Spectral Interpretation
Methyl Benzoate Isolated Benzoate Ester~230, ~274~11,000, ~800Represents the absorption of the ester-substituted phenyl ring. The 230 nm band is the primary π → π* transition, while the weaker 274 nm band is the secondary B-band.
Biphenyl Conjugated Phenyl Rings~252~19,000Shows a strong, broad absorption characteristic of the conjugated π-system across both rings. The high molar absorptivity indicates significant electronic delocalization.
2-Methylbiphenyl Sterically Hindered Phenyl Rings~237, ~270~10,000, ~1,500The introduction of the ortho-methyl group forces the rings out of planarity. This breaks the conjugation, causing the spectrum to resemble that of a substituted benzene rather than a conjugated biphenyl. The primary band is blue-shifted (hypsochromic shift) and less intense (hypochromic effect) compared to biphenyl.

Predicted UV-Vis Spectrum for Methyl 2-methyl-6-phenylbenzoate

Based on the comparative data, the UV-Vis spectrum of Methyl 2-methyl-6-phenylbenzoate is not expected to be a simple sum of its parts. Instead, it will be dominated by the effects of steric hindrance.

The ortho-methyl group on one ring and the ester group on the other will create a significant torsional strain, forcing the two phenyl rings into a nearly perpendicular arrangement. This will almost completely disrupt the π-conjugation between the rings.

Therefore, the resulting spectrum is predicted to be a composite of two largely independent chromophores:

  • A "2-methyl-phenyl" moiety.

  • A "methyl 6-phenylbenzoate" moiety, which itself is sterically hindered.

The overall spectrum will likely resemble that of 2-methylbiphenyl more closely than that of biphenyl or methyl benzoate alone. We can predict the following features:

  • A primary absorption band (λmax) around 235-245 nm. This band would be a composite of the primary π → π* transitions from both substituted benzene rings. Its intensity (ε) would be roughly additive, likely in the range of 12,000-18,000 L·mol⁻¹·cm⁻¹.

  • A weaker, secondary band structure around 270-280 nm. This would correspond to the B-bands of the two substituted benzene rings.

  • Absence of the strong, red-shifted conjugation band seen in planar biphenyl (at ~252 nm). The lack of this feature would be the most telling evidence of the disrupted conjugation.

This prediction is visualized in the comparative diagram below.

Caption: Predicted spectral relationship based on structural analogy.

Self-Validating Experimental Protocol

To empirically validate the predictions made in this guide, the following rigorous protocol for acquiring the UV-Vis absorption spectrum of Methyl 2-methyl-6-phenylbenzoate should be employed. This workflow includes internal checks for instrument performance and data integrity.

Instrumentation and Materials
  • Spectrophotometer: Dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 100, Shimadzu UV-2600).

  • Solvent: Spectroscopy-grade cyclohexane (chosen for its UV transparency window and non-polar nature).

  • Cuvettes: Matched pair of 1.00 cm path length quartz cuvettes.

  • Analyte: Methyl 2-methyl-6-phenylbenzoate, >98% purity.

  • Standard: Potassium dichromate solution (for photometric accuracy verification).

Step-by-Step Workflow
  • Instrument Warm-up & Verification:

    • Power on the spectrophotometer and its lamps (deuterium and tungsten) and allow for a minimum 60-minute warm-up period for stabilization.

    • Perform an instrument self-diagnostic check.

    • (Optional but Recommended) Verify photometric accuracy using a certified potassium dichromate standard. This step ensures the trustworthiness of the absorbance measurements.

  • Sample Preparation:

    • Prepare a stock solution of Methyl 2-methyl-6-phenylbenzoate in cyclohexane at a concentration of approximately 1.0 mg/mL. Ensure the analyte is fully dissolved.

    • From the stock solution, prepare a dilution series to find an optimal concentration that yields a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units). A typical starting concentration for this type of molecule would be around 0.01 mg/mL.

  • Data Acquisition:

    • Fill both the sample and reference cuvettes with spectroscopy-grade cyclohexane.

    • Place the cuvettes in the spectrophotometer and run a baseline correction scan across the desired wavelength range (e.g., 400 nm down to 200 nm). This digitally subtracts any absorbance from the solvent and cuvettes.

    • Replace the cyclohexane in the sample cuvette with the analyte solution. Ensure the cuvette is placed in the same orientation.

    • Run the sample scan. The resulting spectrum is the absorbance of the analyte.

  • Data Processing & Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the exact concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration.

Experimental_Workflow cluster_prep Preparation Phase cluster_acq Acquisition Phase cluster_analysis Analysis Phase WarmUp 1. Instrument Warm-Up (60 min) StockSol 2. Prepare Stock Solution (1 mg/mL in Cyclohexane) WarmUp->StockSol Dilution 3. Prepare Dilute Sample (Target A ≈ 0.7) StockSol->Dilution Baseline 4. Run Baseline Scan (Solvent vs. Solvent) Dilution->Baseline SampleScan 5. Run Sample Scan (Sample vs. Solvent) Baseline->SampleScan Analysis 6. Identify λmax & Calculate ε SampleScan->Analysis

Caption: Standard operating procedure for UV-Vis spectral acquisition.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Accessed March 7, 2026. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

Safety & Regulatory Compliance

Safety

Methyl 2-methyl-6-phenylbenzoate: Proper Disposal Procedures

Executive Summary Methyl 2-methyl-6-phenylbenzoate is a sterically hindered aromatic ester used primarily as a research intermediate in organic synthesis. Unlike simple esters, its bulky 2,6-substitution pattern renders...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-6-phenylbenzoate is a sterically hindered aromatic ester used primarily as a research intermediate in organic synthesis. Unlike simple esters, its bulky 2,6-substitution pattern renders it highly resistant to standard hydrolysis, making laboratory-scale neutralization ineffective.

Immediate Disposal Directive:

  • Do NOT attempt to neutralize via basic hydrolysis (saponification) in the lab.

  • Do NOT dispose of down the drain.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream: Segregate into Non-Halogenated Organic waste.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this compound is essential for selecting the correct disposal protocol.

PropertyDescriptionOperational Implication
Chemical Structure Methyl ester with ortho-methyl and ortho-phenyl groups.Steric Hindrance: The carbonyl carbon is shielded, preventing rapid degradation. The compound persists in waste streams.
Physical State Viscous oil or low-melting solid (depending on purity).May require dissolution in a solvent for transfer to liquid waste containers.[1]
Solubility Insoluble in water; Soluble in DCM, EtOAc, DMSO.Hydrophobic: Will form a separate layer if mixed with aqueous waste, complicating disposal.
Flammability Combustible (Flash Point > 110°C estimated).Classify as Class IIIB Combustible Liquid for storage.
Reactivity Stable. Incompatible with strong oxidizers.[2]Segregation: Keep away from nitric acid, perchlorates, and peroxides.
GHS Hazard Classification (Derived)
  • H302: Harmful if swallowed.[3][4][5]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H412: Harmful to aquatic life with long-lasting effects.

Waste Segregation & Pre-Treatment

Effective disposal begins at the bench. Because this ester is sterically hindered, it does not degrade easily.

The "No-Hydrolysis" Rule

Standard laboratory protocols often suggest hydrolyzing esters with NaOH to form water-soluble carboxylates. Do not apply this to Methyl 2-methyl-6-phenylbenzoate.

  • Reasoning: The 2-methyl and 6-phenyl groups block nucleophilic attack at the carbonyl carbon. Attempting hydrolysis will result in a biphasic mixture of unreacted ester and caustic soda, creating a more hazardous "Mixed Waste" (Corrosive + Organic) that is expensive to dispose of.

Segregation Decision Tree

Use the following logic to determine the correct waste container.

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidWaste->SolidBin SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (EtOAc, MeOH, Hexane) SolventCheck->NonHalo No Halogens HaloBin Halogenated Organic Waste Halo->HaloBin NonHaloBin Non-Halogenated Organic Waste NonHalo->NonHaloBin

Figure 1: Waste segregation logic. Ensure the ester is dissolved or contained within the correct stream to prevent cross-contamination.

Step-by-Step Disposal Protocol

Scenario A: Pure Compound (Expired or Surplus)
  • Container Selection: Use the original container if intact. If not, transfer to a chemically compatible High-Density Polyethylene (HDPE) or amber glass bottle.

  • Labeling: Attach a hazardous waste label.

    • Constituents: "Methyl 2-methyl-6-phenylbenzoate (95%+)"

    • Hazards: Check "Toxic" and "Irritant".[3]

  • Secondary Containment: Place the bottle in a secondary tub to prevent leaks during transport to the central accumulation area.

Scenario B: Reaction Mixture (In Solution)
  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Ethyl Acetate/Hexane/Methanol

      
      Non-Halogenated Waste .
      
  • Concentration: If the concentration is >5%, note this on the tag.

  • pH Check: Ensure the solution is neutral (pH 6-8). If you attempted an acidic or basic workup, neutralize the solvent matrix before adding it to the organic waste drum to prevent drum pressurization.

Scenario C: Contaminated Solids (Gloves, Weigh Boats, Silica Gel)
  • Dry Solids: Silica gel from column chromatography containing the ester must be dried in a fume hood to remove volatile solvents.

  • Bagging: Place dried silica and contaminated PPE (nitrile gloves) into a clear, heavy-duty hazardous waste bag (6-mil thickness recommended).

  • Tagging: Label as "Solid Debris contaminated with Organic Esters".

Spill Response Procedures

In the event of a spill, rapid containment is necessary to prevent environmental release.[3]

Required PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Liquid Liquid Spill Assess->Liquid Solid Solid Spill Assess->Solid Absorb Absorb with Vermiculite or Polypropylene Pads Liquid->Absorb Sweep Gently Sweep (Avoid Dust) Solid->Sweep Bag Collect in HazWaste Bag Absorb->Bag Sweep->Bag Clean Clean Surface with Soap & Water Bag->Clean

Figure 2: Operational workflow for spill remediation. Note that standard paper towels are insufficient for larger liquid spills; use vermiculite.

Regulatory Compliance (US Focus)

RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA), this specific compound is not a "P-listed" or "U-listed" waste by specific name. However, it is regulated based on characteristics :

  • Ignitability (D001): If the waste solution has a flash point < 60°C (e.g., if dissolved in Ethyl Acetate).

  • Toxicity: While not T-listed, it must be treated as toxic due to the "Harmful if swallowed" profile.[3]

EPA Waste Code Assignment:

  • Pure Substance: Assign "Non-Regulated Chemical Waste" (unless local laws dictate otherwise) but dispose of via incineration.

  • In Solvent: Assign codes based on the solvent (e.g., F003 for Acetone/Ethyl Acetate mixtures, F002 for DCM mixtures).

Documentation

Maintain a Waste Manifest tracking the volume generated. Ensure the chemical name "Methyl 2-methyl-6-phenylbenzoate" is written out in full on the manifest to assist the disposal facility in profiling the waste stream for incineration parameters.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-methyl-6-phenylbenzoate

Core Directive: As a Senior Application Scientist, my primary commitment is to ensure your safety and operational success. This guide provides essential, immediate safety and logistical information for handling Methyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: As a Senior Application Scientist, my primary commitment is to ensure your safety and operational success. This guide provides essential, immediate safety and logistical information for handling Methyl 2-methyl-6-phenylbenzoate. It is structured to explain the causality behind each safety recommendation, fostering a culture of proactive risk management in the laboratory.

Crucial Advisory: A specific Safety Data Sheet (SDS) for Methyl 2-methyl-6-phenylbenzoate is not publicly available in the referenced databases. Therefore, this guidance is synthesized from the known hazards of structurally similar aromatic esters, namely Methyl Benzoate and Phenyl Benzoate. The toxicological properties of the target compound have not been fully investigated. You are required to obtain and review the specific SDS from your chemical supplier before any handling occurs. The recommendations herein should be considered a baseline for safe practice.

Presumptive Hazard Assessment: A Logic-Based Approach

To establish a robust safety protocol, we must first understand the potential risks. By analyzing the hazards of related compounds, we can build a presumptive hazard profile for Methyl 2-methyl-6-phenylbenzoate.

  • Methyl Benzoate (CAS No. 93-58-3): Classified as a combustible liquid, harmful if swallowed, and suspected of damaging fertility or the unborn child. It is also harmful to aquatic life.

  • Phenyl Benzoate (CAS No. 93-99-2): Classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation[1].

Synthesized Hazard Profile: Based on this data, we will operate under the assumption that Methyl 2-methyl-6-phenylbenzoate may:

  • Be harmful if swallowed.

  • Cause skin and serious eye irritation.

  • Be a combustible liquid.

  • Pose a potential risk to reproductive health.

  • Be harmful to the environment.

This conservative approach ensures that our protective measures are sufficient to cover the most probable risks associated with this class of compounds.

The Core of Protection: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a dynamic risk assessment. The following protocol is designed to provide a multi-layered defense against the presumptive hazards.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, ensure proper engineering controls are in place. These are non-negotiable for handling this category of chemicals.

  • Chemical Fume Hood: All handling, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary method to prevent inhalation of vapors or aerosols[2].

  • Safety Stations: A fully functional eyewash station and safety shower must be immediately accessible and unobstructed[1][2].

Step-by-Step PPE Selection and Rationale

A. Eye and Face Protection: Shielding Against Irritation

Given the high likelihood of eye irritation, robust protection is critical.

  • Required: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards[1][3].

  • Rationale: Standard safety glasses with side shields do not provide an adequate seal against chemical splashes[4]. Goggles are essential to protect against direct and indirect splashes of this potentially irritating compound. For large-volume transfers (>1L), the use of a full-face shield over chemical splash goggles is mandated.

B. Hand Protection: Preventing Dermal Absorption

The skin is a primary route of exposure. Proper glove selection is paramount to prevent irritation and potential systemic effects.

  • Required: Nitrile or Neoprene gloves.

  • Rationale: Aromatic esters require gloves with good solvent resistance. While no specific breakthrough data is available for the target compound, nitrile gloves offer excellent general protection against a variety of solvents and are a suitable choice for incidental contact[5]. Neoprene provides a robust alternative.

  • Self-Validating Protocol:

    • Always inspect gloves for signs of degradation, punctures, or tears before use.

    • Use proper removal technique (without touching the glove's outer surface) to avoid skin contact[3].

    • If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly with soap and water, and don a new pair.

    • Never reuse disposable gloves. Dispose of them as contaminated waste after each use or at the end of the work session.

C. Skin and Body Protection: Minimizing Contact

  • Required: A fully buttoned, long-sleeved laboratory coat.

  • Rationale: A lab coat provides a removable barrier to protect your skin and personal clothing from minor spills and splashes. For procedures with a higher risk of significant splashing, consider a chemically resistant apron worn over the lab coat[2].

  • Additional Requirements: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.

D. Respiratory Protection: A Secondary Safeguard

  • Required: Generally not required when all work is performed within a certified chemical fume hood.

  • Rationale: The fume hood provides adequate ventilation to keep vapor concentrations below exposure limits. If a situation arises where work outside a fume hood is unavoidable (e.g., large-scale spill), a NIOSH/MSHA-approved respirator with an organic vapor cartridge would be necessary[4][5]. Such work requires a specific risk assessment and prior approval.

PPE Requirements Summary
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (<100mL) Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot required in fume hood
Solution Preparation Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot required in fume hood
Large Volume Transfer (>1L) Face Shield over GogglesNitrile or Neoprene GlovesChemically Resistant Apron over Lab CoatNot required in fume hood
Accidental Spill Cleanup Face Shield over GogglesNitrile or Neoprene GlovesChemically Resistant Apron or CoverallsAir-purifying respirator with organic vapor cartridges may be required

Operational Plan: Safe Handling and Disposal Workflow

A disciplined workflow is essential for safety. The following diagram and steps outline the complete process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Disposal A 1. Conduct Risk Assessment (Review SDS) B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don Required PPE (Goggles, Gloves, Lab Coat) B->C D 4. Perform Chemical Work (Inside Fume Hood) C->D E 5. Segregate Waste (Chemical vs. Contaminated PPE) D->E F 6. Doff PPE Correctly (Gloves last) E->F H 8. Dispose of Waste (Via Licensed Service) E->H G 7. Wash Hands Thoroughly F->G

Caption: Safe handling workflow for Methyl 2-methyl-6-phenylbenzoate.

Emergency Procedures in Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[7].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[4].

Disposal Plan: Environmental Responsibility

Chemical waste and contaminated materials must be handled with care to prevent environmental harm.

  • Chemical Waste: Methyl 2-methyl-6-phenylbenzoate and any solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not discharge to drains.

  • Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with the chemical must be disposed of in a designated solid hazardous waste container[8].

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations[5][8].

References

  • Lohashilpi Chemicals. (n.d.). Phenyl Benzoate CAS No 93-99-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Phenyl benzoate, 99%. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet: 2-Methylbenzoic acid. Retrieved from [Link]

Sources

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